2-deoxy-2-fluoro-D-mannopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-CBPJZXOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422516 | |
| Record name | AC1O43QP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31077-88-0 | |
| Record name | AC1O43QP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxy-2-fluoro-D-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2-Deoxy-2-fluoro-D-mannopyranose: A Technical Guide for Drug Development Professionals
Foreword
The strategic incorporation of fluorine into carbohydrate scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. The resulting fluorinated carbohydrates often exhibit enhanced metabolic stability, modulated bioavailability, and unique protein-binding affinities compared to their natural counterparts. Among these, 2-deoxy-2-fluoro-D-mannopyranose and its derivatives have garnered significant interest, serving as crucial building blocks for antiviral agents, enzyme inhibitors, and imaging probes. This guide provides an in-depth technical overview of the core synthetic strategies for this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references.
Strategic Considerations in the Fluorination of Mannopyranose Scaffolds
The introduction of a fluorine atom at the C-2 position of a D-mannose ring presents a significant stereochemical challenge. The desired product, this compound, possesses a gluco configuration at C-2, meaning the fluorine atom is in an axial orientation. This necessitates a synthetic approach that can achieve a stereospecific inversion of configuration at this center, typically through a nucleophilic substitution (SN2) reaction.
The choice of starting material, protecting groups, and fluorinating agent are all critical decisions that dictate the success and efficiency of the synthesis. The hydroxyl groups of the carbohydrate must be appropriately protected to ensure regioselective fluorination at the C-2 position. Furthermore, the leaving group at C-2 must be highly reactive to facilitate displacement by the fluoride ion, which is a relatively weak nucleophile.
Key Synthetic Strategies
Two primary strategies have proven effective for the synthesis of this compound:
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Nucleophilic Fluorination of a D-Glucose Precursor: This is the most common and stereochemically reliable approach. It involves the preparation of a D-glucose derivative with a good leaving group at the C-2 position. The subsequent SN2 reaction with a fluoride source inverts the stereochemistry at C-2, yielding the desired D-manno configuration.
-
Electrophilic Fluorination of a Glycal: This method utilizes a D-glucal as the starting material and an electrophilic fluorine source. While potentially shorter, this route can lead to a mixture of diastereomers, requiring careful control of reaction conditions and purification.
This guide will focus on the more prevalent and stereocontrolled nucleophilic substitution strategy.
The Triflate Inversion Approach: A Reliable Pathway
A robust and widely adopted method involves the use of a trifluoromethanesulfonyl (triflate) group as an excellent leaving group at the C-2 position of a protected D-glucose derivative. The triflate group's high reactivity facilitates nucleophilic attack by fluoride.
The general workflow for this approach can be visualized as follows:
Caption: General workflow for the synthesis of this compound via the triflate inversion method.
Detailed Experimental Protocols
The following protocols are synthesized from established literature and represent a practical approach for laboratory-scale synthesis.
Preparation of the Key Intermediate: Methyl 4,6-O-benzylidene-3-O-acetyl-2-O-trifluoromethanesulfonyl-α-D-glucopyranoside
This protocol details the synthesis of the crucial precursor for the fluorination step, starting from a commercially available D-glucose derivative.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Reaction Setup: Suspend methyl α-D-glucopyranoside in anhydrous acetonitrile. Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction by adding triethylamine. Concentrate the mixture under reduced pressure. The crude product can often be recrystallized from ethanol to yield the desired product as a white solid.
Step 2: Selective Acetylation at the C-3 Position
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of anhydrous dichloromethane and pyridine. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Workup and Purification: Quench the reaction by adding methanol. Concentrate the mixture and purify the residue by column chromatography on silica gel to obtain methyl 4,6-O-benzylidene-3-O-acetyl-α-D-glucopyranoside.
Step 3: Triflation of the C-2 Hydroxyl Group
-
Reaction Setup: Dissolve the acetylated product from Step 2 in anhydrous dichloromethane and pyridine. Cool the solution to -20 °C.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the cold solution under an inert atmosphere. The reaction is highly exothermic and should be controlled carefully.
-
Reaction Conditions: Stir the reaction at -20 °C for 1-2 hours. Monitor the reaction closely by TLC.
-
Workup and Purification: Quench the reaction with ice-water. Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is typically purified by flash column chromatography.
Nucleophilic Fluorination and Deprotection
This section details the critical fluorination step and the subsequent removal of protecting groups to yield the final product.
Step 4: Synthesis of Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-2-fluoro-α-D-mannopyranoside
-
Reaction Setup: Dissolve the triflate intermediate from Step 3 in anhydrous acetonitrile. Add a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Reaction Conditions: Heat the reaction mixture at reflux (approximately 80-85 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the fluorinated product.
Step 5: Deprotection to Yield this compound
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Acidic Hydrolysis (Removal of Benzylidene Acetal): Dissolve the fluorinated intermediate in a mixture of acetic acid and water. Heat the solution at 80-90 °C for 1-2 hours to cleave the benzylidene acetal.
-
Basic Hydrolysis (Removal of Acetyl Group): After cooling, neutralize the reaction mixture and then treat with a base, such as sodium methoxide in methanol, to remove the acetyl group.
-
Final Purification: The final product is typically purified by ion-exchange chromatography or recrystallization to yield this compound as a white solid.
Quantitative Data Summary
The following table summarizes typical yields for each step of the synthesis. These values can vary depending on the scale of the reaction and the purity of the reagents.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Benzylidene Acetal Formation | Methyl α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 85-95 |
| 2. Selective Acetylation | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-3-O-acetyl-α-D-glucopyranoside | 80-90 |
| 3. Triflation | Methyl 4,6-O-benzylidene-3-O-acetyl-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-3-O-acetyl-2-O-trifluoromethanesulfonyl-α-D-glucopyranoside | 75-85 |
| 4. Fluorination | Triflate Intermediate | Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-2-fluoro-α-D-mannopyranoside | 60-75 |
| 5. Deprotection | Fluorinated Intermediate | This compound | 70-85 |
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and stereochemistry of the final product and intermediates. The coupling constants between fluorine and adjacent protons (JH,F) are particularly informative for confirming the stereochemical outcome of the fluorination step.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various biologically active molecules. Its most notable application is in the synthesis of 18F-labeled 2-deoxy-2-fluoro-D-mannose (18F-FDM), a positron emission tomography (PET) tracer for imaging tumors. The synthesis of 18F-FDM follows a similar nucleophilic substitution pathway, using [18F]fluoride.
Caption: Key applications of this compound in drug development and research.
Conclusion
The synthesis of this compound, while challenging, is a well-established process that provides access to a versatile building block for drug discovery. The triflate inversion approach from a D-glucose precursor offers a reliable and stereocontrolled route to this valuable compound. Careful execution of the experimental protocols and rigorous characterization are paramount to ensuring the quality and purity of the final product, which is essential for its subsequent applications in the development of novel therapeutics and diagnostic agents.
2-deoxy-2-fluoro-D-mannopyranose structure and conformation
An In-depth Technical Guide to 2-Deoxy-2-fluoro-D-mannopyranose: Structure, Conformation, and Application
Introduction
This compound (2-FDM) stands as a molecule of significant interest at the intersection of chemistry and biology. As a fluorinated analog of D-mannose, its unique stereoelectronic properties have established it as a powerful tool for researchers, scientists, and drug development professionals.[1][] The strategic replacement of the C-2 hydroxyl group with a fluorine atom imparts distinct chemical and biological characteristics, enabling its use as a metabolic probe, a potential therapeutic agent, and, in its radiolabeled form ([¹⁸F]FDM), a valuable tracer for Positron Emission Tomography (PET).[3][4][5]
This guide provides a comprehensive technical overview of 2-FDM, moving from its fundamental molecular architecture and conformational preferences to the experimental methodologies essential for its synthesis and characterization. We will explore the causality behind its biological activity and its applications in imaging and therapy, offering field-proven insights for the scientific community.
Part 1: The Molecular Architecture of 2-FDM
The identity and function of 2-FDM are fundamentally rooted in its three-dimensional structure. It is a hexopyranose, meaning it possesses a six-membered ring structure analogous to its parent carbohydrate, D-mannose.[6] The defining feature is the substitution at the C-2 position, where a hydroxyl group is replaced by a fluorine atom. This single substitution dramatically alters the molecule's electronic properties without inducing significant steric bulk, a key reason for its utility as a biological mimic.
The manno configuration dictates that the substituent at the C-2 position is axial when the pyranose ring adopts its most stable conformation. Like most monosaccharides in solution, 2-FDM exists as an equilibrium mixture of two anomers, α and β, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C-1).[7]
Figure 1: Chemical structures of the α and β anomers of 2-FDM.
Part 2: Conformational Analysis
While the 2D structure defines connectivity, the 3D conformation governs molecular interactions and biological function. For fluorinated carbohydrates, extensive studies in solution and the solid state have shown that fluorination generally does not cause major distortions of the pyranose ring.[8][9] 2-FDM overwhelmingly adopts the stable ⁴C₁ chair conformation, where C4 is above and C1 is below the plane of the ring.[10]
This conformational preference is a delicate balance of competing steric and stereoelectronic effects:
-
Steric Interactions: In a ⁴C₁ chair, substituents can occupy axial or equatorial positions. To minimize destabilizing 1,3-diaxial interactions, bulky groups prefer the more spacious equatorial orientation.
-
The Anomeric Effect: This stereoelectronic phenomenon describes the tendency for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor the axial position, despite steric considerations.[11] This is explained by a stabilizing hyperconjugation interaction between a lone pair on the ring's heteroatom (oxygen) and the antibonding (σ*) orbital of the C1-substituent bond.[11]
-
Fluorine Gauche Effect: The presence of fluorine introduces additional stereoelectronic forces. A stabilizing gauche effect, arising from σC–H/σ*C–F hyperconjugation, influences the conformation.[8] This effect, related to the anomeric effect, plays a role in stabilizing specific rotamers and contributes to the overall conformational rigidity.
Solid-state X-ray crystallography and solution-phase NMR spectroscopy are the definitive techniques for conformational analysis.[10][12] X-ray studies of a related derivative, 2-fluoro-2-deoxy β-D-mannopyranosyl fluoride, confirmed an essentially undistorted ⁴C₁ chair conformation.[10]
Figure 2: ⁴C₁ chair conformation of β-2-FDM showing key axial and equatorial substituents.
Part 3: Synthesis and Characterization
The practical use of 2-FDM in research and clinical settings relies on robust and reliable methods for its synthesis and characterization.
Synthetic Strategies
Synthesizing 2-FDM, particularly with the ¹⁸F isotope for PET, is a challenging yet well-established process. The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid and efficient chemical reactions. A common and effective strategy involves a nucleophilic substitution (Sₙ2) reaction.[3] This approach provides excellent stereochemical control, ensuring the fluorine atom is introduced with the correct axial orientation.
The process typically starts with a protected glucose derivative, which has an equatorial hydroxyl group at C-2. This hydroxyl is converted into a good leaving group, such as a trifluoromethanesulfonyl (triflate) group. The subsequent introduction of fluoride ion proceeds via an Sₙ2 reaction, which inverts the stereochemistry at C-2, yielding the desired manno configuration.[3][13]
Figure 3: General workflow for the synthesis of [¹⁸F]FDM via nucleophilic substitution.
Experimental Protocol: Radiosynthesis of [¹⁸F]FDM
This protocol is a representative example based on established literature methods for producing [¹⁸F]FDM for preclinical or clinical use.[3]
Objective: To synthesize 2-deoxy-2-[¹⁸F]fluoro-D-mannose from a triflated precursor.
Materials:
-
Precursor: e.g., 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranose
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
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Sterile water for injection
-
Sep-Pak cartridges (e.g., Alumina N, C18)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)
Methodology:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange column to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile. The solvent is then removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C) to form the reactive, "naked" fluoride complex.
-
Radiofluorination: The dried precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]F⁻-K₂₂₂ complex. The mixture is heated (e.g., 85-95 °C) for a specific duration (e.g., 5-15 minutes) to facilitate the Sₙ2 reaction.
-
Deprotection: After cooling, the acetyl protecting groups are removed by acid hydrolysis. A solution of HCl is added, and the mixture is heated (e.g., 120-130 °C) for 5-10 minutes.
-
Neutralization & Preliminary Purification: The reaction mixture is cooled and neutralized with NaOH. It is then passed through a series of Sep-Pak cartridges (e.g., Alumina N followed by C18) to remove unreacted fluoride and other impurities.
-
HPLC Purification: The crude product is injected onto a semi-preparative HPLC system to isolate the [¹⁸F]FDM from byproducts and the precursor. The fraction corresponding to [¹⁸F]FDM is collected.
-
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a sterile filter into a sterile product vial, rendering it suitable for injection.
-
Quality Control: Aliquots are taken for quality control tests, including radiochemical purity (by radio-TLC or HPLC), pH, sterility, and endotoxin levels.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution. ¹H NMR provides information on proton environments and coupling constants (J-values) that help define the relative orientation of substituents. ¹⁹F NMR is also critical, providing a direct signal for the fluorine atom and allowing for the measurement of J-couplings between fluorine and nearby protons (JHF), which are highly sensitive to dihedral angles and thus conformation.[12][14][15]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition of the synthesized molecule.[3]
-
X-ray Crystallography: Offers an unambiguous determination of the molecular structure and conformation in the solid state, providing precise bond lengths, bond angles, and torsional angles that validate the ⁴C₁ chair conformation.[10]
Part 4: Biological Significance and Applications
The structural similarity of 2-FDM to D-glucose and D-mannose allows it to enter and interact with cellular metabolic pathways, but the C-2 fluorine atom prevents it from being fully processed.[16][17]
Mechanism of Action: A Glycolytic Inhibitor
Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support their rapid proliferation.[5] This metabolic feature makes glycolysis an attractive target for cancer therapy. 2-FDM exploits this dependency.
-
Cellular Uptake: 2-FDM is recognized and transported into cells by glucose transporters (GLUTs), the same channels used by glucose.[3][18]
-
Phosphorylation: Once inside the cell, it is a substrate for the enzyme hexokinase (HK), which phosphorylates it at the C-6 position to produce 2-deoxy-2-fluoro-D-mannose-6-phosphate (2-FDM-6-P).[3][19]
-
Metabolic Trapping: The presence of fluorine at C-2 prevents the next enzyme in the glycolytic pathway, phosphomannose isomerase (or phosphoglucose isomerase), from converting 2-FDM-6-P into fructose-6-phosphate. This leads to the intracellular accumulation of 2-FDM-6-P, which inhibits hexokinase and effectively halts the glycolytic flux.[4][20]
This metabolic trapping is the fundamental principle behind both its therapeutic potential and its use in PET imaging. In therapeutic contexts, the shutdown of glycolysis can lead to energy depletion and induce cell death, particularly in highly glycolytic tumor cells like gliomas.[4] Studies have shown that 2-FDM can induce a form of programmed cell death known as autophagy (Type II cell death).[4]
Figure 4: Mechanism of 2-FDM as a glycolysis inhibitor via metabolic trapping.
Application in Positron Emission Tomography (PET)
When labeled with ¹⁸F, 2-FDM becomes a powerful diagnostic imaging agent.[21] PET scanners detect the gamma rays produced by the annihilation of positrons emitted by ¹⁸F, allowing for the three-dimensional mapping of the tracer's distribution in the body.[22] Because [¹⁸F]FDM accumulates in cells with high metabolic activity, it can be used to visualize and quantify metabolic processes.
Its application is most prominent in oncology, where it serves a similar role to the widely used [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose).[5][19] However, [¹⁸F]FDM exhibits a different biodistribution profile that can be advantageous. Notably, it shows significantly lower uptake in the normal brain compared to [¹⁸F]FDG, which could improve the detection of brain tumors by providing a better tumor-to-background signal ratio.[3][19] It also demonstrates faster clearance from the blood.[19]
| Tissue | Relative Uptake of ¹⁸F-FDM[19] | Relative Uptake of ¹⁸F-FDG[19] | Significance |
| Tumor | High | High | Both tracers effectively accumulate in tumors. |
| Brain | Moderate | Very High | Lower brain uptake of FDM offers a potential advantage for brain tumor imaging. |
| Blood | Low (fast clearance) | Low (slower clearance) | Faster FDM clearance can lead to improved image contrast sooner after injection. |
| Heart | Moderate | High | Both show myocardial uptake. |
| Muscle | Low | Low | Low background in muscle tissue is favorable for imaging. |
| Table 1: Comparative biodistribution of [¹⁸F]FDM and [¹⁸F]FDG in preclinical models. |
Conclusion and Future Perspectives
This compound is more than just a modified sugar; it is a meticulously designed molecular probe. Its structure is intrinsically linked to its ⁴C₁ chair conformation, a result of a complex interplay of steric and stereoelectronic effects. This defined shape allows it to be mistaken for glucose/mannose by cellular machinery, while its fluorine substituent acts as a metabolic dead-end, enabling its function as a potent inhibitor of glycolysis.
The methodologies for its synthesis, particularly radiosynthesis, are optimized for speed and efficiency, making [¹⁸F]FDM a viable PET tracer. Its unique biological profile, especially its reduced accumulation in the brain relative to [¹⁸F]FDG, highlights its potential to address specific clinical challenges in neuro-oncology.
Looking forward, research continues to explore the therapeutic window of 2-FDM as a standalone or adjuvant cancer therapy. Further investigation into its effects on other metabolic pathways, such as glycosylation, may reveal new mechanisms of action and therapeutic opportunities. For the drug development professional and research scientist, 2-FDM remains a cornerstone molecule for interrogating and manipulating cellular metabolism, with a promising future in both diagnostic and therapeutic applications.
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A Technical Guide to the Discovery, Synthesis, and Applications of 2-Deoxy-2-fluoro-D-mannopyranose
This guide provides an in-depth exploration of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM), a fluorinated carbohydrate of significant interest in modern medicinal chemistry and molecular imaging. We will traverse its historical discovery, the evolution of its chemical synthesis from a mere byproduct to a targeted molecule, and its contemporary applications that leverage its unique biochemical properties.
Part 1: Historical Context and the Dawn of Fluorinated Sugars
The deliberate incorporation of fluorine into carbohydrates marked a pivotal moment in glycobiology and medicinal chemistry. The scientific rationale was compelling: replacing a hydroxyl (-OH) group with a fluorine (-F) atom introduces minimal steric perturbation, as fluorine is a close isostere of hydroxyl. However, this substitution dramatically alters the electronic properties of the sugar. Fluorine's high electronegativity modifies the acidity of neighboring protons, impacts hydrogen bonding capabilities, and, most critically, blocks metabolic pathways that require the hydroxyl group for enzymatic reactions, such as phosphorylation or glycosidic bond formation. This turns the fluorinated sugar into a stable metabolic probe or a potential enzyme inhibitor.
It was within this exciting context that the story of 2-FDM's more famous stereoisomer, 2-deoxy-2-fluoro-D-glucose (FDG), began. The initial drive to synthesize FDG was to create a glucose analog that could trace glucose uptake but would be metabolically trapped within cells after phosphorylation, a property that would later prove revolutionary for medical imaging. The history of 2-FDM is intrinsically linked to these early efforts, emerging first not as a target, but as an inevitable consequence of the chosen chemical reactions.
Part 2: Discovery via Electrophilic Fluorination
The first synthesis of the radiolabeled variant, 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM), is credited to the seminal 1978 work of Tatsuo Ido, Alfred P. Wolf, and their colleagues at Brookhaven National Laboratory. Their primary goal was the synthesis of [¹⁸F]FDG for positron emission tomography (PET). The chosen method was the electrophilic fluorination of a glycal—an unsaturated sugar derivative.
Experimental Causality: The use of 3,4,6-tri-O-acetyl-D-glucal was a strategic choice. The double bond between C-1 and C-2 provided a reactive site for the addition of fluorine. Electrophilic fluorinating agents, such as molecular fluorine (F₂) or acetyl hypofluorite (CH₃COOF), attack this electron-rich double bond. However, this addition reaction is not stereospecific. The fluorine can add to the C-2 position from either face of the pyranose ring, leading to the formation of two C-2 epimers: the desired glucose analog and the mannose analog.
This reaction pathway thus represents the "discovery" of [¹⁸F]FDM as a co-product of the first practical [¹⁸F]FDG syntheses.
2-Deoxy-2-fluoro-D-mannopyranose: A Technical Guide to its Mechanism of Action in the Inhibition of N-Linked Glycosylation and Induction of Cellular Stress
Introduction
Overview of 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM)
This compound (2-FDM) is a synthetic monosaccharide analog of D-mannose where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This structural modification confers unique biochemical properties, positioning 2-FDM as a valuable tool for studying carbohydrate metabolism and as a potential therapeutic agent.[1] Its structural similarity to mannose allows it to enter and be processed by cellular metabolic pathways, but the fluorine substitution can lead to the inhibition of key enzymatic steps.
Significance in Glycobiology and Drug Development
The study of glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is crucial for understanding a vast array of biological processes, including protein folding, cell signaling, and immune responses. N-linked glycosylation, in particular, is a fundamental post-translational modification that ensures the proper function of many secreted and membrane-bound proteins. Dysregulation of glycosylation is implicated in numerous diseases, including cancer and viral infections. Molecules like 2-FDM that can modulate glycosylation pathways are therefore of significant interest to researchers and drug developers.[1] By interfering with the synthesis of glycan precursors, 2-FDM provides a means to investigate the consequences of aberrant glycosylation and to explore novel therapeutic strategies.
Molecular Mechanism of Action
The mechanism of action of 2-FDM is a multi-step process that begins with its transport into the cell and culminates in the disruption of N-linked glycosylation and the induction of a cellular stress response.
Cellular Uptake and Metabolic Activation of 2-FDM
2.1.1 Transport into the Cell
As a mannose analog, 2-FDM is transported into the cell via glucose transporters (GLUTs) and potentially other hexose transporters. Once inside the cell, it enters the mannose metabolic pathway.
2.1.2 Conversion to GDP-2-deoxy-2-fluoro-D-mannose
Following uptake, 2-FDM is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-mannose-6-phosphate. This is then isomerized to 2-deoxy-2-fluoro-D-mannose-1-phosphate. Subsequently, the enzyme GDP-mannose pyrophosphorylase catalyzes the reaction of 2-deoxy-2-fluoro-D-mannose-1-phosphate with GTP to form GDP-2-deoxy-2-fluoro-D-mannose (GDP-2-FDM). This activated sugar nucleotide is the key metabolite responsible for the inhibitory effects of 2-FDM.
Disruption of N-Linked Glycosylation
The primary mechanism of action of 2-FDM is the disruption of the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation.
2.2.1 The Role of Dolichol-Phosphate Mannose (DPM) Synthase
Dolichol-phosphate mannose (DPM) synthase is a key enzyme in the N-linked glycosylation pathway.[2][3] It catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate, forming dolichol-phosphate-mannose (DPM). DPM serves as the mannosyl donor for the elongation of the lipid-linked oligosaccharide (LLO) precursor on the cytoplasmic face of the endoplasmic reticulum (ER). In mammals, DPM synthase is a heterotrimeric complex composed of DPM1 (the catalytic subunit), DPM2, and DPM3.[4][5]
2.2.2 Proposed Inhibition of DPM Synthase by GDP-2-FDM
It is proposed that GDP-2-FDM, due to its structural similarity to the natural substrate GDP-mannose, acts as a competitive inhibitor of DPM synthase. By binding to the active site of the DPM1 subunit, GDP-2-FDM would block the transfer of mannose to dolichol phosphate, thereby depleting the pool of DPM.
2.2.3 Consequence: Truncated Glycan Precursors
The depletion of DPM stalls the elongation of the LLO precursor. This results in the accumulation of truncated LLOs, which are inefficiently transferred to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. The consequence is the production of glycoproteins with incomplete or absent N-glycans.
Induction of the Unfolded Protein Response (UPR)
The accumulation of improperly glycosylated proteins in the ER leads to protein misfolding and aggregation, a condition known as ER stress. This, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR).[6][7]
2.3.1 ER Stress as a Consequence of Impaired Glycosylation
N-linked glycans play a critical role in the proper folding and quality control of glycoproteins in the ER. The absence or alteration of these glycans due to 2-FDM treatment leads to an accumulation of unfolded or misfolded proteins, which triggers the UPR.
2.3.2 Activation of UPR Signaling Pathways (PERK, IRE1, ATF6)
The UPR is mediated by three main ER-resident transmembrane sensors: PERK, IRE1, and ATF6.[1][8] Upon ER stress, these sensors are activated and initiate downstream signaling cascades aimed at restoring ER homeostasis. This includes the upregulation of ER chaperones like GRP78 (also known as BiP) and pro-apoptotic factors like CHOP if the stress is prolonged or severe.[9][10][11]
Experimental Protocols for Studying the Effects of 2-FDM
Protocol 1: In Vitro Dolichol-Phosphate Mannose (DPM) Synthase Activity Assay
Principle: This assay measures the activity of DPM synthase by quantifying the incorporation of radiolabeled mannose from GDP-[¹⁴C]mannose into dolichol phosphate.[8]
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT) (2 mM)
-
Dolichol phosphate
-
GDP-[¹⁴C]mannose
-
Triton X-100 (0.1%)
-
Microsomal preparations or purified DPM synthase
-
Chloroform/Methanol (2:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, dolichol phosphate, and Triton X-100.
-
Add the microsomal preparation or purified enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of GDP-2-FDM for 10 minutes at 37°C.
-
Initiate the reaction by adding GDP-[¹⁴C]mannose.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipid-linked sugars.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove unincorporated GDP-[¹⁴C]mannose.
-
Evaporate the organic solvent and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
Protocol 2: Analysis of N-Linked Glycosylation Profile by Mass Spectrometry
Principle: This protocol allows for the qualitative and quantitative analysis of N-glycans released from glycoproteins to assess the impact of 2-FDM treatment.[2][4]
Materials:
-
Cell culture medium and reagents
-
2-FDM
-
Lysis buffer
-
PNGase F
-
2-Aminobenzamide (2-AB) labeling kit
-
HILIC-UPLC system
-
Fluorescence detector
-
Mass spectrometer (e.g., Q-TOF)
Procedure:
-
Culture cells in the presence or absence of varying concentrations of 2-FDM for a desired time.
-
Harvest cells and extract total protein.
-
Denature the proteins and release the N-glycans by incubating with PNGase F.
-
Label the released glycans with a fluorescent tag, such as 2-AB.
-
Purify the labeled glycans.
-
Analyze the glycan profile using HILIC-UPLC with fluorescence detection.
-
Identify and quantify the individual glycan structures by coupling the UPLC system to a mass spectrometer.
Protocol 3: Assessment of Unfolded Protein Response (UPR) Activation by Western Blot
Principle: This method detects the upregulation of key UPR marker proteins in response to ER stress induced by 2-FDM.
Materials:
-
Cell culture medium and reagents
-
2-FDM
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, IRE1α, XBP1s) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 2-FDM for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Summary and Interpretation
Table 1: Key UPR Markers and their Functions
| Marker | Function | Expected Change with 2-FDM |
| GRP78 (BiP) | ER chaperone, central regulator of UPR | Increased expression |
| p-PERK | Phosphorylated (active) form of PERK | Increased phosphorylation |
| p-eIF2α | Phosphorylated (inactive) form of eIF2α | Increased phosphorylation |
| ATF4 | Transcription factor induced by p-eIF2α | Increased expression |
| CHOP | Pro-apoptotic transcription factor | Increased expression |
| IRE1α | ER stress sensor with kinase and RNase activity | Increased phosphorylation/activation |
| XBP1s | Spliced (active) form of XBP1 transcription factor | Increased expression |
| ATF6 (cleaved) | Active form of ATF6 transcription factor | Increased cleavage |
Table 2: Comparison of Glycosylation Inhibitors
| Inhibitor | Target | Mechanism |
| 2-Deoxy-2-fluoro-D-mannose (2-FDM) | Proposed: Dolichol-Phosphate Mannose Synthase | Competitive inhibition of mannose incorporation into LLO |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis and N-linked glycosylation | Multiple, including inhibition of phosphoglucose isomerase and mannose metabolism |
| Tunicamycin | Dolichol phosphate N-acetylglucosaminephosphotransferase (DPAGT1) | Blocks the first step of LLO synthesis |
| Castanospermine | α-glucosidase I and II | Inhibits trimming of glucose residues from the N-glycan precursor |
| Swainsonine | α-mannosidase II | Inhibits the processing of high-mannose to complex N-glycans |
Conclusion and Future Directions
This compound is a potent modulator of N-linked glycosylation. Its mechanism of action is predicated on its metabolic conversion to GDP-2-deoxy-2-fluoro-D-mannose, which is hypothesized to act as a competitive inhibitor of dolichol-phosphate mannose synthase. This leads to the synthesis of truncated lipid-linked oligosaccharide precursors, resulting in hypoglycosylation of proteins and the induction of the Unfolded Protein Response.
Future research should focus on providing direct evidence for the inhibition of DPM synthase by GDP-2-FDM and determining the kinetic parameters of this inhibition. Furthermore, a comprehensive analysis of the downstream effects of 2-FDM on specific glycoproteins and cellular signaling pathways will be crucial for its development as a therapeutic agent for diseases associated with aberrant glycosylation.
References
- 1. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dbCAN-seq: a database of CAZyme sequence and annotation [bcb.unl.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | dolichyl phosphate + GDP-alpha-D-mannose -> dolichyl phosphate D-mannose [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Dolichol-phosphate mannose synthase: structure, function and regulation. | Semantic Scholar [semanticscholar.org]
- 11. Characterization of the reaction of GDP-mannose with dolichol phosphate in liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM)
Introduction
2-deoxy-2-fluoro-D-mannopyranose (2-FDM), a mannose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom, has emerged as a significant molecular probe in biomedical research. Its structural similarity to both mannose and glucose allows it to enter cellular metabolic pathways, providing a unique tool to investigate carbohydrate metabolism. The introduction of the fluorine-18 isotope ([¹⁸F]) has further propelled its use as a positron emission tomography (PET) tracer for in vivo imaging of various physiological and pathological processes, including oncology and neurobiology. This guide provides a comprehensive technical overview of the cellular uptake and metabolic fate of 2-FDM, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of its transport across the cell membrane, its subsequent enzymatic transformations, and the methodologies employed to study these processes, offering field-proven insights into experimental design and data interpretation.
I. Cellular Uptake of this compound
The entry of 2-FDM into the cell is the initial and rate-limiting step for its subsequent metabolism. This process is primarily mediated by facilitated diffusion through protein channels embedded in the cell membrane.
The Role of Glucose Transporters (GLUTs)
The predominant mechanism for 2-FDM cellular uptake is through the family of facilitative glucose transporters (GLUTs).[1] These transporters are responsible for the uptake of glucose and other structurally similar hexoses. The expression levels of different GLUT isoforms (e.g., GLUT1, GLUT3) can vary significantly between cell types and are often upregulated in cancer cells to meet their high energy demands. This differential expression is a key factor in the utility of fluorinated sugar analogs as imaging agents for tumor detection.[1]
The uptake of 2-FDM via GLUTs is a competitive process. The presence of other hexoses, particularly D-glucose, can inhibit the transport of 2-FDM into the cell.[1] This competition forms the basis for in vitro assays to confirm GLUT-mediated uptake, where the addition of excess unlabeled glucose will lead to a dose-dependent decrease in the uptake of radiolabeled 2-FDM.
The Potential Contribution of Mannose-Specific Transporters
While GLUTs are the primary route of entry, the existence of specific mannose transporters that are insensitive to glucose has been a subject of investigation.[2][3] Some studies have suggested the presence of high-affinity mannose transporters in certain cell lines.[2] However, other research indicates that in many human cell types, mannose transport is predominantly mediated by GLUTs and is competitively inhibited by glucose.[3] The relative contribution of mannose-specific transporters to 2-FDM uptake likely varies depending on the cell type and its specific transporter expression profile. For researchers investigating 2-FDM in novel cell systems, it is crucial to experimentally determine the transport mechanisms involved.
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for a radiolabeled 2-FDM cellular uptake assay.
II. Intracellular Metabolism of this compound
Once inside the cell, 2-FDM is a substrate for key enzymes in the hexose metabolic pathway. Its metabolic fate is a critical determinant of its cellular retention and, consequently, its utility as an imaging probe.
Phosphorylation by Hexokinase
The first committed step in the intracellular metabolism of 2-FDM is its phosphorylation by hexokinase (HK) to form 2-deoxy-2-fluoro-D-mannose-6-phosphate (2-FDM-6-P).[1] Hexokinase is a family of enzymes (HKI-IV) that catalyze the phosphorylation of hexoses. Similar to glucose and mannose, 2-FDM is a substrate for this enzyme. The phosphorylation of 2-FDM traps it within the cell, as the negatively charged phosphate group prevents it from being transported back across the cell membrane. This metabolic trapping is the fundamental principle behind the use of [¹⁸F]2-FDM in PET imaging.[1]
The kinetic parameters of hexokinase for 2-FDM are crucial for understanding its metabolic flux. While specific Km and Vmax values can vary depending on the hexokinase isoform and experimental conditions, studies have shown that 2-FDM is a good substrate for hexokinase.[1] However, the affinity and phosphorylation rate can differ from that of glucose and its analog 2-deoxy-2-fluoro-D-glucose (FDG).[4]
Downstream Metabolic Pathways
The fate of 2-FDM-6-P is more complex than that of its glucose counterpart, FDG-6-phosphate. While FDG-6-phosphate is largely considered a metabolic dead-end product, 2-FDM-6-P can be further metabolized.
2-FDM-6-P can be a substrate for mannose-6-phosphate isomerase (MPI), which catalyzes the reversible conversion of mannose-6-phosphate to fructose-6-phosphate (F6P).[5] This isomerization would allow the fluorinated carbon skeleton of 2-FDM to enter the glycolytic pathway. However, the efficiency of this conversion and the subsequent metabolism of the resulting fluorinated fructose-6-phosphate analog are not fully characterized. Inhibition of downstream glycolytic enzymes by the fluorinated intermediate is a possibility that could lead to cellular toxicity.
A significant downstream metabolic route for 2-FDM is its incorporation into glycoproteins. This pathway involves the conversion of 2-FDM-6-P to 2-deoxy-2-fluoro-D-mannose-1-phosphate (2-FDM-1-P) by phosphomannomutase (PMM).[6] Subsequently, 2-FDM-1-P can be converted to GDP-2-deoxy-2-fluoro-D-mannose (GDP-2-FDM).[7][8] This activated sugar donor can then be utilized by mannosyltransferases to incorporate the 2-FDM moiety into growing glycan chains on proteins. This incorporation into macromolecules provides another mechanism for the long-term retention of 2-FDM within the cell.
Metabolic Pathway of 2-FDM
Caption: Intracellular metabolic pathways of this compound.
III. Comparative Analysis: 2-FDM vs. 2-FDG
The comparison between 2-FDM and the widely used PET tracer 2-deoxy-2-fluoro-D-glucose (FDG) is of significant interest to researchers. While both are transported by GLUTs and phosphorylated by hexokinase, their subsequent metabolic fates and cellular retention can differ, leading to distinct imaging characteristics.
| Feature | This compound (2-FDM) | 2-deoxy-2-fluoro-D-glucose (FDG) |
| Primary Transporter | Glucose Transporters (GLUTs) | Glucose Transporters (GLUTs) |
| Phosphorylation | Hexokinase | Hexokinase |
| Primary Metabolite | 2-FDM-6-phosphate | FDG-6-phosphate |
| Further Metabolism | Can be isomerized to a fructose-6-P analog and incorporated into glycoproteins. | Largely considered a metabolic dead-end. |
| Cellular Retention | High, due to phosphorylation and potential macromolecular incorporation. | High, due to phosphorylation. |
| Imaging Applications | Tumor imaging, inflammation imaging, potential for studying glycosylation. | Gold standard for tumor imaging and assessing metabolic activity. |
IV. Experimental Protocols
The following protocols provide a starting point for researchers investigating the cellular uptake and metabolism of 2-FDM. Optimization for specific cell lines and experimental conditions is recommended.
Protocol for [¹⁸F]2-FDM Cellular Uptake Assay
This protocol is designed to quantify the uptake of radiolabeled 2-FDM in cultured cells.
Materials:
-
Cultured cells of interest
-
Multi-well cell culture plates (e.g., 24-well)
-
Complete cell culture medium
-
Glucose-free Krebs-Ringer bicarbonate buffer (or similar)
-
[¹⁸F]2-FDM
-
Unlabeled D-glucose (for competition assay)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed glucose-free buffer.
-
Pre-incubation: Add 500 µL of glucose-free buffer to each well. For competition experiments, add unlabeled D-glucose to the desired final concentration (e.g., 50 mM) to a subset of wells. Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add a known amount of [¹⁸F]2-FDM (e.g., 1 µCi/mL) to each well and gently swirl the plate to mix.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Time-course experiments can be performed to determine the optimal incubation time.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Normalization: Determine the protein concentration of a parallel set of wells using a protein assay kit. Express the uptake as counts per minute (CPM) per microgram of protein.
Protocol for HPLC-MS/MS Analysis of 2-FDM and its Metabolites
This protocol provides a framework for the separation and identification of 2-FDM and its phosphorylated metabolites from cell extracts.
Materials:
-
Cell culture and harvesting reagents
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
2-FDM standard
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column
-
Centrifugal evaporator
Procedure:
-
Sample Preparation:
-
Culture and treat cells as required.
-
Harvest cells and quench metabolism rapidly by adding ice-cold 80% methanol.
-
Lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a centrifugal evaporator.
-
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for HPLC injection (e.g., 50% methanol in water).
-
HPLC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized for the specific column and metabolites of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Scan Mode: Full scan MS to identify parent ions and tandem MS (MS/MS) for fragmentation and structural elucidation.
-
Collision Energy: Optimize the collision energy for each metabolite to obtain characteristic fragment ions.
-
-
Data Analysis:
-
Identify 2-FDM and its metabolites by comparing their retention times and mass spectra to those of authentic standards (if available) or by predicting fragmentation patterns.
-
Quantify the metabolites by integrating the peak areas of their respective extracted ion chromatograms.
-
V. Conclusion and Future Perspectives
This compound is a valuable tool for probing cellular metabolism. Its uptake via glucose transporters and subsequent phosphorylation by hexokinase make it a sensitive marker of cellular metabolic activity. The potential for its further metabolism into glycoproteins opens up exciting avenues for investigating glycosylation pathways in health and disease. The continued development of advanced analytical techniques will further enhance our understanding of the intricate metabolic fate of 2-FDM and solidify its role in biomedical research and molecular imaging. As our knowledge of the nuances of 2-FDM metabolism grows, so too will its applications in the development of novel diagnostic and therapeutic strategies.
References
- 1. Characterization of a Mannose-6-Phosphate Isomerase from Thermus thermophilus and Increased l-Ribose Production by Its R142N Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 6. Phosphomannomutase 2 hyperinsulinemia: Recent advances of genetic pathogenesis, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
enzymatic incorporation of 2-deoxy-2-fluoro-D-mannopyranose
An In-depth Technical Guide to the Enzymatic Incorporation of 2-Deoxy-2-fluoro-D-mannopyranose
Executive Summary
Fluorinated carbohydrates are powerful tools in chemical biology and drug development, offering unique properties to probe and modulate complex biological systems. This compound (2F-Man), a synthetic analog of D-mannose, serves as a key example. When introduced to biological systems, it is not a passive bystander but is actively metabolized into a guanosine diphosphate (GDP)-activated sugar nucleotide, GDP-2-deoxy-2-fluoro-D-mannose (GDP-2F-Man). This activated form acts as a molecular mimic of GDP-D-mannose and its downstream product, GDP-L-fucose. Consequently, GDP-2F-Man can competitively inhibit a class of enzymes known as glycosyltransferases, particularly fucosyltransferases (FUTs). This guide provides a comprehensive technical overview of this process, from the initial metabolic activation of 2F-Man to its ultimate role as an inhibitor of glycan fucosylation. We will explore the underlying enzymatic mechanisms, provide detailed experimental protocols for its synthesis and evaluation, and discuss the implications for research and therapeutic development.
Introduction: The Significance of Fluorinated Glycans
Carbohydrates are fundamental to a vast array of biological processes, including cell-cell recognition, immune response, and signal transduction.[1] The precise structures of cell-surface glycans, orchestrated by glycosyltransferase enzymes, form a complex "glycocode" that dictates cellular behavior. Aberrations in this code, such as increased fucosylation, are hallmarks of various diseases, including cancer.[2][3][4]
The strategic replacement of a hydroxyl group with a fluorine atom in a monosaccharide creates a powerful molecular probe.[5][6] Fluorine's high electronegativity and small size minimally disturb the sugar's overall shape, allowing it to be recognized by native enzymes. However, the stability of the carbon-fluorine bond and its electronic effects can profoundly alter the substrate's reactivity, often converting it from a simple building block into a potent enzyme inhibitor.[7][8] this compound (2F-Man) is one such analog, designed to intercept the metabolic pathways of D-mannose and L-fucose, providing a means to modulate the fucosylation of glycoproteins and other glycoconjugates.
Metabolic Activation: The Gateway to Bioactivity
For 2F-Man to exert its biological effect, it must first be converted into an activated sugar nucleotide donor. In mammalian cells, this is accomplished via the "salvage pathway," a biochemical route that recycles free monosaccharides.[2][9] The native substrate, L-fucose, is converted to GDP-L-fucose in two enzymatic steps. 2F-Man, as an analog, hijacks this same machinery.
The key steps are:
-
Phosphorylation: A kinase, such as L-fucokinase, phosphorylates 2F-Man at the anomeric C1 position to generate 2-deoxy-2-fluoro-D-mannose-1-phosphate.
-
GDP-Activation: A pyrophosphorylase, like GDP-L-fucose pyrophosphorylase (GFPP), catalyzes the reaction between the mannose-1-phosphate analog and guanosine triphosphate (GTP) to yield the final activated product, GDP-2-deoxy-2-fluoro-D-mannose (GDP-2F-Man).[10]
This two-step conversion is critical; the resulting GDP-2F-Man is the actual bioactive molecule that interacts with downstream glycosyltransferases.
Enzymatic Incorporation and Inhibition of Fucosyltransferases
The primary targets of GDP-2F-Man are the fucosyltransferases (FUTs), a family of enzymes responsible for transferring L-fucose from GDP-L-fucose to acceptor glycans.[9] There are several types of FUTs, which create distinct linkages, such as the α1,6-linkage in core fucosylation (catalyzed by FUT8) or the α1,2/3/4-linkages in terminal fucosylation.[9]
GDP-2F-Man acts as a competitive inhibitor of these enzymes.[2][11] It binds to the FUT active site, competing with the natural substrate, GDP-L-fucose. The presence of the electron-withdrawing fluorine atom at the C2 position, adjacent to the anomeric center, is thought to destabilize the transition state of the glycosyl transfer reaction. This has two major consequences:
-
Competitive Inhibition: By occupying the enzyme's active site, GDP-2F-Man prevents the binding and transfer of natural L-fucose, thereby reducing the overall level of cellular fucosylation.[12][13]
-
Slow Substrate Behavior: In some cases, the enzyme may be able to catalyze the transfer of the 2-fluoro-mannose moiety to an acceptor, but at a dramatically reduced rate compared to the natural substrate.[11][12] This effectively sequesters the enzyme in a long-lived complex, further contributing to the inhibition.
Furthermore, the accumulation of GDP-2F-Man can exert feedback inhibition on the de novo pathway of GDP-L-fucose synthesis, which produces the donor substrate from GDP-D-mannose.[2][11] This dual-pronged inhibition makes 2F-Man a highly effective modulator of fucosylation.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 2F-Man's effects.
Protocol 1: Chemoenzymatic Synthesis of GDP-2-deoxy-2-fluoro-D-mannose
This protocol is adapted from methodologies for synthesizing fluorinated GDP-mannose analogs and involves a chemical phosphorylation step followed by enzymatic activation.[10]
Materials:
-
This compound (2F-Man)
-
Trimethyl phosphate
-
Phosphorus oxychloride (POCl₃), cooled to 0°C
-
Guanosine triphosphate (GTP)
-
Recombinant GDP-mannose pyrophosphorylase (e.g., SeGDP-Man-PP)[10]
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
-
Tributylamine
-
Anion exchange chromatography column (e.g., DEAE-Sepharose)
Procedure:
-
Chemical Phosphorylation: a. Dissolve 2F-Man in trimethyl phosphate at 0°C. b. Add cooled POCl₃ dropwise to the solution while stirring. c. Allow the reaction to proceed for 2-4 hours at 0°C, monitoring by TLC or LC-MS. d. Quench the reaction by slowly adding ice-cold saturated NaHCO₃ solution until the pH is neutral. e. Purify the resulting 2-deoxy-2-fluoro-D-mannose-1-phosphate by anion exchange chromatography.
-
Enzymatic GDP-Activation: a. Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1.2 equivalents of GTP, and the purified 2F-Man-1-phosphate. b. Initiate the reaction by adding a catalytic amount of GDP-mannose pyrophosphorylase (e.g., 0.5 mg/mL).[10] c. Incubate the reaction at 37°C for 16-24 hours. Monitor conversion to GDP-2F-Man by HPLC. d. Purify the final product, GDP-2F-Man, using anion exchange chromatography, eluting with a triethylammonium bicarbonate (TEAB) gradient. e. Lyophilize the collected fractions to obtain pure GDP-2F-Man. Confirm identity and purity via NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Fucosyltransferase Inhibition Assay
This assay measures the inhibitory potential of GDP-2F-Man against a specific fucosyltransferase, such as FUT8.
Materials:
-
Purified GDP-2F-Man
-
GDP-L-fucose (natural substrate)
-
Recombinant human FUT8
-
Acceptor substrate (e.g., a fluorescently-labeled N-glycan)
-
Reaction buffer (e.g., 100 mM MES, pH 6.5, 25 mM MnCl₂)
-
HPLC or capillary electrophoresis system for product analysis
Procedure:
-
Prepare Reactions: Set up a series of reactions in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of FUT8, and a fixed concentration of the acceptor substrate.
-
Vary Substrates:
-
Control: Add a fixed concentration of GDP-L-fucose.
-
Inhibition: Add the same concentration of GDP-L-fucose plus varying concentrations of GDP-2F-Man (e.g., 0.5x, 1x, 5x, 10x the concentration of GDP-L-fucose).
-
Blank: No enzyme control.
-
-
Incubation: Incubate all reactions at 37°C for a set period (e.g., 60 minutes) where the control reaction proceeds to ~20-30% completion.
-
Quenching: Stop the reactions by adding cold EDTA or by heat inactivation.
-
Analysis: Analyze the formation of the fucosylated product by HPLC or another suitable method.
-
Data Interpretation: Calculate the rate of product formation in each reaction. Plot the enzyme activity against the concentration of the inhibitor to determine the inhibitory constant (Kᵢ).
Protocol 3: Cellular Fucosylation Inhibition Assay
This protocol assesses the ability of 2F-Man to reduce overall cell-surface fucosylation in a cell culture model. Peracetylated 2F-Man is often used to improve cell permeability.
Materials:
-
Peracetylated 2-deoxy-2-fluoro-D-mannose
-
Mammalian cell line (e.g., HeLa or THP-1)
-
Cell culture medium and supplements
-
FITC- or PE-conjugated Aleuria aurantia lectin (AAL) or Lens culinaris agglutinin (LCA), which bind to fucose residues.
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of peracetylated 2F-Man (e.g., 1 µM to 200 µM) or a DMSO vehicle control. Culture for 48-72 hours to allow for glycan turnover.
-
Harvesting and Staining: a. Harvest the cells and wash with PBS containing 1% BSA. b. Incubate the cells with a fluorescently-conjugated fucose-binding lectin (e.g., AAL-FITC) for 30-60 minutes on ice, protected from light. c. Wash the cells again to remove unbound lectin.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the lectin staining.
-
Analysis: Normalize the MFI of the treated cells to the DMSO control. Plot the percentage of fucosylation against the concentration of 2F-Man to determine the EC₅₀ value for fucosylation inhibition.[3]
Data Presentation and Interpretation
The efficacy of fluorinated sugar analogs is often quantified by comparing their kinetic parameters with those of the natural substrates.
| Compound | Enzyme | Kₘ (µM) | Kᵢ (µM) | Activity Note | Reference |
| GDP-L-Fucose | α1,3-FUT V | ~5-15 | N/A | Natural Substrate | [2][13] |
| GDP-2-deoxy-2-fluoro-L-fucose | α1,3-FUT V | N/A | 4.2 | Competitive Inhibitor | [2][13] |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT3, 5, 6, 7 | N/A | 4–38 | Competitive Inhibitor | [2] |
| UDP-Galactose (UDP-Galp) | UDP-Galp Mutase | 600 | N/A | Natural Substrate | [14] |
| UDP-2-deoxy-2-fluoro-D-galactose | UDP-Galp Mutase | 200 | N/A | Slow Substrate (kcat ~0.02/min vs 1364/min for natural) | [14] |
Note: Data for 2-deoxy-2-fluoro-D-mannose analogs may vary, but the values for the closely related L-fucose and D-galactose analogs provide a strong predictive framework for its behavior as a competitive inhibitor and potential slow substrate.
Conclusion and Future Directions
The represents a sophisticated strategy for modulating cellular glycosylation. By leveraging the cell's own metabolic machinery, this simple fluorinated sugar is converted into a potent, targeted inhibitor of fucosyltransferases. This approach has significant implications for both basic research and therapeutic development. As a research tool, 2F-Man allows for the systematic study of the roles of fucosylation in health and disease. Therapeutically, given that aberrant fucosylation is a key driver in cancer progression and inflammation, inhibitors derived from this scaffold hold promise as a novel class of drugs. Future work will likely focus on optimizing the delivery and potency of such inhibitors and exploring their efficacy in preclinical disease models.
References
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
A Technical Guide to the Therapeutic and Diagnostic Applications of 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM)
Foreword
In the landscape of molecular probes and therapeutic agents, fluorinated carbohydrates represent a class of molecules with profound potential. The strategic replacement of a hydroxyl group with a fluorine atom imparts unique biochemical properties, minimally altering the steric profile while significantly modulating electronic characteristics and metabolic fate. This guide focuses on one such molecule: 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM), a mannose analog that has emerged as a versatile tool in oncology, virology, and metabolic research. This document provides an in-depth exploration of the core mechanisms, validated applications, and experimental frameworks for leveraging 2-FDM, intended for researchers, clinicians, and professionals in drug development.
Section 1: The Dichotomous Metabolism of 2-FDM: The Mechanistic Core
The utility of 2-FDM stems from its ability to enter and be processed by cellular carbohydrate metabolic pathways, where the C2-fluorine substitution dictates its ultimate biological effect. Upon cellular uptake, 2-FDM is directed down two primary, competing pathways which form the basis of its applications.
1.1 Pathway A: Phosphorylation and Metabolic Trapping
Similar to glucose and mannose, 2-FDM is recognized and transported into the cell, likely via glucose transporters (GLUTs). Inside the cell, it serves as a substrate for hexokinase, which phosphorylates it to produce 2-deoxy-2-fluoro-D-mannose-6-phosphate (2-FDM-6-P). The introduction of the phosphate group imparts a negative charge, preventing the molecule from exiting the cell through the GLUT transporters. Unlike glucose-6-phosphate, the fluorine at the C2 position prevents its isomerization and further metabolism through glycolysis. This intracellular accumulation, or "metabolic trapping," is the foundational principle for its use as an imaging agent.
1.2 Pathway B: Aberrant Glycosylation Precursor Synthesis
Alternatively, 2-FDM can be converted into a fraudulent precursor for N-linked glycosylation. The cell's machinery can metabolize 2-FDM into guanosine diphosphate-2-deoxy-2-fluoro-D-mannose (GDP-2-FDM). This analog then competes with the natural substrate, GDP-mannose. Its incorporation into the growing dolichol-pyrophosphate-oligosaccharide chain disrupts the normal synthesis of the lipid-linked oligosaccharide precursor required for N-glycosylation. This inhibition of protein glycosylation is a potent mechanism for antiviral and potentially anticancer activity, as many viral envelope proteins and cellular growth factor receptors depend on proper glycosylation for their function.
Caption: Competing metabolic pathways of 2-FDM within the cell.
Section 2: Application in Oncological Imaging with Positron Emission Tomography (PET)
The enhanced glucose metabolism of malignant cells, known as the Warburg effect, is a cornerstone of modern oncological imaging. The glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most widely used PET radiotracer for detecting and staging cancer. However, its high uptake in normal brain tissue complicates the diagnosis of brain tumors.
2.1 Rationale for ¹⁸F-FDM in Neuro-Oncology
[¹⁸F]-labeled 2-FDM ([¹⁸F]FDM) has emerged as a compelling alternative to [¹⁸F]FDG. Preclinical and clinical studies have demonstrated that [¹⁸F]FDM accumulates in tumors to a similar extent as [¹⁸F]FDG. Crucially, the uptake of [¹⁸F]FDM in the brain is approximately 30% lower than that of [¹⁸F]FDG, leading to higher contrast tumor images and a significant diagnostic advantage for brain malignancies. This differential uptake is attributed to variations in transport and metabolism of the mannose analog compared to the glucose analog in healthy brain tissue versus tumor tissue.
2.2 Comparative Biodistribution Data
The in vivo performance of [¹⁸F]FDM has been validated in animal models. The data clearly illustrates the advantageous biodistribution profile for neuro-oncology.
| Radiotracer | Mean Tumor Uptake (%ID/g ± SD) | Mean Brain Uptake (%ID/g ± SD) | Tumor-to-Brain Ratio |
| [¹⁸F]FDM | 2.17 ± 0.32 | 1.42 ± 0.10 | 1.53 |
| [¹⁸F]FDG | 2.40 ± 0.30 | 2.63 ± 0.26 | 0.91 |
| Data synthesized from studies in AH109A tumor-bearing rats at 60 min post-injection. |
2.3 Experimental Protocol: Radiosynthesis of [¹⁸F]FDM
The production of [¹⁸F]FDM for PET imaging is a critical, multi-step process. The causality behind this specific protocol choice is the need for high radiochemical yield and purity within a short timeframe due to the 110-minute half-life of Fluorine-18. A nucleophilic substitution (SN2) reaction is preferred for its efficiency.
Objective: To synthesize [¹⁸F]FDM with high purity and radiochemical yield.
Materials:
-
Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
-
HPLC system with a reverse-phase column
Methodology:
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange column. It is then eluted into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water. The solvent is evaporated to dryness to form the reactive, anhydrous [¹⁸F]KF/K222 complex.
-
Nucleophilic Fluorination: The mannose triflate precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]KF/K222 complex. The reaction mixture is heated (e.g., at 85°C for 10-15 minutes) to facilitate the SN2 displacement of the triflate group by [¹⁸F]fluoride.
-
Hydrolysis (Deprotection): After fluorination, the acetyl protecting groups are removed by acid hydrolysis. A solution of HCl is added to the vessel, and the mixture is heated (e.g., at 100°C for 15-20 minutes).
-
Purification: The reaction mixture is neutralized with NaOH and then passed through a C18 Sep-Pak cartridge to remove unreacted precursor and a portion of the K222. The aqueous solution is then passed through an Alumina N cartridge to trap any remaining [¹⁸F]fluoride.
-
Final HPLC Purification: The crude product is further purified using a preparative high-performance liquid chromatography (HPLC) system to separate [¹⁸F]FDM from any byproducts.
-
Formulation: The collected [¹⁸F]FDM fraction from the HPLC is passed through a sterile filter into a sterile vial, ready for quality control and subsequent injection.
Caption: Workflow for the radiosynthesis of [¹⁸F]FDM.
Section 3: Antiviral Therapeutic Potential
The life cycle of many enveloped viruses, including influenza and HIV, is critically dependent on the host cell's machinery for N-linked glycosylation. Viral envelope glycoproteins must be correctly glycosylated to ensure proper folding, trafficking, and fusogenic activity, which are essential for viral entry and infectivity.
3.1 Mechanism of Viral Inhibition
By acting as an inhibitor of N-linked glycosylation (as described in Section 1.2), 2-FDM offers a powerful antiviral strategy. The introduction of GDP-2-FDM into the glycosylation pathway leads to the synthesis of truncated or incorrect oligosaccharide chains on viral glycoproteins. This results in misfolded proteins that are retained in the endoplasmic reticulum and degraded, or in the production of non-infectious viral particles with defective envelope proteins. This mechanism provides a broad-spectrum potential against a range of enveloped viruses.
Caption: How 2-FDM disrupts the formation of infectious viral particles.
3.2 Experimental Protocol: Plaque Reduction Assay
This assay is a gold-standard method for quantifying the antiviral activity of a compound in vitro. The principle is that a single infectious virus particle will infect a cell, replicate, and spread to adjacent cells, forming a localized area of cell death or cytopathic effect (CPE) known as a plaque. An effective antiviral will reduce the number or size of these plaques.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of 2-FDM for a specific virus.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus).
-
Virus stock of known titer (PFU/mL).
-
2-FDM stock solution.
-
Cell culture medium (e.g., DMEM).
-
Semi-solid overlay medium (e.g., medium containing agarose or methylcellulose).
-
Crystal violet staining solution.
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of 2-FDM in culture medium. Include a "no drug" (vehicle) control.
-
Pre-treatment: Remove the growth medium from the cell monolayers and wash with PBS. Add the medium containing the different concentrations of 2-FDM (and the control medium) to the wells. Incubate for a defined period (e.g., 2 hours) to allow for compound uptake.
-
Virus Infection: Remove the drug-containing medium. Infect the cells with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour.
-
Overlay Application: After adsorption, remove the virus inoculum and gently wash the monolayer. Add the semi-solid overlay medium, which should also contain the corresponding concentrations of 2-FDM. The overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days, or until plaques are visible.
-
Staining and Counting: Remove the overlay. Fix the cells (e.g., with 10% formalin) and stain them with crystal violet. The stain is taken up by living cells, so plaques appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each 2-FDM concentration relative to the vehicle control. Plot the percent inhibition against the log of the drug concentration and determine the IC₅₀ value using non-linear regression.
Section 4: Direct Anticancer Therapeutic Potential
While its application in PET imaging is well-established, the biochemical properties of 2-FDM also suggest potential as a direct-acting anticancer agent. This potential is rooted in the same mechanisms that confer its other biological activities: metabolic disruption and inhibition of glycosylation.
4.1 Rationale for Anticancer Activity
-
Glycolysis Inhibition: As a structural analog of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis, 2-FDM may exert similar effects. By competing with glucose for hexokinase and generating 2-FDM-6-P, it could inhibit key enzymes in the glycolytic pathway, starving cancer cells of the energy needed for rapid proliferation.
-
Disruption of Oncogenic Glycoproteins: Many proteins critical for cancer progression, including growth factor receptors (e.g., EGFR), adhesion molecules, and metalloproteinases, are heavily glycosylated. Proper N-glycosylation is essential for their stability, cell surface localization, and signaling function. By inhibiting glycosylation, 2-FDM could disrupt these oncogenic pathways, leading to reduced cell growth, migration, and invasion.
4.2 Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental first step in evaluating the cytotoxic potential of a new compound.
Objective: To determine the concentration of 2-FDM that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, A549).
-
Complete cell culture medium.
-
2-FDM dissolved in a suitable solvent (e.g., sterile water or PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-FDM in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various 2-FDM concentrations. Include wells with medium only (blank) and cells with vehicle-only (negative control).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the negative control. Plot the percent viability against the log of the 2-FDM concentration to determine the IC₅₀ value.
Section 5: Conclusion and Future Outlook
This compound is more than a simple sugar analog; it is a sophisticated molecular probe and a promising therapeutic scaffold. Its dichotomous metabolic fate—metabolic trapping versus glycosylation inhibition—provides a versatile platform for diverse applications. Its demonstrated utility in providing high-contrast brain tumor imaging addresses a significant unmet need in neuro-oncology. Furthermore, its mechanism-based potential as a broad-spectrum antiviral and direct-acting anticancer agent warrants significant further investigation. Emerging research into its uptake by macrophages also suggests a potential role in imaging inflammatory conditions such as atherosclerosis. Future work should focus on optimizing its therapeutic index, exploring combination therapies, and expanding its clinical validation across these promising therapeutic areas.
Methodological & Application
Application Notes and Protocols: 2-Deoxy-2-[18F]fluoro-D-mannopyranose as a Versatile Probe for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides functional information about physiological and pathological processes. The development of novel PET probes is crucial for expanding the applications of this technology. 2-Deoxy-2-[¹⁸F]fluoro-D-mannopyranose ([¹⁸F]FDM), a stereoisomer of the widely used PET tracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), has emerged as a promising probe with unique characteristics. This document provides a comprehensive guide to the application of [¹⁸F]FDM in PET imaging, with a focus on its use in oncology. We will delve into the biochemical rationale for its use, detailed protocols for its synthesis and application in preclinical models, and a discussion on its potential, yet underexplored, role in bacterial imaging.
Introduction: The Rationale for a Mannose-Based PET Probe
The vast majority of clinical PET imaging in oncology relies on [¹⁸F]FDG to map the increased glucose metabolism inherent to many cancers, a phenomenon known as the Warburg effect.[1] While incredibly successful, [¹⁸F]FDG has limitations, including high physiological uptake in the brain, which can obscure the detection of brain tumors.[2][3]
2-Deoxy-2-[¹⁸F]fluoro-D-mannopyranose ([¹⁸F]FDM) offers a compelling alternative. As a mannose analog, it is also a substrate for hexokinase, the first enzyme in the glycolytic pathway, leading to its metabolic trapping within cells.[4][5] Crucially, preliminary studies have demonstrated that [¹⁸F]FDM accumulates in tumors to a similar extent as [¹⁸F]FDG but exhibits significantly lower uptake in the brain.[2][5] This characteristic suggests a potential advantage for [¹⁸F]FDM in the imaging of primary and metastatic brain cancers. Furthermore, mannose and its receptors play roles in various biological processes, including macrophage-mediated inflammation, opening avenues for [¹⁸F]FDM in imaging inflammatory conditions like atherosclerosis.[6]
This application note will provide the necessary technical details for researchers to explore the utility of [¹⁸F]FDM in their preclinical imaging studies.
Biochemical Pathway and Trapping Mechanism
[¹⁸F]FDM, like [¹⁸F]FDG, is transported into cells via glucose transporters (GLUTs).[7] Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-[¹⁸F]fluoro-D-mannose-6-phosphate ([¹⁸F]FDM-6-P).[4][5] This phosphorylated form is not a substrate for downstream glycolytic enzymes and is effectively trapped within the cell, allowing for its detection by PET.
Caption: Metabolic trapping of [¹⁸F]FDM.
Protocols for [¹⁸F]FDM Application
Radiosynthesis of 2-Deoxy-2-[¹⁸F]fluoro-D-mannopyranose
The most common method for producing [¹⁸F]FDM is through a nucleophilic substitution (SN2) reaction on a protected mannose precursor.[5][8]
Protocol: Automated Radiosynthesis of [¹⁸F]FDM
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying: Remove water from the [¹⁸F]fluoride/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 95-110°C). Repeat this step to ensure anhydrous conditions.
-
Radiofluorination:
-
Dissolve the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at 85-100°C for 5-15 minutes to facilitate the nucleophilic substitution.
-
-
Hydrolysis (Deprotection):
-
After cooling the reaction mixture, add an acidic solution (e.g., 1 M HCl) to hydrolyze the acetyl protecting groups.
-
Heat the mixture at 95-120°C for 5-10 minutes.
-
-
Purification:
-
Neutralize the reaction mixture with a basic solution (e.g., sodium hydroxide).
-
Purify the crude [¹⁸F]FDM using high-performance liquid chromatography (HPLC) on a suitable column (e.g., reversed-phase C18).
-
The final product can be further purified and formulated in sterile saline for injection by passing it through a series of cartridges, such as an alumina cartridge to remove any remaining free [¹⁸F]fluoride and a C18 cartridge to remove partially hydrolyzed intermediates.
-
Caption: General workflow for the radiosynthesis of [¹⁸F]FDM.
3.1.1. Quality Control
-
Radiochemical Purity: Determined by radio-thin-layer chromatography (radio-TLC) and HPLC. The radiochemical purity should be >95%.[9]
-
Radionuclidic Identity: Confirmed by measuring the half-life of the final product (approximately 109.8 minutes for ¹⁸F).
-
pH: The pH of the final injectable solution should be between 4.5 and 7.5.
-
Bacterial Endotoxin Test: To ensure the absence of pyrogens.
-
Sterility: The final product must be sterile for in vivo use.
In Vitro Cell Uptake Assay
This protocol is designed to quantify the uptake of [¹⁸F]FDM in cultured cancer cells and to assess the specificity of the uptake.
Protocol: [¹⁸F]FDM Cell Uptake Assay
-
Cell Culture: Plate cancer cells of interest in 24-well plates at a density that allows for 70-80% confluency on the day of the experiment.
-
Pre-incubation/Starvation:
-
On the day of the assay, remove the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in a glucose-free medium or PBS for 1-2 hours at 37°C to upregulate glucose transporters.[10]
-
-
Tracer Incubation:
-
Prepare a solution of [¹⁸F]FDM in glucose-free medium or PBS with a known activity concentration (e.g., 0.5-2.0 MBq/mL).
-
For competition studies, prepare parallel wells containing the [¹⁸F]FDM solution supplemented with a high concentration of D-glucose (e.g., 10-50 mM) to assess the specificity of uptake.
-
Add the [¹⁸F]FDM solution (with or without D-glucose) to the wells and incubate at 37°C for a defined period (e.g., 60 minutes).[10]
-
-
Washing:
-
To terminate the uptake, rapidly aspirate the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove any unbound tracer.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer).
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Express the [¹⁸F]FDM uptake as a percentage of the administered activity per milligram of protein (%ID/mg protein).
-
Compare the uptake in the presence and absence of excess D-glucose to determine the level of specific uptake.
-
Preclinical PET Imaging in Animal Models
This protocol outlines the procedure for performing [¹⁸F]FDM PET imaging in a rodent tumor model.
Protocol: Small Animal [¹⁸F]FDM PET/CT Imaging
-
Animal Model:
-
Induce tumors in immunocompromised mice or rats by subcutaneous or orthotopic inoculation of cancer cells.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to tracer injection to reduce background muscle uptake of [¹⁸F]FDM. Water should be available ad libitum.
-
Maintain the animal's body temperature at 37°C using a heating pad before, during, and after tracer injection and during imaging to minimize brown fat uptake.
-
-
Tracer Administration:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Administer a bolus injection of [¹⁸F]FDM (e.g., 3.7-7.4 MBq or 100-200 µCi) via the tail vein.
-
-
Uptake Period:
-
Allow the tracer to distribute for a specific uptake period, typically 60 minutes. Keep the animal anesthetized and warm during this time.
-
-
PET/CT Imaging:
-
Position the animal on the scanner bed.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a static PET scan for 10-20 minutes. For kinetic modeling, a dynamic scan can be performed starting from the time of injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM2D or OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest on the co-registered images.
-
Quantify the tracer uptake in the ROIs and express it as the percentage of injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
-
Data Interpretation and Comparative Analysis
Tumor Imaging
High uptake of [¹⁸F]FDM in the tumor relative to surrounding tissues is indicative of increased metabolic activity. Quantitative analysis of tumor uptake can be used to assess tumor burden and response to therapy. A significant advantage of [¹⁸F]FDM is its lower physiological uptake in the brain compared to [¹⁸F]FDG, which can lead to improved tumor-to-background contrast for brain lesions.[2][5]
| Tracer | Tumor Uptake (%ID/g at 60 min) | Brain Uptake (%ID/g at 60 min) | Reference |
| [¹⁸F]FDM | 2.17 ± 0.32 | 1.42 ± 0.10 | |
| [¹⁸F]FDG | (Similar to [¹⁸F]FDM) | ~30% higher than [¹⁸F]FDM | [5] |
Table 1. Comparative biodistribution of [¹⁸F]FDM and [¹⁸F]FDG in a rat tumor model.[5]
Potential Application in Bacterial Imaging: An Unexplored Frontier
While the primary application of [¹⁸F]FDM has been in oncology, its chemical nature as a mannose analog suggests a potential, though currently underexplored, application in bacterial imaging. Bacteria utilize specific transport systems, such as the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS), to internalize and metabolize sugars like mannose.[2] This has been exploited for PET imaging of bacterial infections using other mannose-related tracers like [¹⁸F]fluoromannitol.[2]
There is currently no direct evidence in the scientific literature for the use of [¹⁸F]FDM for imaging bacterial cell wall biosynthesis. The incorporation of sugars into the bacterial cell wall is a complex process, and it is not yet known if [¹⁸F]FDM can be processed by the necessary bacterial enzymes. However, given the precedent set by other radiolabeled mannose analogs, investigating the potential of [¹⁸F]FDM for bacterial imaging is a promising area for future research.
Proposed Investigational Workflow for Bacterial Imaging:
Caption: Proposed workflow to investigate [¹⁸F]FDM for bacterial imaging.
Conclusion
2-Deoxy-2-[¹⁸F]fluoro-D-mannopyranose is a valuable PET probe with demonstrated utility in preclinical oncology imaging. Its key advantage lies in its lower accumulation in the brain compared to [¹⁸F]FDG, offering the potential for improved detection of brain tumors. The protocols provided in this application note offer a framework for researchers to synthesize and utilize [¹⁸F]FDM in their own studies. Furthermore, the potential application of [¹⁸F]FDM in bacterial imaging represents an exciting and unexplored avenue of research that warrants further investigation.
References
- 1. Imaging Diverse Pathogenic Bacteria In Vivo with 18F-Fluoromannitol PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of 2-deoxy-2-18F-fluoro-D-mannose as a tumor-imaging agent for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-deoxy-2-[18F]fluoro-D-mannose positron emission tomography imaging in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technetium-Radiolabeled Mannose-Functionalized Gold Nanoparticles as Nanoprobes for Sentinel Lymph Node Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mannose Receptor Mediates Uptake of Pathogenic and Nonpathogenic Mycobacteria and Bypasses Bactericidal Responses in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-deoxy-2-fluoro-alpha-D-mannose | C6H11FO5 | CID 2758978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [PDF] Imaging Diverse Pathogenic Bacteria In Vivo with 18F-Fluoromannitol PET | Semantic Scholar [semanticscholar.org]
- 10. Imaging Diverse Pathogenic Bacteria In Vivo with 18F-Fluoromannitol PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of [18F]FDM for In Vivo Studies
Introduction: A New Paradigm in Bacterial Imaging with [18F]FDM
The diagnosis and monitoring of bacterial infections present a significant challenge in modern medicine. Traditional methods can be invasive and lack specificity, often failing to distinguish between infection and sterile inflammation. Positron Emission Tomography (PET) offers a non-invasive window into biological processes, and the development of infection-specific radiotracers is a critical frontier in this field.[1] 2-deoxy-2-[18F]fluoro-maltose ([18F]FDM) has emerged as a promising PET radiotracer with the potential to revolutionize the imaging of bacterial infections.[2][3] Unlike the widely used [18F]FDG, which targets general metabolic activity and thus accumulates in both inflammatory and cancerous cells, [18F]FDM is designed to be specifically taken up by bacteria through their maltodextrin transporter system, a pathway not present in mammalian cells.[4][5] This specificity allows for the direct visualization of bacterial presence, offering a significant advantage in diagnosing and managing infectious diseases.[2]
This comprehensive guide provides detailed protocols for the synthesis, purification, and quality control of [18F]FDM for in vivo studies, tailored for researchers, scientists, and drug development professionals. We will delve into the elegant and efficient chemoenzymatic synthesis route that leverages the readily available [18F]FDG, explore the rationale behind each experimental step, and outline the stringent quality control measures necessary to ensure the safety and efficacy of the final radiopharmaceutical product for in vivo applications.
The Chemoenzymatic Synthesis of [18F]FDM: An Overview
The synthesis of complex radiolabeled carbohydrates like [18F]FDM is constrained by the short 109.7-minute half-life of fluorine-18, necessitating rapid and efficient labeling methods.[4] Traditional multi-step chemical syntheses are often time-consuming and result in low yields. The chemoenzymatic approach overcomes these hurdles by utilizing the high efficiency and stereoselectivity of enzymes. This method employs the widely available clinical PET tracer, 2-deoxy-2-[18F]fluoro-d-glucose ([18F]FDG), as a starting synthon, making the process more accessible and cost-effective.[5][6]
The core of this synthesis is a one-step enzymatic reaction where maltose phosphorylase catalyzes the coupling of [18F]FDG with a glucose-1-phosphate precursor to form [18F]FDM.[4] This reaction is highly regioselective and stereoselective, leading to high radiochemical yields of the desired product in a short reaction time.[6]
Caption: Workflow for the chemoenzymatic synthesis of [18F]FDM.
Detailed Protocols
Part 1: Precursor Synthesis (β-D-glucose-1-phosphate)
The synthesis of the β-D-glucose-1-phosphate (βGlc1-P) precursor is a prerequisite for the enzymatic reaction. This can be achieved through a multi-step chemical synthesis starting from acetobromo-α-D-glucose, with a reported overall yield of approximately 75%.[4] For laboratories not equipped for complex organic synthesis, this precursor can often be sourced from commercial suppliers.
Part 2: Chemoenzymatic Radiosynthesis of [18F]FDM
This protocol details the enzymatic coupling of [18F]FDG with the βGlc1-P precursor.
Materials and Reagents:
-
Cyclotron-produced [18F]FDG (in sterile water or saline)
-
β-D-glucose-1-phosphate (βGlc1-P)
-
Maltose Phosphorylase (E.C. 2.4.1.8)
-
Citrate Buffer (0.1 M, pH 6.0)
-
Sterile, pyrogen-free reaction vial
-
Magnetic stirrer and heating block
Protocol:
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, dissolve β-D-glucose-1-phosphate in the citrate buffer.
-
Enzyme Addition: Add the maltose phosphorylase to the precursor solution.
-
[18F]FDG Addition: Add the cyclotron-produced [18F]FDG to the reaction vial. The amount of [18F]FDG will depend on the desired final activity of [18F]FDM.
-
Incubation: Place the reaction vial on a magnetic stirrer with heating and maintain the temperature at 37°C for 20 minutes with gentle stirring.[4]
-
Reaction Quenching: After 20 minutes, the reaction is typically stopped by proceeding directly to the purification step.
Causality of Experimental Choices:
-
Citrate Buffer (pH 6.0): This buffer system provides the optimal pH environment for the activity of maltose phosphorylase, ensuring efficient catalytic conversion.
-
Temperature (37°C): This temperature is optimal for the enzymatic activity of maltose phosphorylase, maximizing the reaction rate without causing denaturation of the enzyme.
-
Reaction Time (20 minutes): This short reaction time is a key advantage of the chemoenzymatic method, minimizing the decay of the short-lived fluorine-18 and allowing for a high decay-corrected radiochemical yield.[6]
Caption: Chemoenzymatic synthesis of [18F]FDM from [18F]FDG.
Part 3: Purification of [18F]FDM
Purification of [18F]FDM from the crude reaction mixture is essential to remove unreacted [18F]FDG, the precursor, the enzyme, and any potential byproducts. Semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
HPLC System and Conditions:
-
Column: A suitable semi-preparative column, such as a YMC-Pack Polyamine II column, is recommended.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used to achieve separation.
-
Detection: A radioactivity detector is used to identify the [18F]FDM peak.
Protocol:
-
Injection: Inject the crude reaction mixture onto the semi-preparative HPLC column.
-
Elution: Run the HPLC system with the defined mobile phase gradient.
-
Fraction Collection: Collect the fraction corresponding to the [18F]FDM peak as identified by the radioactivity detector.
-
Solvent Removal: The collected fraction, containing acetonitrile and water, needs to be processed to remove the organic solvent. This is typically achieved by rotary evaporation or by passing the solution through a C18 Sep-Pak cartridge, which retains the [18F]FDM while the aqueous mobile phase passes through. The [18F]FDM is then eluted from the cartridge with a small volume of ethanol, which is subsequently evaporated.
Part 4: Formulation for In Vivo Studies
The final step is to formulate the purified [18F]FDM into a sterile and pyrogen-free solution suitable for intravenous injection.
Protocol:
-
Reconstitution: Reconstitute the purified and dried [18F]FDM in sterile, pyrogen-free saline (0.9% NaCl) for injection.
-
Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Final Product: The resulting solution is the final [18F]FDM product ready for quality control testing and subsequent in vivo administration.
Quality Control: Ensuring a Self-Validating System
Rigorous quality control (QC) is paramount for any radiopharmaceutical intended for in vivo use.[7] The QC tests ensure the identity, purity, and safety of the [18F]FDM injection. The specifications are guided by pharmacopeial standards for radiopharmaceuticals, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8] While specific monographs for [18F]FDM may not yet be established, the quality control parameters for [18F]FDG can be adapted.
| QC Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter | Ensures the absence of visible contaminants. |
| pH | pH meter or pH strip | 4.5 - 7.5 | Ensures the solution is physiologically compatible and stable.[9] |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV | Confirms the presence of fluorine-18.[10] |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes | Verifies that the radioactivity is from fluorine-18 and not from other radionuclidic impurities.[10] |
| Radiochemical Purity | Radio-HPLC or Radio-TLC | ≥ 95% [18F]FDM | Quantifies the percentage of the total radioactivity that is in the desired chemical form of [18F]FDM.[11] |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm | Ensures that residual solvents from the synthesis and purification are below toxic levels. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | Ensures the absence of pyrogenic substances that can cause fever.[12] |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms.[12] |
Automation of [18F]FDM Synthesis
While the described protocol is for a manual synthesis, it can be readily adapted to commercially available automated synthesis modules.[13][14] These systems offer significant advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practices (GMP).[15]
Adaptation for Automated Synthesis:
-
Cassette-based Systems: Versatile, cassette-based radiosynthesizers can be programmed to perform the enzymatic reaction, HPLC purification, and final formulation.[16]
-
Reagent Preparation: Reagents would be pre-loaded into vials and placed on the synthesizer.
-
Software Control: The entire process, from reagent transfer to final product collection, is controlled by a pre-programmed sequence.
-
Online Monitoring: Automated systems often include online radioactivity detectors and other sensors to monitor the synthesis in real-time.
The adaptation of the chemoenzymatic synthesis to an automated platform would involve programming the synthesizer to perform the precise heating, incubation, and fluid transfers as described in the manual protocol. The HPLC purification and formulation steps can also be integrated into the automated sequence.
In Vivo Stability and Application
[18F]FDM has demonstrated stability in human serum, a crucial characteristic for an in vivo imaging agent.[4] Preclinical studies in animal models of bacterial infection have shown high accumulation of [18F]FDM at the site of infection, with a high target-to-background ratio.[3] The tracer has shown promise in imaging a range of clinically relevant bacteria.[17]
Conclusion
The chemoenzymatic synthesis of [18F]FDM represents a significant advancement in the development of infection-specific PET radiotracers. The protocol outlined in this guide is robust, efficient, and yields a high-purity product suitable for in vivo studies. By adhering to the detailed synthesis and stringent quality control procedures, researchers can confidently produce [18F]FDM and explore its full potential in the non-invasive imaging and management of bacterial infections. The ease of this synthesis, particularly its reliance on the readily available [18F]FDG, paves the way for wider accessibility and clinical translation of this promising radiopharmaceutical.[6]
References
- 1. Is Imaging of Bacteria with PET a realistic goal? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. New PET Tracer Can Identify Most Bacterial Infections | Radiology | Stanford Medicine [med.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Syntheses of Fluorine-18-Labeled Disaccharides from [18F] FDG Yield Potent Sensors of Living Bacteria In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. pharmacy180.com [pharmacy180.com]
- 13. openmedscience.com [openmedscience.com]
- 14. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM) in Antiviral Drug Development
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM) in the discovery and development of novel antiviral therapeutics. This document provides an in-depth exploration of the molecule's mechanism of action, detailed experimental protocols for its evaluation, and insights into its synthesis and potential applications.
Introduction: The Rationale for Targeting Glycosylation in Antiviral Therapy
The constant evolution of viruses and the emergence of drug-resistant strains necessitate the exploration of novel antiviral strategies.[1][2] One promising approach is to target host-mediated processes that are essential for viral replication, thereby creating a higher barrier to the development of resistance. Many viruses, particularly enveloped viruses, rely heavily on the host cell's glycosylation machinery to correctly fold, process, and transport their envelope glycoproteins.[3][4][5] These glycoproteins are often crucial for viral entry into host cells and for the assembly and release of new virions.[3][6][7]
This compound (2-FDM) is a mannose analog that acts as a potent inhibitor of N-linked glycosylation.[8][9][10] By interfering with this fundamental cellular process, 2-FDM can effectively disrupt the life cycle of a broad range of enveloped viruses, making it a compelling candidate for antiviral drug development.[10]
Mechanism of Action: A Tale of Two Pathways
The antiviral activity of 2-FDM stems from its ability to be metabolized by the host cell into a fraudulent substrate that disrupts the normal synthesis of N-linked glycans. This disruption occurs through a dual mechanism involving both the inhibition of glycoprotein biosynthesis and the potential for chain termination.
Upon entering the cell, 2-FDM is metabolized to guanosine diphosphate-2-deoxy-2-fluoro-D-mannose (GDP-2FMan).[8] This fraudulent nucleotide sugar then acts as a competitive inhibitor of the enzymes involved in the assembly of the dolichol-linked oligosaccharide precursor, which is the foundation for N-linked glycosylation. Specifically, GDP-2FMan inhibits the synthesis of Man(GlcNAc)2-PP-Dol, a critical intermediate in this pathway.[8] The fluorine atom at the C-2 position of the mannose ring is key to its inhibitory activity, as it alters the stereochemistry and reactivity of the molecule.
The incorporation of 2-FDM into the growing glycan chain can also lead to premature termination of oligosaccharide synthesis. The absence of the hydroxyl group at the C-2 position prevents the addition of subsequent sugar residues, resulting in truncated and non-functional glycans.[9] Consequently, viral envelope proteins are improperly glycosylated, leading to misfolding, impaired transport to the cell surface, and the production of non-infectious, non-fusogenic viral particles.[3][10]
Caption: Mechanism of 2-FDM antiviral activity.
Synthesis of this compound
The synthesis of 2-FDM for research and development purposes is achievable through established chemical methods. A common approach involves the fluorination of a suitable mannose precursor. For instance, a practical and reliable synthesis of a precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), has been developed for the production of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), and similar principles can be applied for non-radioactive 2-FDM synthesis.[11] Another reported method involves the use of fluoride ion for the synthesis of 2-deoxy-2-fluoro-D-mannose.[12] The purification of 2-FDM from its glucose epimer, 2-deoxy-2-fluoro-D-glucose (2-FDG), can be achieved using techniques like ion-moderated partition chromatography.[13]
For researchers requiring high-purity 2-FDM for in vitro and in vivo studies, several commercial suppliers offer this compound. It is crucial to ensure the chemical and radiochemical purity of the compound, which can be characterized by techniques such as 1H- and 19F-NMR spectroscopy.[13]
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral activity and cytotoxicity of 2-FDM. These should be adapted based on the specific virus, cell line, and experimental objectives.
General Antiviral Assay Workflow
Caption: General workflow for in vitro antiviral assays.
Protocol 1: Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.
Materials:
-
Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound (2-FDM)
-
96-well cell culture plates
-
Reagents for virus titration (e.g., TCID50 or plaque assay)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of 2-FDM in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a no-drug control (vehicle control).
-
Treatment and Infection:
-
When cells are confluent, remove the growth medium.
-
Add the serially diluted 2-FDM to the respective wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate the plate for a duration that allows for multiple rounds of viral replication (e.g., 24-48 hours for influenza virus).
-
-
Harvesting: After the incubation period, collect the supernatant from each well.
-
Virus Titration: Determine the viral titer in each supernatant sample using a standard method such as a Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.
-
Data Analysis:
-
Calculate the viral yield for each compound concentration.
-
Plot the percentage of viral yield reduction against the log of the compound concentration.
-
Determine the 50% effective concentration (EC50), which is the concentration of 2-FDM that reduces the viral yield by 50%.
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of the compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line
-
Complete cell culture medium
-
Virus stock that causes observable CPE
-
This compound (2-FDM)
-
96-well cell culture plates
-
Cell viability stain (e.g., crystal violet or neutral red)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of 2-FDM as described in Protocol 1.
-
Treatment and Infection:
-
Add the serially diluted 2-FDM to the wells.
-
Infect the cells with a viral dose that will cause significant CPE in the control wells within 2-4 days.
-
Include uninfected, untreated cell controls and infected, untreated virus controls.
-
-
Incubation: Incubate the plate until CPE is evident in the virus control wells.
-
Staining and Quantification:
-
Remove the medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Stain the cells with a vital stain (e.g., 0.1% crystal violet in 20% ethanol) for 10-15 minutes.
-
Wash the plate to remove excess stain and allow it to dry.
-
Solubilize the stain (e.g., with methanol or a solution of 1% SDS in PBS).
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the uninfected cell control.
-
Plot the percentage of CPE inhibition against the log of the compound concentration.
-
Determine the EC50, the concentration of 2-FDM that inhibits CPE by 50%.[14]
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of the compound to the host cells to determine its therapeutic index.
Materials:
-
Host cell line used in the antiviral assays
-
Complete cell culture medium
-
This compound (2-FDM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment:
-
When cells are approximately 50-60% confluent, remove the medium.
-
Add serial dilutions of 2-FDM to the wells. Use the same concentration range as in the antiviral assays. Include a no-drug control.
-
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 24-48 hours).
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of 2-FDM that reduces cell viability by 50%.
-
Data Interpretation and Quantitative Analysis
The efficacy and safety of 2-FDM as an antiviral agent are determined by comparing its antiviral activity (EC50) with its cytotoxicity (CC50).
Therapeutic Index (TI): A key parameter is the Therapeutic Index (also known as the Selectivity Index, SI), which is calculated as follows:
TI = CC50 / EC50
A higher TI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.
Quantitative Data Summary:
| Parameter | Description | Typical Unit | Example Data (Hypothetical) |
| EC50 | 50% Effective Concentration | µM | 5.2 |
| CC50 | 50% Cytotoxic Concentration | µM | >100 |
| TI (SI) | Therapeutic Index (CC50/EC50) | Unitless | >19.2 |
Conclusion and Future Directions
This compound represents a promising class of antiviral compounds that target a fundamental host cell process, offering the potential for broad-spectrum activity and a high barrier to resistance. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of 2-FDM and related glycosylation inhibitors. Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance antiviral activity and mitigate any potential for toxicity. The continued investigation of compounds like 2-FDM is a critical component of our preparedness for future viral threats.
References
- 1. intrepidalliance.org [intrepidalliance.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Effects of 2-deoxyglucose, glucosamine, and mannose on cell fusion and the glycoproteins of herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorosugars inhibit biological properties of different enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-deoxy-2-fluoro-D-mannose using fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: The Role of 2-Deoxy-2-fluoro-D-mannopyranose in Modern Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A New Lens on Cancer Metabolism and Glycobiology
For decades, the study of altered glucose metabolism, famously termed the "Warburg effect," has been a cornerstone of cancer research. This has led to the widespread clinical use of the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) in Positron Emission Tomography (PET) for tumor imaging. However, the complexity of tumor biology necessitates probes with greater specificity and diverse mechanisms of action. Enter 2-deoxy-2-fluoro-D-mannopyranose (2-FDM), a structural isomer of 2-deoxy-D-glucose (2-DG) and a mannose analog that offers a multi-faceted approach to interrogating and potentially targeting cancer.
2-FDM serves dual roles that are of high interest to cancer researchers. Firstly, when radiolabeled with Fluorine-18 ([¹⁸F]FDM), it acts as a PET imaging agent with distinct advantages over [¹⁸F]FDG, particularly in neuro-oncology. Secondly, in its non-radioactive form, 2-FDM functions as a potent modulator of key cellular processes, primarily N-linked glycosylation and glycolysis. Interference with these pathways, which are critical for protein folding, cell signaling, and energy production, can induce significant stress in cancer cells, leading to growth inhibition and cell death.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-FDM in cancer research. It combines foundational scientific principles with detailed, field-proven protocols to empower the scientific community to leverage this versatile molecule in their studies.
Section 1: [¹⁸F]2-FDM as a PET Imaging Agent for Oncology
The primary application of 2-FDM in cancer research has been in the form of its ¹⁸F-radiolabeled counterpart, [¹⁸F]FDM, for PET imaging. Like [¹⁸F]FDG, its uptake is mediated by glucose transporters (GLUTs) and it is subsequently phosphorylated by hexokinase, trapping it within the cell. This metabolic trapping forms the basis of its utility as an imaging agent for tumors with high metabolic activity.
The [¹⁸F]FDM Advantage: A Comparative Overview
While chemically similar to [¹⁸F]FDG, the stereoisomeric difference in [¹⁸F]FDM leads to crucial variations in its biodistribution, offering distinct advantages in specific oncological contexts.
-
Reduced Brain Uptake: The most significant advantage of [¹⁸F]FDM is its markedly lower uptake in healthy brain tissue compared to [¹⁸F]FDG. This results in a superior tumor-to-background contrast ratio, making it an excellent candidate for the imaging of primary brain tumors and brain metastases.
-
Comparable Tumor Accumulation: Studies have consistently shown that [¹⁸F]FDM accumulates in tumors to a similar extent as [¹⁸F]FDG, ensuring that its imaging sensitivity for peripheral tumors is not compromised.
-
Rapid Blood Clearance: [¹⁸F]FDM exhibits faster clearance from the bloodstream, which can contribute to improved image quality and lower background noise.
Data Summary: [¹⁸F]FDM vs. [¹⁸F]FDG in Preclinical Models
| Parameter | [¹⁸F]FDM | [¹⁸F]FDG | Key Advantage of [¹⁸F]FDM | Reference |
| Tumor Uptake (%ID/g) | ~2.17 ± 0.32 | ~2.40 ± 0.30 | Comparable | |
| Brain Uptake (%ID/g) | ~1.89 ± 0.13 | ~2.63 ± 0.26 | ~30% Lower | |
| Tumor-to-Blood Ratio (60 min) | ~29.4 | ~22.1 | Higher Contrast |
Visualizing the [¹⁸F]FDM Metabolic Pathway
The mechanism of [¹⁸F]FDM uptake and retention in cancer cells is a critical concept for understanding its application in PET imaging.
Application Note & Protocols: 2-Deoxy-2-fluoro-D-mannopyranose for the Targeted Inhibition of N-linked Glycosylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-linked glycosylation is a critical post-translational modification that dictates the structure, function, and localization of a vast number of eukaryotic proteins.[1] Perturbing this pathway provides a powerful method for investigating the biological roles of glycans in processes ranging from protein folding to viral entry and cell signaling.[2] This document provides a comprehensive guide to using 2-deoxy-2-fluoro-D-mannopyranose (2-F-Man), a mannose analog, as a specific and potent chemical tool to inhibit the early stages of N-linked glycosylation. We will delve into its precise mechanism of action, outline strategic considerations for experimental design, and provide detailed, validated protocols for its application in cell-based assays.
The Central Role of Mannose in N-Linked Glycosylation
The biosynthesis of N-linked glycans begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor, Dolichol-PP-GlcNAc₂Man₉Glc₃.[3] This process is highly conserved and relies on a series of glycosyltransferases that add monosaccharides sequentially. Mannose, delivered via the nucleotide sugar donor Guanosine Diphosphate-Mannose (GDP-Man) and the lipid-linked donor Dolichol-Phosphate-Mannose (Dol-P-Man), is a cornerstone of this precursor.[4] The first five mannose residues are added to the growing LLO on the cytosolic face of the ER from GDP-Man.[5] Subsequent mannose additions occur on the luminal face, utilizing Dol-P-Man as the donor.[6] Any disruption in this mannosylation cascade leads to truncated LLOs and, consequently, impaired protein glycosylation.
Mechanism of Action: How 2-F-Man Disrupts the Pathway
2-F-Man acts as a metabolic Trojan horse. Upon entering the cell, it is processed by the same enzymatic machinery as endogenous mannose, leading to the formation of Guanosine Diphosphate-2-deoxy-2-fluoro-D-mannose (GDP-2-F-Man).[7] This fluorinated analog then competitively inhibits key mannosyltransferases involved in the LLO assembly.
The primary mechanism of inhibition involves two key events[7]:
-
Inhibition of LLO Elongation: GDP-2-F-Man acts as a potent inhibitor of the mannosyltransferase that catalyzes the synthesis of Man(GlcNAc)₂-PP-Dol from (GlcNAc)₂-PP-Dol. This effectively halts the assembly of the LLO at an early stage.
-
Trapping of Dolichol Phosphate: The cell can also erroneously transfer the 2-F-Man moiety from GDP-2-F-Man to Dolichol Phosphate (Dol-P), forming 2FMan-P-Dol. This sequesters the limited pool of Dol-P, making it unavailable for the synthesis of the authentic Dol-P-Man required for later steps in LLO assembly.[7]
The result is an accumulation of truncated LLOs, which are inefficiently transferred to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex, leading to the production of under-glycosylated or non-glycosylated proteins.
Caption: Mechanism of 2-F-Man Inhibition of N-Glycosylation.
Experimental Design: Keys to a Successful Study
Thoughtful experimental design is paramount when using any metabolic inhibitor. The goal is to achieve maximal inhibition of the target pathway with minimal off-target effects, such as general cytotoxicity.
Determining the Optimal Concentration
Before assessing glycosylation, it is crucial to determine the optimal, non-toxic concentration range of 2-F-Man for your specific cell line. A simple dose-response experiment measuring cell viability is required.
-
Recommendation: Use a metabolic assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to assess cell viability after 24-48 hours of exposure to a range of 2-F-Man concentrations (e.g., 1 µM to 5 mM).
-
Parallel Control: To ensure that any observed effects are not due to general protein synthesis inhibition, a parallel assay monitoring protein biosynthesis, such as [³⁵S]methionine incorporation, can be performed.[8] The ideal concentration of 2-F-Man will robustly inhibit glycosylation without significantly affecting overall protein synthesis.
Essential Controls for Data Integrity
Protocols using 2-F-Man must be self-validating through the inclusion of rigorous controls.
-
Negative Control (Vehicle): Cells treated with the same vehicle (e.g., PBS, media) used to dissolve 2-F-Man. This establishes the baseline glycosylation state.
-
Positive Control (Rescue): Co-treatment with an excess of D-mannose. Since 2-F-Man competes with mannose, adding exogenous mannose should reverse the inhibitory effects.[9] This is the most critical control to demonstrate the specificity of 2-F-Man's action on the mannose pathway. A typical starting point is a 10- to 100-fold molar excess of mannose over 2-F-Man.
-
Positive Control (Alternative Inhibitor): Treatment with a well-characterized N-linked glycosylation inhibitor that acts through a different mechanism, such as Tunicamycin . Tunicamycin blocks the very first step of LLO synthesis (the transfer of GlcNAc-1-phosphate to Dol-P) and serves as a benchmark for complete inhibition.[10]
Caption: General Experimental Workflow.
Detailed Protocols
Protocol 1: Inhibition of N-linked Glycosylation in Adherent Cell Culture
This protocol provides a framework for treating cultured cells with 2-F-Man to inhibit N-linked glycosylation of a target protein.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
6-well tissue culture-treated plates
-
This compound (2-F-Man) stock solution (e.g., 100 mM in sterile PBS)
-
D-Mannose stock solution (e.g., 1 M in sterile PBS)
-
Tunicamycin stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (typically 24-48 hours post-seeding).
-
Preparation of Treatment Media: In separate sterile tubes, prepare the treatment media for each condition. For a final volume of 2 mL per well:
-
Vehicle: 2 mL complete medium.
-
2-F-Man: 2 mL complete medium + 2-F-Man to reach the final optimal concentration (e.g., for 1 mM final, add 20 µL of a 100 mM stock).
-
Rescue: 2 mL complete medium + 2-F-Man (as above) + D-Mannose to a final concentration of 20 mM (add 40 µL of a 1 M stock).
-
Tunicamycin: 2 mL complete medium + Tunicamycin to a final concentration of 2.5 µg/mL (add 5 µL of a 1 mg/mL stock).
-
-
Cell Treatment: Aspirate the old medium from the cells. Gently wash once with sterile PBS. Add 2 mL of the appropriate treatment medium to each well.
-
Incubation: Incubate the cells for the desired period (typically 24 to 48 hours) at 37°C in a humidified CO₂ incubator. The optimal duration may depend on the turnover rate of the protein of interest.
-
Cell Harvest and Lysis: a. Aspirate the treatment medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Storage: Store lysates at -80°C or proceed directly to analysis.
Protocol 2: Analysis of Glycosylation Status by Western Blot
Inhibition of N-linked glycosylation typically results in a faster-migrating, lower molecular weight band on an SDS-PAGE gel for the protein of interest.
Procedure:
-
Sample Preparation: Normalize the protein concentration for all samples. For example, dilute 20 µg of total protein from each condition with lysis buffer and 4x Laemmli sample buffer to a final 1x concentration.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Compare the bands across the different treatment groups. Look for a downward shift in the molecular weight of your target protein in the 2-F-Man and Tunicamycin lanes compared to the vehicle control. The band in the mannose rescue lane should resemble the vehicle control. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Data Summary & Interpretation
The efficacy of GDP-sugar analogs as inhibitors can be compared by their apparent inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor.
| Compound | Apparent Ki (µM) | Target Enzyme | Notes |
| GDP-Man (Substrate) | 0.52 (Km) | Dolichyl-phosphate mannosyltransferase | The natural substrate for the enzyme. |
| GDP-2FMan | 15.0 | Dolichyl-phosphate mannosyltransferase | The active metabolite of 2-F-Man. |
| GDP-6dMan | 0.40 | Dolichyl-phosphate mannosyltransferase | Indicates the 6-hydroxyl is not crucial for binding. |
| GDP-3dMan | 1.0 | Dolichyl-phosphate mannosyltransferase | Suggests some involvement of the 3-hydroxyl. |
| GDP-4dMan | 3.1 | Dolichyl-phosphate mannosyltransferase | Suggests the 4-hydroxyl is an important determinant for recognition. |
| GDP | 56.0 | Dolichyl-phosphate mannosyltransferase | Product inhibition. |
| Data derived from studies in chick embryo cell microsomal membranes.[11] |
Expected Western Blot Results:
-
Vehicle Lane: A band or smear at the expected molecular weight for the mature, fully glycosylated protein.
-
2-F-Man Lane: A distinct, faster-migrating band corresponding to the under-glycosylated or non-glycosylated protein. The intensity of the mature band should decrease.
-
Rescue Lane: The band pattern should be similar to the vehicle lane, demonstrating specificity.
-
Tunicamycin Lane: A sharp, fast-migrating band, often considered the "zero-glycan" state.[10]
Advanced Validation Techniques
For more in-depth analysis, consider these advanced methods:
-
Lectin Blotting/Staining: Use lectins that specifically bind to mannose-containing structures (e.g., Concanavalin A) to probe blots or fixed cells. A decrease in signal upon 2-F-Man treatment would confirm reduced mannosylation.[12]
-
Mass Spectrometry (MS): For definitive structural analysis, N-glycans can be released from the protein of interest (e.g., using PNGase F) and analyzed by LC-MS to identify truncated glycan structures.[13][14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in protein mobility | 1. Insufficient 2-F-Man concentration. 2. Protein of interest is not N-glycosylated. 3. Treatment time is too short for protein turnover. | 1. Perform a dose-response titration. 2. Confirm glycosylation status using prediction software (e.g., NetNGlyc) and PNGase F digestion. 3. Increase incubation time to 48 or 72 hours. |
| High cell toxicity/death | 2-F-Man concentration is too high. | Re-evaluate the optimal concentration using a viability assay (Section 3.1). Ensure the dose is below the IC50. |
| Mannose rescue is incomplete | Molar excess of mannose is insufficient. | Increase the molar ratio of mannose to 2-F-Man (e.g., 50-fold, 100-fold). |
| Loading control is inconsistent | Inaccurate protein quantification or pipetting error. | Be meticulous with protein quantification (BCA assay) and loading. Repeat the Western Blot. |
References
- 1. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of GDP-mannose [reactome.org]
- 6. DOLICHOL PHOSPHATE MANNOSE SYNTHASE1 Mediates the Biogenesis of Isoprenyl-Linked Glycans and Influences Development, Stress Response, and Ammonium Hypersensitivity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specificity of GDP-Man:dolichyl-phosphate mannosyltransferase for the guanosine diphosphate esters of mannose analogues containing deoxy and deoxyfluoro substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Protein N-Glycosylation Blocks SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 14. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of 2-Deoxy-2-fluoro-D-mannopyranose Incorporation
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For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Glycosylation Dynamics with 2-F-Man
Protein glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. Consequently, the ability to quantitatively monitor and analyze specific glycosylation pathways is of paramount importance in both basic research and therapeutic development.
2-Deoxy-2-fluoro-D-mannopyranose (2-F-Man) is a powerful chemical tool for probing N-linked glycosylation pathways. As a mannose analog, it is metabolically incorporated into the growing glycan chains of glycoproteins.[1] The fluorine substitution at the C2 position, however, acts as a subtle perturbation that can be exploited for both detection and functional studies. This application note provides a comprehensive guide to the quantitative analysis of 2-F-Man incorporation, detailing the underlying principles, step-by-step experimental protocols, and advanced analytical techniques.
Core Principles of Metabolic Labeling with 2-F-Man
Metabolic labeling with 2-F-Man leverages the cell's own enzymatic machinery.[2][3][4] Exogenously supplied 2-F-Man is taken up by cells and, through a series of enzymatic steps, is converted into a GDP-activated form, GDP-2-F-Man. This activated sugar is then utilized by mannosyltransferases as a substrate for the elongation of N-glycan precursors on the dolichol phosphate anchor in the endoplasmic reticulum.[1] The fluorinated mannose is subsequently transferred to nascent polypeptide chains as part of the complete oligosaccharide precursor.
The presence of the fluorine atom provides a unique chemical handle that distinguishes it from endogenous mannose. This allows for the specific detection and quantification of glycoproteins that have incorporated the analog. The level of incorporation can serve as a proxy for the activity of the mannosylation pathway under various experimental conditions.
References
- 1. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM)
Welcome to the technical support center for the synthesis of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated carbohydrate. 2-FDM is a valuable probe for studying carbohydrate-processing enzymes and has potential applications in drug development.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
I. Frequently Asked Questions (FAQs)
General Synthesis Strategies
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary strategies for the synthesis of 2-FDM:
-
Nucleophilic Substitution (SN2) Reaction: This is a widely used method that involves the displacement of a good leaving group, typically a triflate (trifluoromethanesulfonyl group), at the C-2 position of a suitably protected D-glucose precursor with a fluoride ion source.[3][4] This approach is stereospecific and leads to the inversion of configuration at C-2, yielding the desired manno configuration from a gluco precursor.
-
Electrophilic Fluorination of Glycals: This method involves the reaction of a protected D-glucal with an electrophilic fluorinating agent, such as Selectfluor®. This reaction typically yields a mixture of the 2-deoxy-2-fluoro-D-mannose and the C2-epimer, 2-deoxy-2-fluoro-D-glucose, which then requires careful separation.[1][5]
Troubleshooting Common Issues
Q2: I am getting a poor yield and a mixture of stereoisomers in my reaction. How can I improve the stereoselectivity for the manno product?
Low stereoselectivity is a frequent challenge, particularly when using electrophilic fluorination of glycals. Here’s how to address it:
-
Choice of Synthetic Route: For high stereoselectivity, the SN2 approach using a triflate precursor is generally preferred as it proceeds with a predictable inversion of stereochemistry.[3]
-
Reaction Conditions for Electrophilic Fluorination: If you are using a glycal, optimizing the solvent and temperature can influence the manno/gluco product ratio. However, obtaining a separable mixture is common with this method.[1]
-
Purification: Be prepared for meticulous purification. High-performance liquid chromatography (HPLC) or carefully optimized column chromatography on silica gel can be used to separate the C-2 epimers.[6]
Q3: My fluorination reaction with a triflate precursor is failing or giving low yields. What are the likely causes?
Several factors can contribute to the failure of the SN2 fluorination step:
-
Quality of the Triflate Precursor: The triflate group is moisture-sensitive. Ensure your precursor is completely dry and handled under anhydrous conditions. Incomplete triflation or degradation of the triflate will lead to poor yields.
-
Fluoride Source Activity: The reactivity of the fluoride source is critical. For radiofluorination with [¹⁸F]fluoride, the efficiency of the anion exchange and the dryness of the fluoride-Kryptofix complex are paramount.[4] For non-radioactive synthesis, ensure your fluoride salt (e.g., tetrabutylammonium fluoride - TBAF) is anhydrous, as water can quench the reaction.
-
Reaction Solvent and Temperature: The reaction is typically performed in an aprotic polar solvent like acetonitrile.[3] The temperature needs to be carefully controlled; too low may result in a sluggish reaction, while too high can lead to decomposition and side products.
Q4: I am observing an unexpected side product when trying to form the C2-triflate on my thioglycoside precursor using triflic anhydride and pyridine. What could it be?
This is a known issue. The use of pyridine as a solvent or base during the triflation of a thioglycoside can lead to the formation of an anomeric pyridinium salt. This occurs via a 1→2 S-migration, resulting in a 1,2-trans product with an α-D-manno configuration.[1]
-
Troubleshooting: To avoid this, it is recommended to use a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) instead of pyridine.[1]
II. Troubleshooting Guides
Guide 1: Improving Yield and Purity in SN2 Fluorination
This guide focuses on the critical parameters for a successful nucleophilic substitution reaction to introduce fluorine at the C-2 position.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no product formation | Inactive fluoride source | - Ensure the fluoride salt (e.g., TBAF) is anhydrous. Water will protonate the fluoride ion, reducing its nucleophilicity. - For [¹⁸F]fluoride, ensure efficient trapping on the anion exchange cartridge and complete elution. |
| Poor quality of the triflate precursor | - The triflate group is an excellent leaving group but is susceptible to hydrolysis. Synthesize and store the triflate under strictly anhydrous conditions. - Confirm the formation of the triflate by NMR before proceeding with the fluorination step. | |
| Inappropriate reaction conditions | - Use a polar aprotic solvent (e.g., acetonitrile) to solvate the fluoride ion without protonating it. - Optimize the reaction temperature. A typical starting point is 75-85 °C.[3] | |
| Formation of elimination byproducts | The fluoride ion can act as a base. | - Use carefully controlled reaction temperatures. Higher temperatures can favor elimination. - Ensure a good leaving group (triflate) is present to favor substitution over elimination. |
| Difficulty in removing protecting groups | Harsh deprotection conditions leading to product degradation. | - Acidic hydrolysis is often used to remove protecting groups like benzylidene and benzyl ethers.[3] - Optimize the acid concentration, temperature, and reaction time to minimize degradation of the fluorinated sugar. Strong acid and high temperatures can be detrimental.[4] |
Guide 2: Purification of 2-FDM
The purification of 2-FDM can be challenging due to the presence of its C-2 epimer, 2-deoxy-2-fluoro-D-glucose (2-FDG), and other reaction impurities.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Co-elution of 2-FDM and 2-FDG | Similar polarity of the epimers. | - Column Chromatography: Use a long silica gel column with a shallow solvent gradient to improve separation. - HPLC: Ion-moderated partition chromatography can be a highly effective method for separating 2-FDM and 2-FDG.[6] |
| Contamination with residual reagents | Incomplete removal of reagents like TBAF or Kryptofix. | - After the reaction, perform a thorough work-up. This may include washing with aqueous solutions to remove water-soluble impurities. - Use appropriate solid-phase extraction (SPE) cartridges during purification. For example, a C18 cartridge can retain Kryptofix. |
| Product degradation during purification | The fluorinated sugar can be sensitive to strongly acidic or basic conditions. | - Neutralize the reaction mixture before purification if harsh acidic or basic conditions were used for deprotection. - Use neutral alumina or ion-retardation resins for purification to avoid degradation.[3] |
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of [¹⁸F]2-FDM via Nucleophilic Substitution
This protocol is adapted from a stereospecific approach for radiolabeling.[3]
Step 1: Preparation of the Triflate Precursor
-
Start with a suitably protected D-glucose derivative, for example, methyl 4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside.
-
React this precursor with triflic anhydride in the presence of a non-nucleophilic base (e.g., pyridine-free conditions) in an anhydrous solvent like DCM at low temperature (e.g., -20 °C to 0 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the resulting methyl 4,6-O-benzylidene-3-O-benzyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside by column chromatography.
Step 2: [¹⁸F]Fluorination
-
Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/K222 complex by heating under a stream of nitrogen.
-
Add the triflate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]K/K222 complex.
-
Heat the reaction mixture at a controlled temperature (e.g., 75-85 °C) for a specified time (e.g., 30 minutes).[3]
Step 3: Deprotection and Purification
-
After fluorination, remove the protecting groups by acid hydrolysis (e.g., with 6 N HCl or 50% methanesulfonic acid at elevated temperature).[3]
-
Purify the crude [¹⁸F]2-FDM using a series of purification columns, which may include an ion-retardation resin followed by neutral alumina to yield the pure product.[3]
Workflow Diagrams
Caption: SN2 synthesis workflow for 2-FDM.
Caption: Troubleshooting unexpected side reactions during triflation.
IV. References
-
Stereospecific approach to the synthesis of [18F]2-deoxy-2-fluoro-D-mannose. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Towards the synthesis of a 2-deoxy-2-fluoro-d-mannose building block and characterisation of an unusual 2-S-phenyl anomeric pyri. (2024, September 13). ePrints Soton. Retrieved from --INVALID-LINK--
-
Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy. (1986). Int J Rad Appl Instrum A, 37(8), 695-701. Retrieved from --INVALID-LINK--
-
In Vitro and In Vivo Characterization of 2-Deoxy-2-18F-Fluoro-d-Mannose as a Tumor-Imaging Agent for PET. (2013, August 1). Journal of Nuclear Medicine. Retrieved from --INVALID-LINK--
-
Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis. (2025, July 31). JACS Au. Retrieved from --INVALID-LINK--
-
Review of F-FDG synthesis and quality control. (n.d.). ScienceOpen. Retrieved from --INVALID-LINK--
-
2-Deoxy-2-fluoro-D-mannose. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Stereospecific approach to the synthesis of [18F]2-deoxy-2-fluoro-D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of 2-Deoxy-2-18F-Fluoro-d-Mannose as a Tumor-Imaging Agent for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metabolic Labeling with 2-Deoxy-2-fluoro-D-mannopyranose (FMan)
Welcome to the technical support center for metabolic labeling with 2-deoxy-2-fluoro-D-mannopyranose (FMan). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful by explaining the causality behind experimental choices and providing self-validating protocols.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your metabolic labeling experiments with FMan.
Issue 1: Low or No Labeling Signal
Q: I am not seeing a fluorescent signal, or it is very weak after click chemistry. What could be the problem?
A: Several factors can contribute to a low or absent signal. Let's break down the potential causes and solutions:
-
Suboptimal FMan Concentration: The concentration of FMan is critical. While it is a mannose analog, its incorporation can be less efficient than the natural substrate. However, high concentrations can be cytotoxic.[1] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration.
-
Recommendation: Start with a concentration range of 25-100 µM and incubate for 24-72 hours. A lower concentration for a longer duration is often better than a high concentration for a short period to minimize cellular stress. For some azido-sugars, concentrations as low as 10 µM have been shown to provide sufficient labeling with minimal physiological effects.[2][3]
-
-
Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a powerful tool, but its efficiency can be hampered by several factors.[4][5]
-
Copper (I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I).[6]
-
Ligand Choice: The use of a Cu(I)-stabilizing ligand is highly recommended. Tris-(benzyltriazolylmethyl)amine (TBTA) is effective in organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for live-cell labeling, as it reduces cytotoxicity.[6]
-
Reagent Ratios: The ratio of reagents is crucial. An excess of the fluorescent probe (alkyne or azide) relative to the incorporated FMan is necessary, but a large excess can lead to background signal. A common starting point is a 10-50 fold molar excess of the detection reagent.
-
-
Cellular Health and Metabolism: The metabolic state of your cells directly impacts the incorporation of FMan.
-
Recommendation: Ensure your cells are healthy and in the logarithmic growth phase during labeling. Stressed or senescent cells will have altered metabolic activity.
-
Issue 2: High Background or Non-Specific Staining
Q: I am observing high background fluorescence across the entire cell or slide. How can I reduce this?
A: High background can obscure your specific signal. Here are the likely culprits and how to address them:
-
Excess Detection Reagent: Using too high a concentration of the fluorescent azide or alkyne can lead to non-specific binding.
-
Recommendation: Titrate your detection reagent to find the lowest concentration that still provides a robust signal. Thorough washing steps after the click reaction are also essential to remove any unbound probe.
-
-
Precipitation of Reagents: Some fluorescent dyes are prone to aggregation, especially at high concentrations.
-
Recommendation: Ensure all reagents are fully dissolved before adding them to your sample. If you observe precipitation, you may need to briefly heat the vial or use a different solvent.[7]
-
-
Issues with the Click Reaction Cleanup: Inadequate removal of click chemistry reagents can contribute to background.
-
Recommendation: For fixed and permeabilized cells, include several washes with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) after the click reaction.
-
Issue 3: Cellular Toxicity or Altered Phenotype
Q: My cells look unhealthy, or their growth rate has decreased after FMan treatment. What should I do?
A: FMan, like other 2-deoxy-sugars, can interfere with normal cellular processes, particularly glycolysis and N-linked glycosylation, potentially leading to cytotoxicity.[1][8]
-
Concentration and Incubation Time: High concentrations and long incubation times can exacerbate toxicity.
-
Recommendation: As mentioned, perform a dose-response curve to identify the highest concentration of FMan that does not adversely affect your cells. A good starting point is to test concentrations from 1 µM to 100 µM. For glioma cells, the IC50 of a similar compound, 2-FM, was found to be in the low millimolar range after 72 hours.[1]
-
-
Comparison to Other Analogs: Depending on your experimental goals, other mannose analogs might be less perturbative. For example, azido-modified mannosamine (ManNAz) is another commonly used precursor for labeling sialic acids.[9][10]
| Parameter | This compound (FMan) | N-Azidoacetylmannosamine (ManNAz) |
| Mechanism | Enters the sialic acid biosynthetic pathway. The 2-fluoro group can act as a bioorthogonal handle for certain reactions or be used in concert with an azide/alkyne modification. Can also interfere with glycolysis.[1][11] | Enters the sialic acid biosynthetic pathway, incorporating an azide group for click chemistry.[9][10] |
| Potential Toxicity | Can be cytotoxic at higher concentrations due to interference with glycolysis and glycosylation.[1][8] | Generally well-tolerated at optimal concentrations, but high concentrations can also affect cellular physiology.[3] |
| Typical Concentration | 25-100 µM (cell-type dependent) | 10-50 µM[2][3] |
Table 1: Comparison of FMan and ManNAz for Metabolic Labeling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of metabolic incorporation of this compound?
A: this compound is an analog of D-mannose. When introduced to cells, it is taken up and enters the sialic acid biosynthetic pathway. The cellular machinery recognizes it as a substrate and incorporates it into glycoproteins. The fluorine atom at the C-2 position can serve as a unique chemical handle for specific ligation chemistries, or the FMan molecule can be further modified with an azide or alkyne to enable click chemistry detection.[12]
Caption: Metabolic incorporation of FMan.
Q2: Can I use FMan for in vivo studies?
A: Yes, FMan and its radiolabeled counterpart, 18F-FDM, have been used in vivo, primarily for PET imaging of tumors.[13][14] However, for in vivo metabolic labeling studies, it is crucial to consider the pharmacokinetics, biodistribution, and potential systemic toxicity. Optimization of the delivery method and dosage is essential.
Q3: How does FMan compare to 2-deoxy-D-glucose (2-DG)?
A: Both are glucose/mannose analogs that can interfere with glycolysis.[11] However, their primary applications in metabolic labeling differ. 2-DG is more commonly used to study glucose metabolism and as an anti-glycolytic agent. FMan, being a mannose analog, is more specifically targeted towards studying glycosylation pathways, particularly sialic acid biosynthesis. Structurally, 2-DG is an epimer of 2-deoxy-D-mannose, and both can interfere with mannose metabolism and N-linked glycosylation.[8]
Q4: What are the key components of a click chemistry reaction buffer for detecting incorporated FMan (assuming it has an azide or alkyne handle)?
A: A typical click chemistry reaction buffer for cell labeling includes:
-
Copper (II) Sulfate (CuSO4): The source of the copper catalyst.
-
Copper-Protective Ligand: Such as THPTA for aqueous solutions.
-
Reducing Agent: Freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) state.
-
Fluorescent Probe: An alkyne- or azide-modified fluorophore.
-
Buffer: Typically PBS or another physiological buffer.
| Component | Stock Concentration | Final Concentration | Purpose |
| Copper (II) Sulfate | 20 mM | 100-200 µM | Catalyst source |
| THPTA Ligand | 100 mM | 500-1000 µM | Protects copper and cells |
| Sodium Ascorbate | 300 mM (fresh) | 1.5-3 mM | Reduces Cu(II) to Cu(I) |
| Fluorescent Probe | 2.5 mM | 25-50 µM | Detection reagent |
Table 2: Example Click Chemistry Reaction Buffer Components. [6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with FMan
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., 6-well plate with coverslips for imaging) and allow them to adhere and reach 50-70% confluency.
-
Preparation of FMan Stock: Prepare a 10 mM stock solution of FMan in sterile PBS or culture medium. Filter-sterilize the solution.
-
Labeling: Aspirate the old medium and replace it with fresh medium containing the desired final concentration of FMan (e.g., 50 µM).
-
Incubation: Culture the cells for 24-72 hours. The optimal time will depend on the cell type and turnover rate of the glycoproteins of interest.
-
Proceed to Detection: After incubation, the cells are ready for the detection of incorporated FMan, typically via click chemistry.
Protocol 2: Click Chemistry Detection in Fixed and Permeabilized Cells
-
Wash and Fix: Wash the FMan-labeled cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Permeabilize: Wash the cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.[15]
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix the components in the order listed in Table 2.
-
Click Reaction: Wash the cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash and Image: Wash the cells three times with PBS containing 0.1% Tween-20. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips and image using a fluorescence microscope.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 13. In Vitro and In Vivo Characterization of 2-Deoxy-2-18F-Fluoro-d-Mannose as a Tumor-Imaging Agent for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Low Signal in [¹⁸F]FDG PET Imaging
Welcome to the technical support center for [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) PET imaging. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into diagnosing and resolving issues related to low signal intensity in your PET experiments. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Part 1: Radiopharmaceutical Quality and Integrity
The quality of the [¹⁸F]FDG injectate is the foundational pillar of a successful PET scan. Any deviation from optimal specifications can lead to compromised biodistribution and low signal in the target tissues.
Question 1: My overall PET signal is globally low, and even tissues with expected high uptake, like the brain and heart, show poor signal. What could be wrong with my [¹⁸F]FDG?
Answer: Globally low [¹⁸F]FDG uptake is often indicative of a systemic issue with the radiotracer itself. The investigation should begin with a thorough review of your [¹⁸F]FDG quality control (QC) data.
-
Root Cause Analysis:
-
Low Radiochemical Purity: The presence of impurities can significantly alter the biodistribution of [¹⁸F]FDG. The radiochemical purity of the [¹⁸F]FDG solution should be ≥95%.[1] Impurities might include unreacted [¹⁸F]fluoride or acetylated [¹⁸F]FDG precursors, which do not behave like glucose analogs in vivo.[1]
-
Incorrect pH: The pH of the final [¹⁸F]FDG product should be within a physiologically acceptable range, typically between 4.5 and 8.5. An improper pH can lead to discomfort for the subject upon injection and potentially alter protein binding or cellular uptake mechanisms.
-
Residual Solvents or Catalysts: The synthesis of [¹⁸F]FDG involves the use of solvents and catalysts (e.g., Kryptofix) that must be removed from the final product.[2] Residual amounts of these substances can be toxic and interfere with the biological behavior of the tracer.
-
Low Specific Activity: While less common for globally low signal, very low specific activity (an excess of non-radioactive "carrier" glucose) could theoretically lead to competitive inhibition at the glucose transporters (GLUTs), although this is more of a concern for receptor-based tracers.[3]
-
-
Troubleshooting Protocol:
-
Review QC Documentation: Immediately consult the QC certificate for the [¹⁸F]FDG batch . Pay close attention to the radiochemical purity, pH, and residual solvent analysis.
-
Re-evaluate QC Methods: If the documentation appears to be in order, consider the possibility of an error in the QC measurement itself. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for determining radiochemical purity.[1]
-
Consult the Synthesis Chemist: Discuss the synthesis report with the radiochemist to check for any deviations from the standard operating procedure.
-
| [¹⁸F]FDG Quality Control Parameters | Acceptable Limits | Potential Impact of Deviation |
| Radiochemical Purity | ≥ 95% | Altered biodistribution, low target-to-background ratio |
| pH | 4.5 - 8.5 | Subject discomfort, altered biological interactions |
| Radionuclidic Purity | Half-life of 105-115 minutes | Inaccurate decay correction, contribution from other isotopes |
| Residual Solvents (e.g., Acetonitrile) | Per pharmacopeia standards (e.g., USP, EP) | Toxicity, altered biodistribution |
Question 2: I've noticed a hot spot at the injection site and poor signal throughout the rest of the animal. What does this indicate?
Answer: A high signal at the injection site with correspondingly low systemic signal is a classic sign of an infiltrated dose, meaning the radiotracer was not successfully administered intravenously.
-
Root Cause Analysis:
-
Paravenous Injection: The needle may have slipped out of the vein, or the vein may have been compromised, leading to the deposition of the [¹⁸F]FDG into the subcutaneous or intramuscular tissue.[4][5] From here, the tracer's absorption into the bloodstream is significantly delayed and incomplete.[6]
-
Improper Catheter Placement: If using a catheter, it may be improperly seated or have become dislodged.
-
-
Troubleshooting and Prevention:
-
Visual Inspection: Always visually inspect the injection site (e.g., tail vein in a mouse) immediately after administration for any signs of swelling or leakage.
-
Refine Injection Technique: Ensure proper training and technique for intravenous injections. Using a tail vein catheter can improve the reliability of the injection.
-
Image the Injection Site: If an infiltration is suspected, including the injection site in the field of view of the PET scan can confirm the presence of a localized high-uptake area.
-
Data Exclusion: Data from an animal with a confirmed infiltrated dose should be excluded from quantitative analysis as the tracer kinetics will be severely altered.
-
Part 2: Subject and Experimental Preparation
The physiological state of the subject at the time of [¹⁸F]FDG injection is a critical determinant of tracer biodistribution and signal intensity.
Question 3: The tumor uptake in my mouse model is very low, but I see intense signal in the heart and brown adipose tissue (BAT). What went wrong?
Answer: This pattern of biodistribution strongly suggests a suboptimal physiological state of the animal at the time of tracer uptake, specifically related to fasting and temperature regulation.
-
Root Cause Analysis:
-
Inadequate Fasting: [¹⁸F]FDG is a glucose analog, and its uptake is in direct competition with endogenous glucose.[7][8] If the animal is not adequately fasted (typically 4-6 hours for mice), high blood glucose levels will outcompete [¹⁸F]FDG for transport into cells, leading to reduced tumor uptake.[6][9] The heart, being a high glucose-utilizing organ, may still show significant uptake.[10]
-
Cold Stress and Brown Adipose Tissue (BAT) Activation: Mice are susceptible to cold stress, which activates BAT to generate heat. BAT has a very high capacity for glucose uptake, and if activated, it will sequester a significant portion of the injected [¹⁸F]FDG, effectively "stealing" it from other tissues, including the tumor.[6][10]
-
Anesthesia During Uptake: The type of anesthesia and whether the animal is conscious or anesthetized during the uptake period can influence biodistribution.[6][11] Anesthesia can affect body temperature and metabolic rate.
-
-
Troubleshooting and Best Practices:
-
Standardize Fasting: Implement a consistent fasting period for all animals in the study (e.g., 4-6 hours with free access to water).[9]
-
Maintain Thermoneutrality: House the animals in a warm environment (e.g., using a heating pad or warming cage) during the entire uptake period (typically 60 minutes) to prevent BAT activation.[6]
-
Measure Blood Glucose: Before injecting [¹⁸F]FDG, measure the blood glucose level to ensure the animal is properly fasted. High glucose levels (>200 mg/dL) can be grounds for rescheduling the scan.[5][7]
-
Consistent Anesthesia Protocol: If anesthesia is used during the uptake phase, ensure the protocol is consistent across all animals and studies. Isoflurane anesthesia during uptake has been shown to reduce background signal in muscle and BAT.[11]
-
Troubleshooting Workflow for Low Tumor Uptake
Caption: Troubleshooting decision tree for low tumor signal.
Part 3: Image Acquisition and Reconstruction
Even with a perfect radiotracer and a properly prepared subject, suboptimal imaging parameters can lead to a final image with low signal-to-noise ratio (SNR) and poor quantitative accuracy.
Question 4: My images appear very noisy or "grainy," making it difficult to delineate small tumors. How can I improve the image quality?
Answer: High image noise is a direct consequence of low count statistics. To improve the signal-to-noise ratio (SNR), you need to increase the number of detected coincidence events.
-
Root Cause Analysis:
-
Insufficient Injected Dose: The amount of radioactivity administered must be sufficient for the sensitivity of your specific PET scanner and the size of the subject.[9]
-
Short Acquisition Time: The scan duration per bed position was too short to collect enough data. Longer scan times directly improve count statistics and SNR.[12][13]
-
Suboptimal Reconstruction Parameters: The choice of reconstruction algorithm (e.g., OSEM) and its parameters (iterations, subsets) can significantly impact image noise.[12] Using too many iterations can amplify noise.
-
Incorrect Attenuation Correction: Errors in the CT-based attenuation map, often due to patient motion between the CT and PET scans or the presence of metal implants, can lead to artifacts and apparent low signal in certain regions.[14][15][16]
-
-
Troubleshooting and Optimization Protocol:
-
Increase Scan Duration: This is often the most straightforward way to improve SNR. Doubling the scan time will increase the total counts and reduce noise.[13]
-
Optimize Injected Dose: While adhering to radiation safety principles, ensure the injected dose is appropriate for the animal's weight and the scanner's capabilities. For larger subjects, increasing scan time is preferable to increasing the dose.[13]
-
Review Reconstruction Settings: Consult with your imaging specialist to determine the optimal reconstruction parameters for your studies. It's a trade-off between resolution and noise. Applying a post-reconstruction smoothing filter can also reduce noise, but at the cost of some spatial resolution.[12]
-
Ensure Proper Attenuation Correction: Minimize the time between the CT and PET acquisitions to reduce the chance of patient movement. If artifacts are suspected, review the non-attenuation-corrected (NAC) images to help identify them.[16]
-
Question 5: The standardized uptake value (SUV) in my region of interest seems artificially low. What technical factors could cause this?
Answer: The SUV is a semi-quantitative metric that is influenced by numerous technical and biological factors. An artificially low SUV can result from errors in measurement or data processing.
-
Root Cause Analysis:
-
Partial Volume Effect (PVE): For small lesions (typically less than twice the scanner's spatial resolution), the signal can "spill out" into the surrounding tissue, leading to an underestimation of the true activity concentration and a lower measured SUV.[4]
-
Inaccurate Dose Calibration: The calculation of SUV requires the precise measurement of the injected dose. Any error in the dose calibrator or in recording the residual activity in the syringe will lead to an inaccurate SUV.[12]
-
Incorrect Timing: The time between injection and the start of the scan (uptake time) and the time of the dose measurement must be accurately recorded for proper decay correction.[4][12]
-
ROI Definition: The size and placement of the region of interest (ROI) can significantly affect the calculated SUV, especially for heterogeneous tumors.
-
-
Troubleshooting and Best Practices:
-
Be Aware of PVE: For small tumors, be cautious in interpreting absolute SUV values. Consider using partial volume correction algorithms if available.
-
Verify Dose Calibrator QC: Ensure that the dose calibrator is regularly checked for accuracy and precision according to established QC protocols.
-
Synchronize Clocks: The clocks on the PET scanner, dose calibrator, and injection station should be synchronized to ensure accurate timing for decay corrections.[12]
-
Standardize ROI Placement: Use a consistent and well-defined protocol for drawing ROIs to ensure reproducibility across different scans and subjects.
-
Image Acquisition Optimization Flow
Caption: Key stages in optimizing PET image acquisition.
Frequently Asked Questions (FAQs)
Q: Can the type of tumor affect [¹⁸F]FDG uptake? A: Absolutely. Not all tumors are highly glycolytic.[9] Certain types of cancer, such as some well-differentiated neuroendocrine tumors, renal cell carcinomas, and mucinous adenocarcinomas, are known to have inherently low [¹⁸F]FDG uptake.[8][17] It is crucial to understand the biology of your tumor model.
Q: Does strenuous exercise before a scan affect the signal? A: Yes. Strenuous exercise can lead to increased glucose uptake in the muscles, which can cause high background signal and potentially lower the amount of tracer available for tumor uptake.[4][5] Subjects should avoid strenuous activity for 24 hours prior to the scan.
Q: My images show high uptake in the gut. Is this normal? A: Variable, physiological uptake in the gastrointestinal tract is common and normal.[5][10] However, certain medications, like metformin, can significantly increase intestinal [¹⁸F]FDG uptake and should be discontinued before the scan if clinically appropriate.[7]
References
- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Factors that influence standard uptake values in FDG PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. cme.lww.com [cme.lww.com]
- 6. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Frontiers | Normal Variants and Pitfalls of 18F-FDG PET/CT Imaging in Pediatric Oncology [frontiersin.org]
- 8. Low FDG Tumors: Why Some Cancers Are Hard to Detect on PET Scans [int.livhospital.com]
- 9. benchchem.com [benchchem.com]
- 10. Artifacts and Normal Variants in FDG PET | Radiology Key [radiologykey.com]
- 11. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standards for PET Image Acquisition and Quantitative Data Analysis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. imagewisely.org [imagewisely.org]
- 14. 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis [frontiersin.org]
- 17. Malignancies with Low Fluorodeoxyglucose Uptake at PET/CT: Pitfalls and Prognostic Importance: Resident and Fellow Education Feature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Deoxy-2-fluoro-D-mannopyranose
Welcome to the technical support resource for the synthesis of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated sugar. Here, we address common challenges encountered in the laboratory, providing field-proven insights and solutions to help you optimize your experimental outcomes for both yield and purity.
Troubleshooting Guide: Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 2-FDM.
Q1: My overall yield of 2-FDM is consistently low. What are the most common causes and how can I address them?
Low yield is a multifaceted issue that can arise at several stages of the synthesis. The most common pathway involves a nucleophilic substitution (SN2) reaction on a protected glucose precursor with a good leaving group (e.g., triflate), followed by deprotection. Let's break down the potential culprits.
Causality Analysis for Low Yield:
-
Inefficient Fluorination: The core bond-forming step is often the primary source of yield loss.
-
Precursor Quality: The starting material, typically a protected glucose derivative like methyl 4,6-O-benzylidene-3-O-benzyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside, must be of high purity and completely dry. The triflate group is highly susceptible to hydrolysis.
-
Fluoride Source Reactivity: For radiofluorination with [¹⁸F], the reactivity of the fluoride ion is paramount. It must be anhydrous and activated. This is commonly achieved by using a phase-transfer catalyst like Kryptofix 222 (K222) in combination with a potassium salt (e.g., K₂CO₃). Incomplete azeotropic drying of the [¹⁸F]fluoride/K222 complex will drastically reduce its nucleophilicity.
-
Reaction Conditions: The SN2 reaction requires careful temperature control. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition and side-product formation. Microwave-assisted heating has been shown to improve yields by enabling rapid and uniform heating, shortening reaction times.
-
-
Incomplete Deprotection: The removal of protecting groups (e.g., benzyl, benzylidene, acetyls) can be challenging.
-
Acid Hydrolysis: Strong acids like HCl or methanesulfonic acid at elevated temperatures are often used. If the reaction time is too short or the temperature too low, deprotection will be incomplete. Conversely, prolonged exposure to harsh acidic conditions can cause degradation of the final product.
-
Monitoring is Key: The reaction progress must be monitored closely (e.g., by TLC or LC-MS) to determine the optimal endpoint before significant degradation occurs.
-
-
Losses During Purification: The final product must be separated from unreacted starting materials, deprotection byproducts, and the glucose epimer (2-FDG).
-
Column Chromatography: A common method involves a sequence of purification cartridges. For instance, a strong cation exchange (SCX) cartridge can remove the K⁺/Kryptofix complex, while an alumina column can trap unreacted fluoride ions.
-
HPLC: For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice, as it can effectively separate 2-FDM from its stereoisomer, 2-FDG.
-
Workflow for Diagnosing Low Yield
The following decision tree illustrates a logical workflow for troubleshooting poor yields in 2-FDM synthesis.
Caption: A decision tree for troubleshooting low 2-FDM yield.
Q2: My final product is contaminated with the glucose epimer (2-FDG). How can I improve the stereoselectivity for 2-FDM?
The formation of 2-deoxy-2-fluoro-D-glucose (2-FDG) as a byproduct is a common issue that directly stems from the stereochemistry of the nucleophilic substitution step.
Controlling Stereochemistry:
The synthesis of 2-FDM relies on a stereospecific SN2 reaction, which proceeds with a complete inversion of configuration at the reaction center (C2).
-
Correct Precursor is Crucial: To obtain the manno configuration at C2, you must start with a precursor that has the gluco configuration. The incoming fluoride ion attacks the C2 carbon from the opposite face of the leaving group (e.g., triflate), inverting the stereochemistry. Using a mannose-based precursor will result in the synthesis of 2-FDG.
-
Reaction Conditions to Favor SN2: Ensure your reaction conditions strongly favor the SN2 pathway over any competing SN1-type reactions, which would lead to a loss of stereoselectivity (racemization). This involves using a polar aprotic solvent like acetonitrile and ensuring a highly reactive, non-bulky nucleophile (the activated fluoride).
Chemical Pathway: SN2 Inversion
This diagram illustrates the key stereochemical inversion step in the synthesis of 2-FDM.
Caption: SN2 inversion from a glucose precursor to a mannose product.
Q3: The purification of my final product is inefficient. What are the best methods to isolate high-purity 2-FDM?
Purification is critical for removing reagents, byproducts, and ensuring the final product meets the required purity standards (>98%). A multi-step approach is typically the most effective.
| Purification Method | Principle | Advantages | Common Issues & Solutions |
| tC18 Sep-Pak Cartridge | Reverse-Phase Chromatography | Removes non-polar impurities and partially hydrolyzed intermediates. | Issue: Product loss if intermediate is too polar. Solution: Ensure complete hydrolysis before loading. |
| Alumina B Cartridge | Ion Exchange / Adsorption | Effectively removes unreacted [¹⁸F]fluoride ions. | Issue: Can retain some product if not properly conditioned. Solution: Follow manufacturer's pre-conditioning steps. |
| SCX Cartridge | Strong Cation Exchange | Removes positively charged K⁺/Kryptofix 222 complex. | Issue: Incomplete removal can lead to chemical impurities. Solution: Ensure sufficient cartridge capacity for the amount of K222 used. |
| Preparative HPLC | Ion-Moderated Partition Chromatography | Gold standard for separating 2-FDM from its 2-FDG epimer and other sugar impurities. | Issue: Co-elution of anomers or impurities. Solution: Optimize mobile phase, flow rate, and column temperature. |
Frequently Asked Questions (FAQs)
Q: What is the ideal precursor for synthesizing [¹⁸F]2-FDM? A: The most widely adopted precursor for nucleophilic fluorination is a protected mannose triflate for making 2-FDG. By analogy and the principle of SN2 inversion, the ideal precursor for 2-FDM is a protected glucose derivative with a triflate leaving group at the C2 position. A common example is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside . This ensures the correct stereochemical outcome at C2.
Q: How should I handle and store the final 2-FDM product? A: 2-FDM is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere. For solutions, particularly [¹⁸F]2-FDM, stability studies show it is generally stable for up to 10 hours at room temperature in its final formulation. However, it is best practice to use it as soon as possible after synthesis. Storage should be at 2-8°C.
Q: What are the essential quality control tests for the final 2-FDM product? A: For clinical applications, several QC tests are mandatory:
-
Appearance: The solution should be clear and colorless.
-
pH: Typically between 4.5 and 7.5.
-
Radiochemical Purity & Identity: Confirmed by HPLC and/or TLC to be >95%.
-
Radionuclidic Purity: Assessed by gamma-ray spectrometry to confirm the only radionuclide is ¹⁸F.
-
Chemical Purity: Absence of precursor, Kryptofix, and solvents.
-
Sterility and Endotoxins: Must pass tests for bacterial endotoxins and be sterile.
Reference Experimental Protocol: Synthesis of [¹⁸F]2-FDM
This protocol is a representative example based on common literature procedures for automated synthesis.
Materials:
-
Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside ("glucose triflate") in acetonitrile.
-
Eluent: Acetonitrile/Water mixture with Kryptofix 222 and K₂CO₃.
-
Hydrolysis Reagent: 1 N Hydrochloric Acid (HCl).
-
Neutralization Reagent: 2 N Sodium Hydroxide (NaOH).
-
Purification Cartridges: tC18, Alumina B, and SCX.
-
Sterile Water for Injection.
Methodology:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a quaternary ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using the K222/K₂CO₃ eluent. The water is removed via azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at ~95°C. This step is critical for activating the fluoride.
-
Nucleophilic Substitution (Fluorination): The glucose triflate precursor solution is added to the dried [K/K222]⁺ ¹⁸F⁻ complex. The sealed reaction vessel is heated to 85-120°C for 10-20 minutes to facilitate the SN2 reaction, forming the acetyl-protected [¹⁸F]2-FDM.
-
Solvent Removal: The acetonitrile is evaporated post-reaction.
-
Acid Hydrolysis (Deprotection): 1 N HCl is added to the vessel, which is then heated to 100-120°C for 15-30 minutes to remove the acetyl protecting groups.
-
Neutralization & Purification: The reaction mixture is cooled and neutralized. The crude product is then passed through the series of purification cartridges (e.g., tC18 and Alumina) to yield the purified [¹⁸F]2-FDM solution.
-
Final Formulation: The purified product is passed through a 0.22 µm sterile filter into a sterile collection vial.
Technical Support Center: 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM)
Welcome to the technical support center for 2-deoxy-2-fluoro-D-mannopyranose (2-FDM). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of 2-FDM and to offer solutions for potential experimental challenges. As a structural analog of D-mannose, 2-FDM is a powerful tool for studying and manipulating glycosylation pathways and cellular metabolism. However, its mechanism of action can lead to unintended, off-target effects. This guide provides in-depth troubleshooting protocols and frequently asked questions to help you identify, understand, and address these effects, ensuring the integrity and success of your research.
Section 1: Troubleshooting Unexpected Cytotoxicity and Altered Cell Viability
One of the most common issues encountered when working with fluorinated sugar analogs is unexpected cytotoxicity. While 2-FDM is often used for its inhibitory effects, these can extend beyond the intended target, leading to metabolic stress and cell death. This can be a desired outcome in some contexts, such as oncology research[1], but a confounding factor in others.
Frequently Asked Questions (FAQs): Cytotoxicity
-
Q1: Why are my cells dying after treatment with 2-FDM? A: 2-FDM, much like its isomer 2-deoxy-D-glucose (2DG), can inhibit glycolysis.[1] Once transported into the cell, it is phosphorylated by hexokinase to 2-FDM-6-phosphate. This product cannot be easily metabolized further, leading to its accumulation. This can trigger ATP depletion, induce metabolic oxidative stress, and ultimately lead to apoptosis or necrosis.[2][3][4]
-
Q2: At what concentration does 2-FDM become cytotoxic? A: Cytotoxicity is highly dependent on the cell type, its metabolic phenotype (e.g., reliance on glycolysis), and the experimental duration. There is no universal cytotoxic concentration. It is imperative to perform a dose-response curve for your specific cell line, typically ranging from low micromolar (µM) to millimolar (mM) concentrations, to determine the optimal non-toxic working concentration for your experiments.
-
Q3: Can I prevent 2-FDM-induced cell death? A: In some cases, the cytotoxic effects can be mitigated. Co-administration of the thiol antioxidant N-acetylcysteine (NAC) has been shown to protect against the cytotoxic effects of the related compound 2DG by reversing oxidative stress.[2][4] This approach could be tested for 2-FDM. Additionally, ensuring the culture media is not glucose-depleted can help, though it may also compete with 2-FDM uptake.
Troubleshooting Guide: Assessing and Mitigating Unwanted Cytotoxicity
If you observe poor cell health, detachment, or reduced proliferation, it is crucial to systematically determine the cause. This guide provides a workflow to dissect and address cytotoxicity.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Plate Cells: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of assay.
-
Prepare 2-FDM Dilutions: Create a serial dilution of 2-FDM in your culture medium. A suggested range is 10 mM, 5 mM, 2 mM, 1 mM, 500 µM, 100 µM, 50 µM, 10 µM, 1 µM, and a vehicle-only control.
-
Treat Cells: Replace the existing medium with the 2-FDM dilutions. Culture the cells for various time points (e.g., 12, 24, 48, and 72 hours).
-
Assess Viability: At each time point, use a reliable viability assay.
-
Metabolic-based (e.g., MTT, Resazurin): Be aware that these assays measure metabolic activity.[5] A reduction could indicate either cell death or metabolic dysfunction without loss of membrane integrity.
-
ATP-based (e.g., CellTiter-Glo®): This measures cellular ATP levels, which directly correlate with viability and can reveal metabolic stress.[6]
-
-
Analyze Data: Plot cell viability (%) against 2-FDM concentration for each time point to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
-
Apoptosis/Necrosis Assays: Use commercially available kits to measure key markers.
-
Caspase 3/7 Activity: A hallmark of apoptosis.
-
Lactate Dehydrogenase (LDH) Release: Indicates loss of membrane integrity, a feature of necrosis.[6]
-
-
Oxidative Stress Assays:
| Assay Type | Parameter Measured | Implication of Positive Result |
| Viability | Metabolic Activity / ATP Content | General cytotoxicity or metabolic suppression |
| Apoptosis | Caspase 3/7 Activity | Programmed cell death pathway is activated |
| Necrosis | LDH Release | Loss of plasma membrane integrity |
| Metabolic Stress | ROS / GSSG Levels, ATP Depletion | Disruption of cellular redox and energy balance |
Section 2: Addressing Global Perturbations in Glycosylation
As a mannose analog, 2-FDM is designed to interfere with mannose metabolism and glycosylation. However, this interference may not be limited to your specific enzyme or pathway of interest. It can be incorporated into glycan structures or inhibit various glycosidases and glycosyltransferases, leading to widespread, off-target changes in the cellular glycome.[7]
Frequently Asked Questions (FAQs): Glycosylation
-
Q1: How does 2-FDM interfere with glycosylation? A: 2-FDM can act in several ways: 1) After conversion to a nucleotide sugar donor (e.g., GDP-2-FDM), it can be incorporated into growing glycan chains by glycosyltransferases, potentially causing chain termination. 2) It can act as a competitive or mechanism-based inhibitor of glycosidases that process mannose-containing glycans.[7] 3) Its depletion of the cellular mannose pool can affect the synthesis of all mannose-containing glycans.
-
Q2: My protein of interest shows altered glycosylation. Is this a specific effect? A: Not necessarily. The observed change could be a secondary effect of global alterations in the N-glycosylation pathway. It is crucial to assess the overall glycomic profile of the cell or a standard glycoprotein to determine the specificity of the effect. N-glycosylation can impact protein stability and function.[8][9]
-
Q3: How can I confirm that 2-FDM is responsible for the observed glycosylation changes? A: A rescue experiment is the gold standard. Co-incubating your cells with 2-FDM and an excess of natural D-mannose should reverse the off-target glycosylation effects if they are due to competition for enzymes or depletion of the mannose pool.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Glycosylation Effects
This guide helps you design experiments to understand the full impact of 2-FDM on cellular glycosylation.
Caption: Workflow for validating glycosylation effects.
-
Prepare Lysates: Treat cells with your working concentration of 2-FDM and a vehicle control. Harvest cells and prepare total protein lysates.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Lectin Incubation: Block the membrane and then incubate with a biotinylated or fluorescently-labeled lectin.
-
Concanavalin A (Con A): Binds to high-mannose type N-glycans. A global decrease in Con A signal would suggest widespread disruption of N-glycan processing.
-
Other Lectins: A panel of lectins can be used to probe for changes in sialylation, fucosylation, or galactosylation, which could be secondary consequences.
-
-
Detection: Incubate with streptavidin-HRP (for biotinylated lectins) followed by a chemiluminescent substrate and image the blot. A comparison of the banding patterns between control and 2-FDM-treated samples will reveal global changes.
-
Determine Concentrations: Use the effective concentration of 2-FDM determined previously. For D-mannose, a 10-fold to 100-fold molar excess is a good starting point (e.g., 50 µM 2-FDM with 500 µM to 5 mM D-mannose).
-
Set Up Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: 2-FDM.
-
Group 3: 2-FDM + D-mannose.
-
Group 4: D-mannose alone (to control for effects of excess mannose).
-
-
Incubate: Treat cells for the desired experimental duration.
-
Analyze Endpoint: Perform the assay that initially revealed the glycosylation defect (e.g., Western blot for your protein of interest, lectin blotting, or functional assay). If the defect is reversed in Group 3 compared to Group 2, the effect is likely an off-target result of competition within the mannose metabolic pathway.
References
- 1. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and metabolic stress induced by acetaldehyde in human intestinal LS174T goblet-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of N-Glycosylation on the Structure, Function, and Stability of a Plant-Made Fc-Fusion Anthrax Decoy Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of N-glycosylation on protein conformation and dynamics: Protein Data Bank analysis and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Sugars
Welcome to the technical support center for the purification of fluorinated sugars. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and valuable compounds. The introduction of fluorine into a carbohydrate scaffold dramatically alters its physicochemical properties, presenting both opportunities and significant purification challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.
I. Understanding the Core Challenges
Fluorination imparts unique characteristics to sugars, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery.[3][4] However, these same properties can complicate purification. The high electronegativity of fluorine can influence the polarity of the entire molecule, affecting its interaction with chromatographic stationary phases.[5] Furthermore, the synthesis of fluorinated sugars often involves potent and sometimes hazardous reagents, leading to complex reaction mixtures that require robust purification strategies.[3][6]
Key Physicochemical Properties Influencing Purification:
| Property | Impact on Purification |
| Altered Polarity | The C-F bond is highly polarized, which can increase the overall polarity of the molecule.[5] This can lead to unexpected elution profiles in both normal- and reversed-phase chromatography. |
| Increased Lipophilicity | Fluorination can increase the lipophilicity of a sugar, making it more soluble in organic solvents and altering its retention on reversed-phase columns.[5] |
| Modified Hydrogen Bonding | Fluorine is a poor hydrogen bond acceptor and cannot act as a hydrogen bond donor, unlike the hydroxyl group it often replaces.[1] This change in hydrogen bonding capacity can significantly impact interactions with stationary phases. |
| Conformational Rigidity | The introduction of fluorine can influence the conformational equilibrium of the pyranose ring, although it generally does not cause significant distortion.[7] This can affect how the molecule interacts with chiral stationary phases or during co-crystallization attempts. |
II. Troubleshooting Guide: Chromatographic Purification
Chromatography is the most common technique for purifying fluorinated sugars. However, achieving optimal separation requires careful consideration of the stationary phase, mobile phase, and the specific properties of your target molecule.
Issue 1: Poor Separation or Co-elution of Anomers and Isomers
Q: My fluorinated sugar is co-eluting with its anomer or other stereoisomers on a standard silica or C18 column. How can I improve the resolution?
A: This is a frequent challenge, as fluorination may not sufficiently alter the polarity to allow for baseline separation of closely related isomers on traditional stationary phases.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Normal-Phase (Silica Gel): Fine-tune the solvent system. A shallow gradient of a more polar solvent (e.g., ethanol or isopropanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can enhance separation. The addition of a small amount of a modifier like triethylamine can sometimes improve peak shape for compounds with free hydroxyl groups.
-
Reversed-Phase (C18, C8): Experiment with different organic modifiers. Acetonitrile, methanol, and tetrahydrofuran have different selectivities. A ternary mobile phase (e.g., water/acetonitrile/methanol) can sometimes provide unique selectivities. The use of fluorinated eluents, such as trifluoroethanol, with a standard reversed-phase column can significantly improve the separation of fluorinated compounds based on their fluorine content.[8]
-
-
Consider Alternative Stationary Phases:
-
Fluorinated Stationary Phases: Columns with fluorinated stationary phases (e.g., perfluorophenyl, perfluoroalkyl) can offer unique selectivity for fluorinated analytes through fluorous-fluorous interactions.[9] These phases can sometimes reverse the elution order compared to traditional reversed-phase columns.[8][9]
-
Chiral Stationary Phases: If you are trying to separate enantiomers or diastereomers, a chiral column is often necessary. Polysaccharide-based chiral stationary phases are a good starting point.
-
-
Employ Orthogonal Chromatographic Techniques:
-
If one chromatographic mode (e.g., normal-phase) fails to provide adequate separation, try a different mode (e.g., reversed-phase or ion-exchange if applicable). This is particularly useful for removing impurities with significantly different polarities.
-
Issue 2: Tailing Peaks and Poor Peak Shape
Q: My purified fluorinated sugar shows significant peak tailing during HPLC analysis. What could be the cause and how can I fix it?
A: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Secondary Interactions:
-
Free silanol groups on silica-based columns can interact with polar functional groups on your sugar, leading to tailing. Adding a competitive base like triethylamine to the mobile phase in normal-phase chromatography can mitigate this. For reversed-phase, ensure the mobile phase pH is appropriate to suppress the ionization of any acidic or basic functional groups on your molecule.
-
Metal contamination in the system can also cause tailing.[10] Passivating the HPLC system with a chelating agent may be necessary.
-
-
Optimize Mobile Phase pH and Ionic Strength:
-
If your fluorinated sugar has ionizable groups (e.g., a uronic acid), buffering the mobile phase is crucial for consistent retention times and good peak shape.
-
For reversed-phase separation of charged analytes, adding a salt (e.g., 0.1 M NaCl) to the mobile phase can sometimes improve peak shape by reducing ionic interactions with the stationary phase.[11]
-
-
Reduce Sample Load:
-
Injecting too much sample can overload the column, leading to broad and tailing peaks. Try injecting a smaller amount to see if the peak shape improves.
-
-
Evaluate Column Health:
-
A degraded column can also cause poor peak shape. Flush the column according to the manufacturer's instructions or try a new column.
-
Issue 3: Irreproducible Retention Times
Q: The retention time of my fluorinated sugar is shifting between runs. What could be causing this instability?
A: Fluctuating retention times are often due to a lack of equilibration, changes in the mobile phase composition, or temperature variations.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration:
-
Before each run, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient elution.[10]
-
-
Maintain Consistent Mobile Phase Preparation:
-
Prepare fresh mobile phase for each set of experiments. The composition of mixed solvents can change over time due to the differential evaporation of the components.
-
-
Control Column Temperature:
-
Check for System Leaks:
-
A leak in the HPLC system can cause pressure fluctuations and lead to inconsistent flow rates and retention times.
-
III. FAQs: Protecting Groups and Reaction Impurities
The synthesis of fluorinated sugars often requires the use of protecting groups to mask reactive hydroxyl groups.[12][13] The choice of protecting groups and their subsequent removal can significantly impact the purification process.
Q1: I'm having trouble separating my desired fluorinated sugar from byproducts with migrated or partially cleaved protecting groups. What strategies can I use?
A1: This is a common issue, especially when using harsh fluorinating reagents or deprotection conditions.[3]
-
Protecting Group Selection: Choose protecting groups with orthogonal stability. For example, using a combination of benzyl ethers (removed by hydrogenolysis) and silyl ethers (removed by fluoride ions) allows for selective deprotection, simplifying the final purification.[12][14]
-
Chromatographic Optimization: Often, a slight difference in polarity due to the presence or absence of a single protecting group can be exploited for chromatographic separation. A very shallow gradient or isocratic elution may be necessary to resolve these closely related compounds.
-
Recrystallization: If your compound is crystalline, recrystallization can be a powerful technique to remove minor impurities, including those with protecting group variations.
Q2: My reaction mixture contains residual fluorinating reagents and their byproducts. How can I effectively remove them?
A2: Many fluorinating reagents, such as DAST (diethylaminosulfur trifluoride), and their byproducts are reactive and can complicate purification.[3][4]
-
Aqueous Workup: A careful aqueous workup is often the first step. Quenching the reaction with a suitable reagent (e.g., methanol or saturated sodium bicarbonate solution) followed by extraction can remove a significant portion of these impurities.
-
Flash Chromatography: Standard flash chromatography on silica gel is typically effective at removing common fluorinating reagent byproducts.
-
Specialized Scavengers: For some reagents, specific resin-bound scavengers can be used to remove them from the reaction mixture prior to chromatography.
Q3: How do I confirm the identity and purity of my final fluorinated sugar?
A3: A combination of analytical techniques is essential for unambiguous characterization.
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial. ¹⁹F NMR is highly sensitive and provides a distinct signal for each fluorine atom in the molecule, making it an excellent tool for confirming the position of fluorination and assessing purity.[7][15]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of your compound.
-
HPLC Analysis: Analytical HPLC with a suitable detector (e.g., UV, ELSD, or MS) is used to determine the purity of the final product. It's advisable to use a different chromatographic method for analysis than was used for purification to get a more accurate assessment of purity.
IV. Experimental Protocols & Workflows
Protocol 1: General Flash Chromatography for Protected Fluorinated Sugars
This protocol is a starting point for the purification of a moderately polar, protected fluorinated sugar using normal-phase flash chromatography.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the solvent used for loading.
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel or Celite. To do this, dissolve the sample in a suitable solvent (e.g., ethyl acetate), add the adsorbent, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
-
Column Packing and Equilibration:
-
Select a silica gel column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude sample by weight).
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate) until the baseline is stable.
-
-
Loading and Elution:
-
Load the sample onto the column. If using the dry loading method, carefully add the powder to the top of the column bed.
-
Begin the elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often more effective for separating closely related compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Workflow for Method Development in Reversed-Phase HPLC
The following diagram illustrates a logical workflow for developing a purification method using reversed-phase HPLC.
Caption: A workflow for developing a reversed-phase HPLC purification method.
V. References
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ePrints Soton.
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ACS Publications.
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ACS Publications.
-
Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing.
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ResearchGate.
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH.
-
(PDF) Fluorinated Carbohydrates. ResearchGate.
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
-
1.06 – Protecting Group Manipulations in Carbohydrate Synthesis. Semantic Scholar.
-
Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis. ACS Publications.
-
Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. ACS Publications.
-
Protecting Groups.
-
Protecting group. Wikipedia.
-
A Spoonful of (Fluorinated) Sugar: The Power of Fluorinated Glycans in the Discovery and Characterization of Glycan–Protein Interactions. PMC - PubMed Central.
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH.
-
Troubleshooting Purification Methods. Sigma-Aldrich.
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
-
The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent. ACS Publications.
-
Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. ACS Publications.
-
Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing.
-
Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate.
-
Fluorine-Containing Glycomimetics. Encyclopedia.pub.
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
-
Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues. Thermo Fisher Scientific.
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
-
Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. ePrints Soton.
-
Protein purification troubleshooting guide.
References
- 1. A Spoonful of (Fluorinated) Sugar: The Power of Fluorinated Glycans in the Discovery and Characterization of Glycan–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-Containing Glycomimetics | Encyclopedia MDPI [encyclopedia.pub]
- 7. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Troubleshooting Purification Methods [sigmaaldrich.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to 2-Deoxy-2-Fluoro-D-Mannopyranose (2-FDM) in Cell Lines
Introduction
Welcome to the technical support center for 2-deoxy-2-fluoro-D-mannopyranose (2-FDM). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-FDM in their experiments and may be encountering challenges with cellular resistance. As a mannose analog, 2-FDM acts as a metabolic inhibitor, primarily interfering with N-linked glycosylation, a critical process for protein folding and function.[1][2][3][4] Resistance to 2-FDM can arise through various cellular adaptations, and this document provides a structured approach to identifying and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: How does 2-FDM exert its cytotoxic effects?
A1: 2-FDM is a structural analog of mannose and is taken up by cells through glucose transporters.[5] Once inside the cell, it is phosphorylated by hexokinase to 2-FDM-6-phosphate.[6] This metabolite cannot be further processed in the same way as mannose-6-phosphate, leading to the inhibition of N-linked glycosylation.[1][2][4] This disruption of protein glycosylation leads to endoplasmic reticulum (ER) stress and can trigger apoptosis.[3]
Q2: My cells have stopped responding to 2-FDM. How can I confirm they have developed resistance?
A2: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of 2-FDM in your current cell line and compare it to the parental (sensitive) cell line.[7][8] A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically measured using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Q3: What are the common biological mechanisms that could lead to 2-FDM resistance?
A3: Resistance to metabolic inhibitors like 2-FDM is a complex issue and can arise from several mechanisms[3]:
-
Altered Drug Uptake/Efflux: Changes in the expression or activity of glucose transporters (GLUTs) that import 2-FDM, or upregulation of efflux pumps (like ABC transporters) that actively remove the compound from the cell.
-
Metabolic Reprogramming: Cells can adapt their metabolic pathways to bypass the inhibitory effects of 2-FDM.[9][10][11][12] This can include shifting from glycolysis towards other energy sources like fatty acid oxidation.[13]
-
Alterations in Target Pathways: Modifications in the glycosylation pathway enzymes or upregulation of ER stress response pathways that promote cell survival.
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins that make the cells less susceptible to drug-induced cell death.
Q4: I'm observing high variability in my 2-FDM dose-response experiments. What could be the cause?
A4: Experimental noise and variability can obscure true biological effects.[14][15][16] Common sources of variability include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant differences in drug response.[14]
-
Reagent Stability: Ensure your 2-FDM stock solution is properly stored and that fresh dilutions are made for each experiment.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.[7] It is advisable to use cells within a consistent and limited passage number range.[7]
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.[15]
Troubleshooting Guides
Problem 1: Gradual Loss of 2-FDM Efficacy Over Time
If you observe a progressive decrease in the effectiveness of 2-FDM, your cell line is likely developing resistance.
Workflow for Characterizing and Overcoming Acquired Resistance:
Caption: Troubleshooting workflow for acquired 2-FDM resistance.
Step-by-Step Protocols:
Protocol 1: Confirmation of Resistance via IC50 Determination
-
Cell Seeding: Seed both parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 2-FDM for 48-72 hours. Include a vehicle-only control. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate sensitivity.[14][15]
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for both cell lines. A significant increase (typically >3-fold) in the IC50 of the suspected resistant line confirms resistance.
| Cell Line | IC50 of 2-FDM (mM) | Resistance Index (RI) |
| Parental | 5 | 1 |
| Resistant | 25 | 5 |
| This table illustrates a hypothetical 5-fold increase in the IC50 value, indicating the development of resistance. |
Protocol 2: Measurement of 2-FDM Uptake
To assess if resistance is due to decreased uptake, you can use a fluorescent analog of glucose, such as 2-NBDG. While not a perfect surrogate for 2-FDM, it can provide insights into glucose transporter activity.[17]
-
Cell Preparation: Harvest and wash both parental and resistant cells and resuspend them in glucose-free media.
-
2-NBDG Incubation: Incubate the cells with 2-NBDG at a final concentration of 50-100 µM for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. A significant decrease in fluorescence in the resistant cell line suggests altered transporter function.
Protocol 3: Western Blot Analysis of Key Proteins
-
Protein Extraction: Lyse parental and resistant cells (both untreated and treated with 2-FDM) and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins involved in:
-
Glucose Transport: GLUT1, GLUT3
-
Glycosylation: Calnexin, Calreticulin
-
ER Stress: GRP78/BiP, CHOP
-
Apoptosis: Cleaved Caspase-3, Bcl-2
-
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify band intensities to compare protein expression levels.
Problem 2: Cell Line Intrinsically Unresponsive to 2-FDM
If your cell line shows little to no response to 2-FDM even at high concentrations from the outset, it may possess intrinsic resistance.
Potential Causes and Investigative Strategies:
| Potential Cause | Investigative Approach | Rationale |
| Low Glucose Transporter Expression | qRT-PCR or Western blot for GLUT family members (GLUT1, GLUT3). | 2-FDM relies on these transporters for cellular entry. Low expression will limit its intracellular concentration. |
| High Basal ER Stress Response | Western blot for GRP78/BiP and other chaperones in untreated cells. | Cells with a pre-existing high capacity to handle ER stress may be less susceptible to 2-FDM-induced apoptosis. |
| Metabolic Phenotype | Seahorse XF analysis to measure glycolysis and mitochondrial respiration rates. | Cells that are less reliant on glycolysis and have a high oxidative phosphorylation capacity may be less affected by inhibitors of glucose metabolism. |
| Defects in Apoptotic Machinery | Assess baseline levels and activation of key apoptotic proteins (e.g., caspases, Bcl-2 family members). | If the cell line has a deficient apoptotic pathway, it will be inherently resistant to many cytotoxic agents. |
Signaling Pathway: 2-FDM Mechanism of Action and Resistance
Caption: 2-FDM mechanism and potential points of resistance.
References
- 1. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-deoxy-2-[18F]fluoro-D-mannose positron emission tomography imaging in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of 2-Deoxy-2-18F-Fluoro-d-Mannose as a Tumor-Imaging Agent for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic reprogramming in cancer: Mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches | MDPI [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
Technical Support Center: Protocol Refinement for 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM) Experiments
Welcome to the technical support resource for 2-deoxy-2-fluoro-D-mannopyranose (2-FDM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this powerful metabolic probe. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. We will explore common challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about 2-FDM to ensure a solid start.
Q1: What is this compound (2-FDM) and what are its primary applications?
A1: this compound (2-FDM) is a synthetic analog of the natural sugar D-mannose. In its structure, the hydroxyl group (-OH) at the C-2 position is replaced by a fluorine atom. This subtle but critical modification makes it a valuable tool in glycobiology and cancer research.
-
Metabolic Probe: Cells take up 2-FDM using glucose and mannose transporters. Once inside, it can enter the early stages of the glycosylation pathway. Because the fluorine atom alters its chemical properties, it often acts as an inhibitor or a traceable reporter of mannose metabolism.
-
PET Imaging Agent: When synthesized with the radioisotope Fluorine-18 (¹⁸F), ¹⁸F-FDM is used as a tracer in Positron Emission Tomography (PET) for tumor imaging. It accumulates in tumor cells similarly to the more common ¹⁸F-FDG but can offer advantages like lower uptake in the brain, potentially providing clearer images of brain tumors.
-
Chemical Biology Tool: 2-FDM can be chemically modified with reporter tags (like azides or alkynes) to participate in bioorthogonal chemistry, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." This allows researchers to label, visualize, and isolate glycoproteins that have incorporated the sugar analog.
Q2: How does the fluorine at the C-2 position affect its biological activity compared to D-mannose?
A2: The substitution of a hydroxyl group with fluorine, an electronegative atom, has profound stereoelectronic effects. This change is the very reason 2-FDM is a useful experimental tool. The activity of enzymes towards fluorinated sugars is often lower than towards their natural counterparts. In animal tissues, the related compound 2-deoxy-2-fluoro-D-glucose (FDG) is phosphorylated to FDG-6-P, which can then be converted to 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P). This indicates that 2-FDM can be processed by cellular machinery, but its downstream metabolism is often truncated, leading to accumulation—a phenomenon known as "metabolic trapping".
Q3: What are the essential safety precautions when handling 2-FDM?
A3: 2-FDM is a chemical reagent and should be handled with standard laboratory precautions.
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powdered form in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling, storage, and disposal information.
-
If working with ¹⁸F-FDM, all work must be conducted in a licensed radiochemistry facility with appropriate shielding and radiation monitoring, following all institutional and federal regulations for handling radioactive materials.
Part 2: Troubleshooting Guide for Metabolic Labeling
Metabolic labeling is a primary application of 2-FDM. Success hinges on efficient incorporation into cellular glycans without causing undue stress to the cells.
Q4: My cells show low incorporation of azide-modified 2-FDM (Ac₄ManNAz analog). What are the likely causes and how can I fix it?
A4: This is a common issue with several potential causes. A systematic approach is the best way to identify the bottleneck.
Experimental Workflow: Metabolic Labeling & Detection
The following diagram outlines the typical workflow. Troubleshooting should proceed sequentially through these steps.
Caption: General workflow for metabolic labeling experiments using 2-FDM analogs.
Troubleshooting Steps:
-
Verify Cell Health and Metabolic Activity:
-
The Problem: Unhealthy or senescent cells have reduced metabolic activity and will not actively transport and process sugars.
-
The Fix: Always perform a cell viability assay, such as Trypan Blue exclusion, before and after the labeling period. Aim for >95% viability before starting. If viability drops significantly (>10-15%) during incubation, your 2-FDM concentration may be too high, or the incubation period is too long.
-
Expert Insight: Cell confluence is also critical. Over-confluent cells may have reduced metabolic rates. Plate cells to reach 70-80% confluence at the time of harvesting.
-
-
Optimize 2-FDM Analog Concentration and Incubation Time:
-
The Problem: Both concentration and time are critical. Too little results in a weak signal; too much can cause toxicity.
-
The Fix: Perform a dose-response and time-course experiment. Test a range of concentrations and incubation times to find the optimal balance between signal intensity and cell health for your specific cell line.
-
| Parameter | Starting Range | Key Consideration |
| Concentration | 25 - 100 µM | Higher concentrations can be cytotoxic. Start low and increase. |
| Incubation Time | 24 - 72 hours | Glycan turnover rates vary between cell types. Some may require longer. |
-
Check Media Composition:
-
The Problem: High concentrations of natural mannose or glucose in the culture medium will competitively inhibit the uptake of 2-FDM.
-
The Fix: If possible, switch to a low-glucose or glucose-free medium during the labeling period. If this is not feasible due to cell health constraints, ensure that the glucose concentration is consistent across all experiments, including controls.
-
-
Confirm Reagent Integrity:
-
The Problem: 2-FDM analogs, especially those with protecting acetyl groups, can hydrolyze if stored improperly.
-
The Fix: Store the compound as recommended by the manufacturer (typically desiccated at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., anhydrous DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
-
Q5: I'm observing significant cell death after incubating with 2-FDM. How can I mitigate this toxicity?
A5: Cytotoxicity is a known potential issue, often due to the perturbation of normal glycosylation pathways.
-
Reduce Concentration: This is the most effective first step. As determined in your dose-response curve, use the lowest concentration that provides an adequate signal.
-
Shorten Incubation Time: Limit the exposure time. A shorter, higher-dose pulse may sometimes be less toxic than a longer, lower-dose incubation, but this is cell-type dependent.
-
Culture Recovery Period: After labeling, replace the 2-FDM-containing medium with fresh, complete medium and allow the cells to recover for a few hours before proceeding to downstream analysis. This can reduce stress and improve the health of the cell population being analyzed.
-
Serum Starvation Check: Some protocols involve serum starvation, which can itself be a stressor. Ensure that the toxicity is indeed from the 2-FDM and not another aspect of your protocol.
Part 3: Troubleshooting Guide for Downstream Click Chemistry
After successfully labeling your cells with an azide-modified 2-FDM, the next critical step is the click chemistry reaction to attach your reporter molecule (e.g., a fluorescent alkyne).
Q6: My click chemistry reaction is inefficient, resulting in a weak or no signal, even though I believe the metabolic labeling worked.
A6: An inefficient click reaction is a frequent challenge. The success of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly dependent on the integrity of the catalytic system.
Troubleshooting Logic: Low Click Reaction Signal
Use this decision tree to diagnose the problem with your click chemistry step.
Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM) Experiments with Robust Controls
Introduction: The Promise and Pitfalls of 2-FDM
2-Deoxy-2-fluoro-D-mannopyranose (2-FDM) is a powerful chemical tool with significant potential in biomedical research and drug development.[1] As a mannose analog, it serves as a valuable probe for interrogating mannose metabolism and a potent inhibitor of protein glycosylation.[2][3] Its applications range from fundamental glycobiology and antiviral research to cancer therapy and medical imaging, where its radiolabeled form, ¹⁸F-FDM, is used in Positron Emission Tomography (PET).[1][4][5]
The Scientific Imperative for Controls: Beyond the Baseline
In any experiment, controls are fundamental for establishing the validity and reliability of the results.[6] They provide benchmarks for comparison and help to rule out the influence of external factors.[6] For a metabolic inhibitor like 2-FDM, a comprehensive control panel is not merely good practice; it is essential for mechanistic clarity. A properly controlled experiment allows the researcher to confidently attribute the observed effects to the specific action of 2-FDM on its intended target pathway, rather than to cytotoxicity, off-target effects, or experimental variability.
Mechanism of Action: The Basis for Rational Control Selection
To design effective controls, one must first understand the mechanism of the experimental agent. 2-FDM is a structural mimic of D-mannose. It is transported into cells and subsequently phosphorylated by hexokinase to form 2-FDM-6-phosphate.[3] This product can then interfere with N-linked glycosylation by inhibiting the synthesis of dolichol-linked oligosaccharides, the precursors for glycoprotein synthesis.[7] This disruption of the dolichol cycle is a key aspect of its inhibitory function.[8]
A Multi-Layered Control Strategy for Self-Validating Experiments
A robust experimental design for 2-FDM should incorporate a suite of controls, each addressing a specific potential variable. This approach creates a self-validating system where the data's integrity is internally confirmed.
Vehicle Control: The Essential Baseline
The vehicle control is the solvent or medium used to dissolve and deliver 2-FDM (e.g., PBS, DMSO, or culture medium). This control is fundamental to ensure that the vehicle itself does not induce any of the observed effects.
Negative Controls: Establishing Specificity
Negative controls are crucial for demonstrating that the biological effects are specific to 2-FDM's intended mechanism and not a general consequence of introducing a modified sugar.
-
Parent Molecule (D-Mannose) for Competition Assays: This is arguably the most important control. By co-treating cells with 2-FDM and an excess of D-mannose, you can determine if the effects of 2-FDM can be competed away.[9][10] If the inhibitory effect of 2-FDM is diminished or abolished in the presence of excess D-mannose, it strongly suggests that both molecules are acting through the same pathway (e.g., utilizing the same transporters and enzymes).[11]
-
Structurally Related, Inactive Analog (e.g., L-Glucose): An ideal negative control would be a sugar analog that is structurally similar to 2-FDM but is known to be metabolically inert in the pathway of interest. L-Glucose, for example, is not typically metabolized by mammalian cells and can serve as a control for osmotic effects or non-specific interactions.
Positive Controls: Confirming System Responsiveness
Positive controls validate the assay itself, proving that the experimental system is capable of producing the expected outcome when treated with a known effector.
-
Known Glycosylation Inhibitor (Tunicamycin): Tunicamycin is a well-characterized and potent inhibitor of N-linked glycosylation.[2][12][13] It acts at the first step of the dolichol cycle, preventing the formation of Dol-PP-GlcNAc.[13] Including a tunicamycin-treated group confirms that your assay (e.g., lectin blot) is sensitive enough to detect a reduction in glycosylation.[12][14] This is critical for interpreting a negative result with 2-FDM; without a positive control, you wouldn't know if 2-FDM had no effect or if the assay failed.
| Control/Experimental Group | Purpose | Expected Outcome (in a Glycosylation Inhibition Assay) |
| Untreated | Baseline cellular state | Normal glycosylation pattern |
| Vehicle Control | Rules out effects of the solvent | Same as Untreated |
| D-Mannose (alone) | Shows effect of excess parent sugar | No significant change from Untreated |
| 2-FDM | Tests the effect of the molecule | Reduced glycosylation |
| 2-FDM + excess D-Mannose | Specificity/Competition test | Glycosylation level closer to Untreated (effect is competed out) |
| Tunicamycin | Positive control for assay validity | Strong reduction in N-linked glycosylation |
| Inactive Analog (e.g., L-Glucose) | Negative control for specificity | Same as Untreated |
Experimental Protocols & Data Interpretation
The following protocol provides a framework for assessing the impact of 2-FDM on total N-linked glycosylation in a cell culture model using lectin blotting.
Protocol: Assessing N-linked Glycosylation via Concanavalin A (Con A) Lectin Blot
Lectin blotting is a technique similar to Western blotting, but instead of a primary antibody, it uses a lectin—a carbohydrate-binding protein—to detect specific glycan structures.[4][5][15] Concanavalin A (Con A) is a lectin that binds to mannose-rich structures, making it ideal for detecting changes in N-linked glycosylation.[1][16]
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight. b. Prepare treatment media for each control and experimental group as outlined in Table 1. A typical concentration range for 2-FDM is 1-5 mM, and for Tunicamycin, 1-5 µg/mL. For competition assays, use a 10 to 20-fold molar excess of D-mannose over 2-FDM. c. Aspirate the old medium and replace it with the respective treatment media. d. Incubate for a period sufficient to observe changes in protein glycosylation (e.g., 24-48 hours).
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Denature samples by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel according to standard procedures.[17][18][19] e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Blocking and Lectin Incubation: a. Block the membrane with a protein-free blocking buffer for 1 hour at room temperature to prevent non-specific binding. Avoid milk-based blockers as they contain glycoproteins. b. Incubate the membrane with a biotinylated Concanavalin A (Con A) lectin solution (e.g., 1-5 µg/mL in TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Incubate the membrane with Streptavidin-HRP conjugate (diluted in TBST) for 1 hour at room temperature. b. Wash the membrane three times for 10 minutes each with TBST. c. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using a digital imager or X-ray film.
6. Data Analysis and Interpretation: a. The resulting blot will show bands corresponding to all mannosylated glycoproteins. A reduction in signal intensity in a lane indicates decreased glycosylation. b. Compare the band patterns and intensities across all lanes. The 2-FDM lane should show a decrease in signal compared to the untreated and vehicle controls. The Tunicamycin lane should show a profound decrease, confirming the assay worked. The "2-FDM + D-Mannose" lane should show a recovery of the signal compared to the 2-FDM only lane. c. For loading control, strip the membrane and re-probe with an antibody against a non-glycosylated housekeeping protein (e.g., β-actin, GAPDH).
| Treatment Group | Relative Con A Signal (Arbitrary Units) | β-actin Signal (Arbitrary Units) | Normalized Glycosylation (%) |
| Untreated | 15,200 | 16,000 | 100.0 |
| Vehicle (PBS) | 15,150 | 15,900 | 99.9 |
| 2-FDM (2 mM) | 7,800 | 15,500 | 52.8 |
| 2-FDM + D-Mannose (40 mM) | 13,500 | 15,800 | 89.9 |
| Tunicamycin (2 µg/mL) | 1,800 | 16,100 | 11.8 |
Troubleshooting and Advanced Considerations
-
Cytotoxicity: High concentrations of 2-FDM or Tunicamycin can be toxic to cells. It is crucial to perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue or MTT assay) to ensure that the observed effects are due to specific inhibition and not simply cell death.
-
Off-Target Effects: Like any metabolic inhibitor, 2-FDM could have unforeseen effects.[20][21] The comprehensive control panel described here is the first line of defense against misinterpretation. If results remain ambiguous, further mechanistic studies, such as analyzing the levels of dolichol-linked oligosaccharide precursors, may be necessary.[6][7][8][22][23]
-
Quantitative Analysis: While lectin blotting provides excellent qualitative and semi-quantitative data, other methods like mass spectrometry-based glycoproteomics can provide more detailed, quantitative information on site-specific glycosylation changes.[24][25][26]
Conclusion
This compound is a powerful tool for dissecting the complex roles of mannose metabolism and protein glycosylation. However, its power can only be harnessed through rigorous experimental design. By moving beyond simple treated vs. untreated comparisons and adopting a multi-layered control strategy—incorporating vehicle, negative, competition, and positive controls—researchers can build a self-validating experimental system. This approach not only enhances the reliability and reproducibility of the data but also provides the mechanistic clarity required to make significant scientific advances.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectin Blot Analysis for Glyco-code Based Diagnostics - Creative Biolabs [creative-biolabs.com]
- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay for dolichol-linked oligosaccharide: pyrophosphatase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Improvement of Dolichol-linked Oligosaccharide Biosynthesis by the Squalene Synthase Inhibitor Zaragozic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-deoxy-2-[18F]fluoro-D-mannose positron emission tomography imaging in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step | Springer Nature Experiments [experiments.springernature.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. bosterbio.com [bosterbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. addgene.org [addgene.org]
- 20. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. QUALITATIVE AND QUANTITATIVE ANALYSES FOR PROTEIN GLYCOSYLATION – Dr. Zafar H. Zaidi, Center for Proteomics, University of Karachi [proteomics.edu.pk]
- 25. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide for Metabolic Studies: 2-Deoxy-2-fluoro-D-mannopyranose vs. 2-Deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of molecular probes is paramount to the accuracy and translational relevance of experimental findings. This guide offers an in-depth, objective comparison of two widely utilized glucose analogs: 2-deoxy-2-fluoro-D-mannopyranose (2-FDM) and 2-deoxy-D-glucose (2-DG). As a Senior Application Scientist, my aim is to provide not just a side-by-side comparison, but a nuanced understanding of their distinct mechanisms of action, enabling you to make informed decisions for your specific research needs.
Introduction: Probing the Warburg Effect and Beyond
The heightened reliance of cancer cells on glycolysis, even in the presence of ample oxygen—a phenomenon known as the Warburg effect—has positioned glucose metabolism as a prime target for both diagnostic and therapeutic strategies. Glucose analogs, such as 2-DG and 2-FDM, are invaluable tools in this endeavor. By mimicking glucose, they are taken up by cells through glucose transporters (GLUTs) but resist complete metabolism, effectively acting as reporters of glucose uptake and, in some cases, as metabolic inhibitors.
Mechanism of Action: A Tale of Two Analogs
Both 2-DG and 2-FDM are recognized by glucose transporters and are subsequently phosphorylated by hexokinase, the gatekeeper of glycolysis. This phosphorylation traps the molecules within the cell, as the resulting 6-phosphate esters cannot be readily metabolized further down the glycolytic pathway. However, the subtle structural differences between these two molecules lead to profoundly different biological consequences.
2-Deoxy-D-glucose (2-DG): A Dual-Action Metabolic Modulator
2-DG, where the 2-hydroxyl group of glucose is replaced by a hydrogen atom, is a well-established inhibitor of glycolysis. Upon phosphorylation to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), it competitively inhibits hexokinase and phosphoglucose isomerase, leading to a reduction in glycolytic flux and ATP production.
However, the action of 2-DG is not confined to glycolysis. Due to its structural similarity to mannose (D-glucose and D-mannose are epimers at the C-2 position), 2-DG also interferes with N-linked glycosylation, a critical process for protein folding and function that occurs in the endoplasmic reticulum (ER). This interference can lead to the accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR), a cellular stress response. In some cancer cell lines, particularly under normal oxygen conditions (normoxia), the cytotoxic effects of 2-DG are more attributable to the induction of ER stress than to the inhibition of glycolysis. This dual mechanism is a critical consideration in experimental design, as the observed cellular phenotype may be a composite of both metabolic and ER stress responses.
This compound (2-FDM): A More Specific Glycolytic Probe
2-FDM is a fluorinated analog of mannose and a stereoisomer of the more commonly known 2-deoxy-2-fluoro-D-glucose (2-FDG), the tracer used in Positron Emission Tomography (PET) scans. The presence of the fluorine atom at the C-2 position makes 2-FDM a more potent inhibitor of glycolysis compared to 2-DG. This is because the fluorine substitution more closely mimics the hydroxyl group of glucose, leading to a better fit in the active site of hexokinase.
Crucially, 2-FDM and its glucose epimer, 2-FDG, exhibit less interference with N-linked glycosylation compared to 2-DG. This makes 2-FDM a more specific probe for studying glycolysis, with a reduced likelihood of confounding effects from ER stress. In vivo studies have also shown that while [18F]FDM has comparable tumor uptake to [18F]FDG, it displays significantly lower accumulation in the brain, offering a distinct advantage for neuro-oncology imaging and research by providing a better tumor-to-background ratio.
Figure 1: Differential metabolic fates and cellular effects of 2-DG and 2-FDM.
Quantitative Comparison: Potency and Performance
The choice between 2-FDM and 2-DG often hinges on the desired experimental outcome. For studies requiring potent inhibition of glycolysis, 2-FDM (or its more readily available counterpart, 2-FDG) is the superior choice.
| Parameter | This compound (2-FDM) | 2-Deoxy-D-glucose (2-DG) | Reference(s) |
| Primary Mechanism | Potent inhibition of glycolysis | Inhibition of glycolysis and interference with N-linked glycosylation | , |
| Glycolytic Inhibition | More potent than 2-DG, especially under hypoxia | Less potent than 2-FDM/2-FDG | |
| Effect on N-linked Glycosylation | Minimal to moderate interference | Significant interference, leading to ER stress | |
| In Vivo Brain Uptake | Significantly lower than 2-FDG (and by extension, likely lower than 2-DG) | Higher than 2-FDM | |
| Cytotoxicity (Normoxia) | Primarily due to glycolytic inhibition | Can be primarily due to ER stress in some cell lines | |
| IC50 (Typical Range) | Generally lower than 2-DG for glycolysis inhibition | Varies widely depending on cell line and endpoint (e.g., 0.4-50 mM) |
Experimental Protocols: A Guide to Best Practices
The following protocols provide a framework for conducting in vitro glucose uptake assays using non-radioactive methods. These are designed to be self-validating by including appropriate controls.
Protocol 1: Non-Radioactive 2-DG Glucose Uptake Assay (Luminescent)
This protocol is adapted from commercially available kits that measure the accumulation of 2-DG-6-P.
Materials:
-
Cells of interest
-
96-well clear-bottom white plates
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-glucose (2-DG)
-
Luminescent Glucose Uptake Assay Kit (containing Stop Buffer, Neutralization Buffer, and Detection Reagent)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
Glucose Starvation: Gently wash the cells twice with glucose-free DMEM or KRH buffer. Then, incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
Treatment: Add your test compounds (e.g., inhibitors or stimulators of glucose uptake) at the desired concentrations and incubate for the appropriate duration. Include a vehicle control.
-
2-DG Uptake: Initiate glucose uptake by adding 2-DG to a final concentration of 1 mM. Incubate for 10-20 minutes at 37°C. The optimal time should be determined empirically to ensure linear uptake.
-
Lysis and Neutralization: Terminate the uptake by adding the Stop Buffer, followed by the Neutralization Buffer according to the kit manufacturer's instructions.
-
Detection: Add the Detection Reagent, which contains enzymes that will generate a luminescent signal proportional to the amount of 2-DG-6-P. Incubate for 1 hour at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
Self-Validation Controls:
-
No 2-DG Control: Wells with cells but without the addition of 2-DG to determine background luminescence.
-
Inhibitor Control: A known glucose uptake inhibitor (e.g., cytochalasin B or phloretin) to confirm that the measured uptake is transporter-mediated.
Protocol 2: Comparative Glucose Uptake Assay using 2-FDM (Fluorescent Detection)
This protocol utilizes a fluorescent plate reader to compare the uptake of 2-FDM and 2-DG. It relies on the enzymatic conversion of the 6-phosphorylated analogs to a product that can be measured fluorometrically.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Glucose-free DMEM or KRH buffer
-
This compound (2-FDM)
-
2-Deoxy-D-glucose (2-DG)
-
Fluorescent Glucose Uptake Assay Kit
-
Fluorescent plate reader
Procedure:
-
Cell Seeding and Glucose Starvation: Follow steps 1 and 2 from Protocol 1.
-
Treatment: Add test compounds as described in Protocol 1.
-
Analog Uptake: In parallel wells, initiate uptake by adding either 2-FDM or 2-DG to a final concentration of 1 mM. Incubate for 10-20 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and add the detection reagents from the fluorescent assay kit. This will typically involve an enzymatic reaction that produces a fluorescent product.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
Data Analysis and Interpretation: By comparing the fluorescent signals from wells treated with 2-FDM versus 2-DG, you can directly assess the relative uptake of the two analogs under your experimental conditions.
Figure 2: General experimental workflow for in vitro glucose uptake assays.
Signaling Pathways: The Ripple Effects of Metabolic Perturbation
The inhibition of glycolysis by 2-DG and 2-FDM has significant downstream consequences on cellular signaling. A primary sensor of cellular energy status is AMP-activated protein kinase (AMPK). A decrease in the ATP:AMP ratio, as caused by glycolytic inhibition, leads to the activation of AMPK. Activated AMPK, in turn, can inhibit the mTOR pathway, a central regulator of cell growth and proliferation, and can also suppress the activity of Akt, a key pro-survival kinase.
The induction of the UPR by 2-DG adds another layer of complexity to its effects on signaling. The UPR is a multifaceted response involving three main sensor proteins: PERK, IRE1α, and ATF6. Activation of these pathways can lead to a general shutdown of protein synthesis, upregulation of chaperone proteins to aid in protein folding, and, if the stress is too severe or prolonged, the induction of apoptosis. The differential ability of 2-DG and 2-FDM to induce the UPR is a crucial factor to consider when interpreting their effects on cell fate.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 2-deoxy-D-glucose is not a matter of one being universally superior, but rather of selecting the most appropriate tool for the specific scientific question at hand.
-
For studies focused on potent and specific inhibition of glycolysis , with minimal off-target effects on N-linked glycosylation and ER stress, 2-FDM is the preferred choice . Its higher potency and greater specificity make it a cleaner tool for dissecting the roles of glycolysis in various cellular processes. Its lower brain uptake in vivo also presents a significant advantage for certain applications.
-
For studies where the interplay between metabolic stress and ER stress is of interest , or for applications where a dual-action compound is desired, 2-DG remains a valuable tool . However, researchers must be cognizant of its effects on N-linked glycosylation and design experiments accordingly, for instance, by including mannose rescue experiments to differentiate between glycolytic and ER stress-mediated effects.
A Researcher's Guide to Mannose Analogs: A Comparative Analysis of 2-Deoxy-2-fluoro-D-mannopyranose
For researchers, scientists, and drug development professionals navigating the complex world of glycosylation, mannose analogs are indispensable tools. They allow us to dissect the intricate pathways of glycan biosynthesis, understand their roles in disease, and develop novel therapeutic strategies. Among these, 2-deoxy-2-fluoro-D-mannopyranose (2-FDM) has emerged as a particularly potent and specific inhibitor of N-linked glycosylation.
This guide provides an in-depth comparison of 2-FDM with other commonly used mannose analogs. We will move beyond a simple catalog of features to explain the causality behind their mechanisms, provide field-proven experimental protocols for their evaluation, and present comparative data to inform your research decisions.
The Central Role of D-Mannose in N-Linked Glycosylation
Before delving into the analogs, it's crucial to understand the role of D-mannose. In eukaryotes, the biosynthesis of N-linked glycans begins in the endoplasmic reticulum (ER) with the assembly of a dolichol-linked oligosaccharide precursor, Glc₃Man₉GlcNAc₂. Mannose, converted to its activated form, guanosine diphosphate-mannose (GDP-mannose), is the direct donor for the nine mannose residues in this precursor. This precursor is then transferred to asparagine residues on nascent polypeptides. Any disruption in this pathway can lead to misfolded glycoproteins, triggering ER stress and the Unfolded Protein Response (UPR), a cellular quality control mechanism.
This compound (2-FDM): A Precision Tool for Glycosylation Inhibition
2-FDM is a synthetic mannose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This seemingly minor substitution has profound biological consequences, making 2-FDM a highly effective and specific inhibitor of N-glycosylation.
Mechanism of Action: The inhibitory action of 2-FDM is a classic example of metabolic sabotage. Once inside the cell, it is metabolized into guanosine diphosphate-2-deoxy-2-fluoro-D-mannose (GDP-2-FDM). This fraudulent nucleotide sugar then acts as a chain terminator. While it can be recognized by mannosyltransferases, the absence of the 2'-hydroxyl group prevents the proper formation of the growing oligosaccharide chain on the dolichol phosphate anchor. This leads to the accumulation of truncated lipid-linked oligosaccharides, a hallmark of N-glycosylation inhibition. The resulting deficit in correctly glycosylated proteins triggers ER stress and the UPR.
The Fluorine Advantage: The strategic incorporation of fluorine is key to 2-FDM's potency and stability.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydroxyl (C-OH) bond, making it highly resistant to enzymatic cleavage. This enhanced metabolic stability ensures the analog persists longer within the cell to exert its inhibitory effect.
-
Potency: Fluorine is highly electronegative and its substitution alters the electronic properties of the sugar ring. This can enhance binding affinity to the target enzymes in the glycosylation pathway, making it a more potent inhibitor compared to its non-fluorinated counterparts.
Studies have demonstrated that 2-FDM is a more potent inhibitor of Kaposi's sarcoma-associated herpesvirus (KSHV) replication than 2-deoxy-D-glucose (2-DG), with its primary antiviral mechanism being the specific inhibition of N-glycosylation.
Comparative Analysis of Key Mannose Analogs
While 2-FDM is a powerful tool, its utility is best understood in comparison to other mannose analogs, each with distinct mechanisms and applications.
| Analog | Primary Molecular Target(s) | Effect on Glycosylation | Primary Applications | Key Limitations |
| This compound (2-FDM) | Mannosyltransferases (via GDP-2-FDM) | Inhibitor: Specific chain terminator of dolichol-linked oligosaccharide synthesis. | Antiviral research, studying ER stress and UPR, dissecting N-glycosylation pathways. | Synthesis can be complex; potential for off-target effects at high concentrations. |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase, Phosphoglucose Isomerase, Mannose processing enzymes | Dual Inhibitor: Inhibits glycolysis and also interferes with N-glycosylation by competing with mannose. | Cancer metabolism research, broad-spectrum antiviral studies. | Lack of specificity; effects on glycolysis can confound interpretation of glycosylation-specific roles. |
| N-acetyl-D-mannosamine (ManNAc) | Sialic acid biosynthetic pathway | Precursor: Bypasses the rate-limiting step to increase the production of sialic acids. | Therapeutic agent for diseases of hyposialylation, such as Hereditary Inclusion Body Myopathy (HIBM). | Not an inhibitor; its function is opposite to that of 2-FDM and 2-DG. |
| Deoxymannojirimycin (DMJ) | Golgi α-mannosidase I | Inhibitor: Blocks the trimming of high-mannose N-glycans in the Golgi, leading to accumulation of Man₈₋₉(GlcNAc)₂ structures. | Studying the role of complex vs. high-mannose N-glycans, investigating glycan processing. | Targets a later stage of glycan processing than 2-FDM; does not stop initial glycosylation. |
| Peracetylated Analogs (e.g., Ac₄ManNAc) | Intracellular esterases release the active sugar | Pro-drug Strategy: Increases cell permeability of hydrophilic sugar analogs. | Enhancing the intracellular delivery and efficacy of sugar-based molecules in cell culture and in vivo. | Potential for cellular toxicity from incomplete de-acetylation or the release of acetate. |
Visualizing the Inhibition: N-Linked Glycosylation Pathway
The following diagram illustrates the early stages of the N-linked glycosylation pathway and highlights the distinct points of intervention for 2-FDM and Deoxymannojirimycin (DMJ).
Caption: Diagram 1: Points of Inhibition in the N-Glycosylation Pathway.
Experimental Protocols for Comparative Evaluation
To ensure rigorous and reproducible results, protocols must be self-validating. This means including the necessary controls to confirm the intended mechanism of action and rule out confounding factors like cytotoxicity.
Protocol 1: Western Blot Assay for N-Glycosylation Inhibition
This protocol is designed to visually assess the impact of mannose analogs on the glycosylation status of a known glycoprotein. A successful inhibition will result in a downward shift in the protein's molecular weight due to the truncated glycan chains.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Untreated Control: Add vehicle (e.g., sterile PBS or DMSO) only.
-
Analog Treatment: Treat cells with varying concentrations of 2-FDM or another analog (e.g., 0.1, 1, 5 mM) for 24-48 hours.
-
Rescue Control: Pre-incubate cells with a high concentration of D-mannose (e.g., 25-50 mM) for 30-60 minutes before adding the highest concentration of the mannose analog.
-
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a known, heavily glycosylated protein (e.g., EGFR, LAMP1).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Look for a dose-dependent downward shift in the molecular weight of the target protein in the analog-treated lanes compared to the untreated control. The band in the "rescue" lane should appear closer to the untreated control, indicating a reversal of the inhibitory effect.
Protocol 2: Cell Viability Assay
Causality Explained: It is essential to distinguish between specific inhibition of glycosylation and general cytotoxicity. An analog might cause a loss of glycoprotein signal simply because it is killing the cells. This assay provides the necessary context for interpreting the Western blot data.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with the same concentrations of mannose analogs as used in the Western blot experiment. Include a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for the same duration as the primary experiment (24-48 hours).
-
MTT/XTT Assay:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Add solubilization buffer (for MTT) and read the absorbance on a plate reader at the appropriate wavelength.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. This data should be correlated with the glycosylation inhibition results. Ideally, significant inhibition should be observed at concentrations that are not highly cytotoxic.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comparative evaluation of mannose analogs.
Caption: Diagram 2: Workflow for Comparative Analysis of Mannose Analogs.
Conclusion
This compound stands out as a superior tool for the specific investigation of N-linked glycosylation. Its targeted mechanism and enhanced metabolic stability, conferred by the fluorine substitution, offer a distinct advantage over less specific analogs like 2-DG. However, the choice of analog ultimately depends on the experimental question. For probing sialylation, ManNAc is the tool of choice, while DMJ is ideal for studying the later stages of glycan processing. By employing rigorous, self-validating experimental designs that account for both specific inhibitory action and overall cellular health, researchers can confidently deploy these powerful molecules to unravel the complexities of the glycome.
A Comparative Analysis of [18F]FDM and [18F]FDG in Tumor Imaging: A Technical Guide for Researchers
This guide provides a comprehensive, in-depth technical comparison of two positron emission tomography (PET) radiotracers for tumor imaging: the well-established [18F]2-deoxy-2-fluoroglucose ([18F]FDG) and its promising stereoisomer, [18F]2-deoxy-2-fluoro-D-mannose ([18F]FDM). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these imaging agents and their potential applications in oncology. We will delve into their mechanisms of action, comparative performance based on preclinical data, and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Glucose Analogs in Oncology PET Imaging
The aberrant glucose metabolism of cancer cells, characterized by a heightened rate of glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of malignancy.[1] This metabolic reprogramming provides a fundamental basis for oncologic imaging with PET. By using radiolabeled glucose analogs, we can non-invasively visualize and quantify this increased metabolic activity, thereby detecting tumors, assessing disease stage, and monitoring therapeutic response.[1][2]
[18F]FDG, a glucose analog, has been the cornerstone of clinical PET imaging in oncology for decades.[2][3] Its uptake is mediated by glucose transporters (GLUTs) and subsequent phosphorylation by hexokinases, leading to intracellular trapping.[4][5] However, [18F]FDG is not without its limitations, including high physiological uptake in the brain, which can obscure the detection of brain tumors, and uptake in inflammatory cells, which can lead to false-positive results.[6][7] These challenges have spurred the development of alternative radiotracers with potentially improved imaging characteristics.
One such alternative is [18F]FDM, a stereoisomer of [18F]FDG. Preclinical studies have suggested that [18F]FDM may offer distinct advantages in certain oncologic applications, particularly in neuro-oncology. This guide will provide a detailed comparative analysis of these two radiotracers.
Mechanism of Cellular Uptake and Metabolism
The imaging characteristics of both [18F]FDG and [18F]FDM are dictated by their interaction with cellular machinery for glucose transport and metabolism. While they share a similar fate of metabolic trapping, the subtle differences in their molecular structure may influence their interaction with specific transporters and enzymes.
[18F]FDG: The Established Pathway
The uptake of [18F]FDG is a well-understood process.[4][5] It is actively transported into cells via GLUT transporters, primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[8] Once inside the cell, [18F]FDG is phosphorylated by hexokinase to [18F]FDG-6-phosphate. Due to the fluorine substitution at the C-2 position, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is effectively trapped within the cell. This intracellular accumulation of the radiotracer is what is detected by the PET scanner.[4][8]
Caption: Cellular uptake and metabolic trapping of [18F]FDG.
[18F]FDM: A Similar but Potentially Distinct Pathway
Preclinical evidence suggests that the mechanism of [18F]FDM uptake in tumor cells is analogous to that of [18F]FDG, involving transport into the cell followed by phosphorylation and metabolic trapping. While the specific transporters and the efficiency of phosphorylation by hexokinase isoforms are still under investigation, the foundational principle of its accumulation in tumors relies on the elevated glucose metabolism of cancer cells.
Caption: Proposed cellular uptake and metabolic trapping of [18F]FDM.
Comparative Performance: [18F]FDM vs. [18F]FDG
Preclinical studies in tumor-bearing animal models have provided the primary data for comparing the performance of [18F]FDM and [18F]FDG. These studies highlight both similarities and key differences that could have significant clinical implications.
Quantitative Uptake in Tumors and Normal Tissues
The following tables summarize the biodistribution data from preclinical studies, showcasing the comparative uptake of [18F]FDM and [18F]FDG in various tissues. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Table 1: Comparative Biodistribution of [18F]FDM and [18F]FDG in Tumor-Bearing Rats (60 minutes post-injection)
| Tissue | [18F]FDM (%ID/g) | [18F]FDG (%ID/g) | Key Observation |
| Tumor | ~2.17 | ~2.40 | Comparable tumor uptake |
| Brain | ~1.42 | Significantly Higher | Lower brain uptake with [18F]FDM |
| Blood | Lower | Higher | Faster blood clearance of [18F]FDM |
| Muscle | Low | Low | Similar low muscle uptake |
| Liver | Moderate | Moderate | Similar moderate liver uptake |
| Heart | Moderate | High | Potentially lower myocardial uptake with [18F]FDM |
Data synthesized from preclinical studies. Actual values may vary based on tumor model and experimental conditions.
Key Differentiators and Potential Advantages of [18F]FDM
The preclinical data reveals several potential advantages of [18F]FDM over [18F]FDG:
-
Improved Brain Tumor Imaging: The significantly lower uptake of [18F]FDM in the normal brain parenchyma could lead to a higher tumor-to-background ratio, potentially improving the delineation of primary and metastatic brain tumors.[6] This is a critical advantage, as the high physiological glucose uptake in the brain with [18F]FDG can make it challenging to distinguish tumor from normal tissue.
-
Faster Blood Clearance: The more rapid clearance of [18F]FDM from the bloodstream may result in improved image contrast at earlier time points and potentially a lower overall radiation dose to the patient.
-
Comparable Tumor Uptake: Importantly, [18F]FDM demonstrates tumor accumulation that is comparable to that of [18F]FDG in preclinical models, suggesting that it retains the ability to effectively target malignant tissues.
Experimental Protocols
To ensure the generation of reliable and reproducible data in preclinical studies comparing [18F]FDM and [18F]FDG, standardized experimental protocols are crucial. The following sections outline key methodologies.
Radiosynthesis of [18F]FDM
The synthesis of [18F]FDM can be achieved via a nucleophilic substitution reaction. A common precursor is 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-b-D-glucopyranoside. The synthesis involves the reaction of this precursor with [18F]fluoride, followed by purification.
Preclinical PET/CT Imaging Protocol
The following is a generalized protocol for comparative PET/CT imaging in tumor-bearing mice. The causality behind these steps is to minimize variability and enhance the accuracy of the quantitative data.
Caption: Standardized workflow for preclinical PET/CT imaging.
Step-by-Step Methodology:
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to radiotracer injection to reduce blood glucose levels and minimize [18F]FDG uptake in muscle and myocardium.[9]
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) to ensure the animal remains immobile during the procedure.
-
Maintain the animal's body temperature using a heating pad throughout the experiment to prevent the activation of brown adipose tissue, which can lead to non-specific tracer uptake.[10]
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]FDM or [18F]FDG (typically 3.7-7.4 MBq or 100-200 µCi) via the lateral tail vein. The exact dose should be measured in a dose calibrator before and after injection for accurate quantification.
-
-
Uptake Period:
-
Allow for a 60-minute uptake period, during which the animal should remain anesthetized and warm. This allows for the radiotracer to distribute throughout the body and accumulate in the tumor.
-
-
PET/CT Imaging:
-
Position the animal in the center of the PET/CT scanner's field of view.
-
Perform a CT scan for anatomical reference and attenuation correction of the PET data.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs on the CT images and project them onto the PET images to obtain the radioactivity concentration.
-
Calculate the tracer uptake as %ID/g or SUV for quantitative comparison.
-
Future Perspectives and Conclusion
The preclinical data on [18F]FDM is compelling, suggesting its potential as a valuable alternative to [18F]FDG in specific oncologic contexts, most notably for brain tumor imaging. Its lower uptake in the healthy brain and faster blood clearance are significant advantages that warrant further investigation.
However, it is crucial to acknowledge that the research on [18F]FDM is still in its early stages. Further studies are needed to:
-
Evaluate the performance of [18F]FDM in a wider range of preclinical cancer models.
-
Investigate the specificity of [18F]FDM and its uptake in inflammatory lesions compared to [18F]FDG.
-
Ultimately, translate these promising preclinical findings into clinical trials to assess the safety and efficacy of [18F]FDM in human patients.
References
- 1. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical dynamic 18F-FDG PET - tumor characterization and radiotherapy response assessment by kinetic compartment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characteristics of Physiological 18F-Fluoro-2-Deoxy-D-Glucose Uptake and Comparison Between Cats and Dogs With Positron Emission Tomography [frontiersin.org]
- 6. Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. researchgate.net [researchgate.net]
- 9. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of animal handling on the results of 18F-FDG PET studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Glycosylation Inhibition by 2-Deoxy-2-fluoro-D-mannopyranose
This guide provides an in-depth, objective comparison of 2-deoxy-2-fluoro-D-mannopyranose (2F-Man) with other glycosylation inhibitors and offers detailed experimental protocols to validate its efficacy. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, causality behind experimental choices, and authoritative grounding.
The Critical Role of Glycosylation and the Need for Potent Inhibitors
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification. It plays a pivotal role in a myriad of biological processes, including protein folding and stability, cell signaling, and immune responses.[1][2] There are two major types of protein glycosylation: N-linked, where glycans are attached to the nitrogen atom of asparagine residues, and O-linked, where glycans are attached to the oxygen atom of serine or threonine residues.[1][3][4]
Given the integral role of glycosylation, its dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.[2][5] This has spurred the development of inhibitors to probe glycan function and as potential therapeutic agents.[6][7]
This compound (2F-Man): A Closer Look at its Mechanism
This compound is a mannose analog that effectively inhibits the dolichol cycle of protein glycosylation.[8] It acts as a metabolic inhibitor, interfering with the synthesis of the lipid-linked oligosaccharide precursor required for N-linked glycosylation.[8] Specifically, 2F-Man is converted into a guanosine diphosphate ester, which then inhibits the synthesis of man(GlcNAc)2-PP-Dol, a crucial intermediate in the N-linked glycosylation pathway.[8] This disruption leads to the accumulation of improperly glycosylated proteins, triggering cellular stress responses.
Comparative Analysis of Glycosylation Inhibitors
To provide a comprehensive understanding of 2F-Man's utility, it is essential to compare it with other commonly used glycosylation inhibitors. Each inhibitor possesses a unique mechanism of action and may exhibit different off-target effects.
| Inhibitor | Mechanism of Action | Primary Target | Key Considerations |
| This compound (2F-Man) | Mannose analog; inhibits the synthesis of lipid-linked oligosaccharide precursors.[8] | N-linked glycosylation | More specific for mannose-containing pathways compared to 2-deoxy-D-glucose. |
| Tunicamycin | Nucleoside antibiotic; blocks the first step of N-linked glycosylation by inhibiting GlcNAc phosphotransferase.[9][10] | N-linked glycosylation | Potent and widely used, but can induce significant ER stress and cytotoxicity.[9][11] |
| 2-Deoxy-D-glucose (2-DG) | Glucose and mannose analog; inhibits glycolysis and interferes with N-linked glycosylation.[12][13][14] | Glycolysis and N-linked glycosylation | Effects on glycosylation can be confounded by its impact on cellular metabolism.[13] |
| Swainsonine | Indolizidine alkaloid; inhibits Golgi α-mannosidase II. | N-linked glycan processing | Affects the maturation of complex N-glycans rather than the initial glycosylation step. |
| Kifunensine | Iminosugar; potent inhibitor of ER α-mannosidase I. | N-linked glycan processing | Leads to the accumulation of high-mannose N-glycans. |
Validating Glycosylation Inhibition: A Step-by-Step Experimental Workflow
A robust validation of 2F-Man's inhibitory effects requires a multi-pronged approach. The following experimental workflow is designed to provide a comprehensive assessment of its impact on glycosylation, cell viability, and specific glycan structures.
Caption: Experimental workflow for validating 2F-Man's effects.
Experimental Protocol 1: Assessing Cell Viability
Rationale: It is crucial to distinguish between specific inhibition of glycosylation and general cytotoxicity. This protocol determines the concentration range of 2F-Man that effectively inhibits glycosylation without causing significant cell death.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of 2F-Man in complete culture medium. Remove the old medium from the wells and add 100 µL of the 2F-Man dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Experimental Protocol 2: Western Blot for a Model Glycoprotein
Rationale: Western blotting can visualize changes in the molecular weight of a known glycoprotein, indicating altered glycosylation. A downward shift in the protein's apparent molecular weight suggests a reduction in its glycan content.
Methodology:
-
Cell Lysis: After treatment with 2F-Man, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a known glycoprotein (e.g., EGFR, Integrin β1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band shifts between untreated and 2F-Man-treated samples. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.
Experimental Protocol 3: Lectin Staining for Global Glycosylation Changes
Rationale: Lectins are carbohydrate-binding proteins that can be used to detect specific glycan structures on the cell surface.[15][16] Changes in lectin binding patterns after 2F-Man treatment can provide evidence of altered glycosylation.[17]
Methodology (Flow Cytometry):
-
Cell Preparation: After treatment with 2F-Man, detach the cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with ice-cold PBS containing 1% BSA.
-
Lectin Incubation: Resuspend the cells in a solution containing a fluorescently labeled lectin (e.g., Concanavalin A for mannose residues, Wheat Germ Agglutinin for N-acetylglucosamine) and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold PBS with 1% BSA to remove unbound lectin.
-
Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Data Interpretation: Compare the mean fluorescence intensity of the lectin staining between untreated and 2F-Man-treated cells. A decrease in fluorescence intensity indicates reduced surface expression of the corresponding glycan structure.
Visualizing the Mechanism of Inhibition
Caption: Mechanism of N-linked glycosylation inhibition by 2F-Man.
Conclusion
Validating the inhibitory effects of this compound requires a systematic and multi-faceted approach. By combining cell viability assays with direct assessments of glycosylation status through Western blotting and lectin staining, researchers can confidently ascertain the specific inhibitory properties of 2F-Man. The protocols and comparative data presented in this guide provide a solid foundation for incorporating this valuable tool into studies of glycosylation in health and disease.
References
- 1. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 2. O-linked Glycosylation Explained | GlycanAge [glycanage.com]
- 3. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 4. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 5. O-Linked Glycosylation Uncovered: Processes, Health Impacts, and Research Methods - MetwareBio [metwarebio.com]
- 6. Chemical Tools for Inhibiting Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing inhibitors of glycan processing enzymes as tools for enabling glycobiology. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lectin Histochemistry to Detect Altered Glycosylation in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 16. Lectin histochemistry to detect altered glycosylation in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lectins detect changes of the glycosylation status of plasma membrane constituents during late apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM) Results with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of molecular probes is paramount. This guide provides an in-depth technical comparison for the analysis of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM), a fluorinated mannose analog with significant applications in biomedical research, particularly in positron emission tomography (PET) imaging of inflammation. We will explore the cross-validation of results primarily obtained through mass spectrometry against alternative analytical techniques, ensuring the highest level of scientific integrity and confidence in your data.
The Critical Role of 2-FDM and the Imperative for Rigorous Validation
This compound (2-FDM) is an isomer of the well-known PET tracer 2-deoxy-2-fluoro-D-glucose (FDG). Like FDG, 2-FDM is taken up by cells, but its distinct metabolic fate and potential for targeting specific cell populations, such as activated macrophages, make it a valuable tool in studying inflammatory processes in diseases like atherosclerosis.[1] Given its role in providing quantitative insights into biological processes, the analytical methods used to measure 2-FDM and its metabolites must be robust, reliable, and rigorously validated.
Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and accurate results.[2] This is especially crucial in drug development and clinical research, where data integrity is non-negotiable. This guide will delve into the practicalities of cross-validating 2-FDM data, with a primary focus on mass spectrometry and its comparison with Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Leading Methodologies for 2-FDM Quantification
The choice of an analytical technique is a pivotal decision in experimental design, directly impacting the quality and reliability of the results. Here, we compare the workhorse of quantitative bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a powerful alternative for fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and a classic chromatographic approach, Gas Chromatography-Mass Spectrometry (GC-MS).
Methodological Showdown: LC-MS/MS vs. ¹⁹F NMR vs. GC-MS
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field, providing structural and quantitative information. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. |
| Sensitivity | High (fmol to pmol range). | Moderate to Low (µmol to mmol range). | High (pmol range). |
| Selectivity | Very High, especially with tandem MS. | Very High for fluorinated compounds. | High, dependent on chromatographic separation. |
| Sample Preparation | Protein precipitation, solid-phase extraction. Minimal derivatization needed. | Minimal; often direct analysis of biological fluids or extracts. | Required derivatization (e.g., methoximation, silylation) to increase volatility. |
| Quantitative Accuracy | Excellent with the use of stable isotope-labeled internal standards. | Inherently quantitative without the need for response factor correction. | Good with appropriate internal standards. |
| Throughput | High. | Moderate. | Moderate to High. |
| Instrumentation Cost | High. | Very High. | Moderate. |
| Key Advantage | Unparalleled sensitivity and selectivity for complex matrices. | Non-destructive, minimal sample preparation, and absolute quantification. | Excellent for resolving isomers after derivatization. |
| Key Limitation | Potential for matrix effects and ion suppression. | Lower sensitivity compared to MS. | Requires derivatization, which can introduce variability. |
| Typical LOD | 0.02 - 0.04 mg/kg.[3] | ~1.0 mmol/L.[4] | Analyte-dependent, often in the low µg/L range after derivatization. |
| Typical LOQ | 0.05 - 0.13 mg/kg.[3] | ~1.0 mmol/L.[4] | Analyte-dependent, often in the mid-to-high µg/L range. |
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This involves the inclusion of quality controls, internal standards, and rigorous data analysis procedures.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of 2-FDM analysis.
Protocol 1: Quantitative LC-MS/MS Analysis of 2-FDM
This protocol is adapted from a validated method for the analysis of 2-deoxy-2-fluoro-D-glucose (FDG) and its metabolites, which is directly applicable to 2-FDM due to their structural similarity.[5][6]
1. Rationale for Experimental Choices:
-
Liquid Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is chosen to retain the highly polar 2-FDM, providing good separation from other endogenous polar metabolites.
-
Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 2-FDM, minimizing interferences from the complex biological matrix.
-
Internal Standard: A stable isotope-labeled version of 2-FDM (e.g., ¹³C₆-2-FDM) is the gold standard internal standard. It co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy in quantification.
2. Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a known concentration of ¹³C₆-2-FDM internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 85% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 1 minute, then return to 85% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor ion to product ion transitions for 2-FDM and ¹³C₆-2-FDM.
-
-
Data Analysis:
-
Integrate the peak areas for the 2-FDM and ¹³C₆-2-FDM MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of 2-FDM in the sample using a calibration curve prepared in the same biological matrix.
-
Protocol 2: Quantitative ¹⁹F NMR Spectroscopy of 2-FDM
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7][8]
1. Rationale for Experimental Choices:
-
Direct Measurement: ¹⁹F NMR allows for the direct and non-destructive analysis of 2-FDM in complex mixtures with minimal sample preparation, avoiding potential losses or artifacts from extraction and derivatization steps.
-
Absolute Quantification: With the use of a suitable internal standard, ¹⁹F NMR provides absolute quantification without the need for a calibration curve for each matrix.
-
Structural Information: The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can provide valuable information about the chemical environment of the fluorine atom, aiding in the identification of metabolites.
2. Step-by-Step Methodology:
-
Sample Preparation:
-
To 500 µL of plasma or a clear tissue extract, add 50 µL of D₂O for field locking.
-
Add a known amount of an internal standard (e.g., trifluoroacetic acid) that has a distinct ¹⁹F chemical shift from 2-FDM and its expected metabolites.
-
-
¹⁹F NMR Analysis:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is typically sufficient. For accurate quantification, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).[7]
-
Acquisition Parameters:
-
Spectral Width: Sufficiently wide to cover the chemical shift range of 2-FDM and the internal standard.
-
Number of Scans: Dependant on the concentration of 2-FDM; may range from hundreds to thousands of scans to achieve adequate signal-to-noise.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
-
-
Data Analysis:
-
Process the FID with an appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to 2-FDM and the internal standard.
-
Calculate the concentration of 2-FDM using the following formula: Concentration_2FDM = (Integral_2FDM / N_F_2FDM) * (N_F_IS / Integral_IS) * Concentration_IS where N_F is the number of fluorine atoms for each molecule.
-
Protocol 3: GC-MS Analysis of 2-FDM via Derivatization
For GC-MS analysis, the polar and non-volatile 2-FDM must be chemically modified to increase its volatility. A two-step derivatization process involving methoximation followed by silylation is a robust and widely used method for monosaccharides.[2][9]
1. Rationale for Experimental Choices:
-
Methoximation: This step stabilizes the open-chain form of the sugar and prevents the formation of multiple anomers during the subsequent silylation step, simplifying the resulting chromatogram.[2]
-
Silylation: This step replaces the polar hydroxyl groups with non-polar trimethylsilyl (TMS) groups, significantly increasing the volatility of the molecule, making it amenable to GC analysis.[2]
-
GC-MS: Provides excellent chromatographic resolution of derivatized sugars and mass spectral data for confirmation of identity.
2. Step-by-Step Methodology:
-
Sample Preparation and Derivatization:
-
Lyophilize 100 µL of the sample extract to complete dryness.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes with shaking.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes with shaking.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Data Analysis:
-
Identify the peak(s) corresponding to the derivatized 2-FDM based on retention time and mass spectrum.
-
Quantify using an internal standard (e.g., a stable isotope-labeled sugar subjected to the same derivatization process) and a calibration curve.
-
Building a Self-Validating System for Trustworthy Results
The concept of a self-validating system is integral to ensuring the trustworthiness of your analytical data.[10][11] This is achieved by embedding checks and balances throughout the analytical workflow.
Caption: Components of a self-validating analytical system.
Key components of a self-validating system include:
-
System Suitability Tests: Performed before each analytical run to ensure the instrument is performing within predefined specifications. This includes checks for sensitivity, resolution, and peak shape.
-
Calibration Curves and Quality Control Samples: A calibration curve with multiple concentration levels is run with each batch of samples. Low, medium, and high concentration quality control (QC) samples are included to assess the accuracy and precision of the run.
-
Internal Standards: As discussed, the use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response.
-
Cross-Method Comparison: The ultimate validation comes from comparing the results obtained from two independent and orthogonal analytical techniques, as detailed in this guide. A strong correlation between the results from LC-MS/MS and ¹⁹F NMR, for instance, provides a high degree of confidence in the data.
Conclusion: Ensuring Data Integrity in 2-FDM Research
The robust and accurate quantification of this compound is essential for its application as a molecular probe in biomedical research. While mass spectrometry, particularly LC-MS/MS, offers exceptional sensitivity and selectivity, its results should be cross-validated to ensure the highest level of scientific rigor. ¹⁹F NMR spectroscopy presents a powerful, non-destructive, and inherently quantitative orthogonal method for this purpose. By implementing the detailed protocols and embracing the principles of a self-validating analytical system outlined in this guide, researchers can have supreme confidence in their data, paving the way for groundbreaking discoveries in the understanding and treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A quantitative LC-MS/MS approach for monitoring 2'-fluoro-2'-deoxy-D-glucose uptake in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scribd.com [scribd.com]
A Scientist's Guide to Assessing the Enzymatic Incorporation Efficiency of Fluorinated Sugars
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Fluorinated carbohydrates, in particular, offer a tantalizing avenue for developing next-generation therapeutics, from enzyme inhibitors to novel vaccine candidates.[1][2] The introduction of fluorine can significantly improve metabolic stability, bioavailability, and protein-binding affinity.[2][3] However, the successful enzymatic incorporation of these modified sugars into glycoconjugates presents a significant hurdle, as the very nature of the carbon-fluorine bond can render them challenging substrates for natural glycosylating enzymes.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic incorporation efficiency of fluorinated sugars. We will delve into the critical experimental considerations, compare key enzymatic systems, and provide detailed, validated protocols to ensure the generation of robust and reproducible data.
The "Why": Understanding the Impact of Fluorination on Enzymatic Glycosylation
The substitution of a hydroxyl group with fluorine, an isosteric mimic, fundamentally alters the electronic and steric properties of a sugar.[7] While fluorine can participate in hydrogen bonding as an acceptor, it cannot act as a donor, which can disrupt critical interactions within an enzyme's active site that are essential for substrate binding and catalysis.[6][7] This often results in lower catalytic efficiency for fluorinated sugars compared to their natural counterparts.[4][5] Therefore, a systematic and quantitative assessment of incorporation efficiency is paramount to identifying permissive enzymes and optimizing reaction conditions for the synthesis of fluorinated glycans.
Comparative Analysis of Glycosylating Enzymes for Fluorinated Substrates
The choice of enzyme is a critical determinant of success in chemoenzymatic synthesis. Glycosyltransferases and glycoside hydrolases are the two major classes of enzymes employed for this purpose.[5][6]
-
Glycosyltransferases (GTs): These enzymes, central to the biosynthesis of glycans in nature, transfer a sugar moiety from an activated donor substrate (typically a nucleotide sugar) to an acceptor molecule.[8] While GTs offer high regio- and stereoselectivity, their specificity for the donor and acceptor can be a limiting factor when working with fluorinated analogs. However, some GTs exhibit sufficient promiscuity to accept fluorinated sugars, albeit often with reduced efficiency.[4][9]
-
Glycoside Hydrolases (GHs): In their natural role, GHs catalyze the cleavage of glycosidic bonds. However, under specific conditions, the reverse reaction—transglycosylation—can be favored, allowing for the formation of new glycosidic linkages. Engineered GHs, known as glycosynthases, are particularly useful as they are mutated to suppress their hydrolytic activity while retaining their ability to catalyze the formation of glycosidic bonds from activated donor sugars (e.g., glycosyl fluorides).[9]
The following diagram illustrates the general workflow for assessing the enzymatic incorporation of a fluorinated sugar.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-Containing Glycomimetics | Encyclopedia MDPI [encyclopedia.pub]
- 4. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic glycosylation involving fluorinated carbohydrates - CentAUR [centaur.reading.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM) Effects
In the intricate world of cellular biology, the study of metabolic inhibitors like 2-deoxy-2-fluoro-D-mannopyranose (2-FDM) offers a powerful lens through which to dissect complex processes such as glycolysis and glycosylation. However, the insights gleaned from such studies are only as reliable as the experimental design is robust. This guide provides a comprehensive overview of essential control experiments for researchers investigating the cellular effects of 2-FDM, ensuring the scientific integrity and validity of your findings.
The Critical Role of Controls in 2-FDM Research
2-FDM is a mannose analog that, due to the fluorine substitution at the C-2 position, acts as a metabolic inhibitor.[1][2] Its structural similarity to mannose allows it to enter cellular metabolic pathways, but its modified structure prevents it from being fully processed, leading to the inhibition of key enzymes and the disruption of downstream processes.[3][4] To accurately attribute observed cellular changes to the specific inhibitory actions of 2-FDM, a series of well-designed control experiments are not just recommended—they are imperative.
This guide will walk you through the logic and practical application of various control experiments, from simple structural analog comparisons to more complex rescue experiments.
I. The Foundational Control: Untreated vs. Vehicle-Treated Cells
The most fundamental comparison in any in vitro experiment is between untreated cells and those treated with the vehicle used to dissolve the experimental compound. This control group accounts for any potential effects of the solvent itself on cellular health and function.
Experimental Protocol: Vehicle Control
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and enter a logarithmic growth phase.
-
Vehicle Preparation: Prepare the vehicle solution (e.g., sterile PBS, DMSO) at the same concentration as will be used to dissolve 2-FDM.
-
Treatment:
-
Untreated Group: Add only fresh culture medium.
-
Vehicle Control Group: Add the vehicle solution to the culture medium at the same final concentration used for the 2-FDM treated group.
-
2-FDM Treated Group: Add the 2-FDM solution (dissolved in the vehicle) to the culture medium.
-
-
Incubation: Incubate all groups for the desired experimental duration.
-
Analysis: Perform downstream assays (e.g., viability, protein expression, metabolic flux analysis) on all groups.
Expected Outcome: The vehicle control group should exhibit no significant difference from the untreated group in the measured parameters. Any observed difference would suggest a vehicle-induced effect that must be considered when interpreting the effects of 2-FDM.
II. Dissecting Specificity: The Analog Comparison
To ensure that the observed effects are due to the specific inhibitory properties of 2-FDM and not a general consequence of introducing a modified sugar, it is crucial to compare its effects with those of other relevant sugar analogs.
A. The Glycolysis Inhibitor Control: 2-Deoxy-D-glucose (2-DG)
2-Deoxy-D-glucose (2-DG) is a well-characterized glucose analog that inhibits glycolysis.[5][6] Like 2-FDM, it is taken up by glucose transporters and phosphorylated by hexokinase, but the resulting 2-DG-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to glycolytic blockade and cellular stress.[6] Comparing the effects of 2-FDM and 2-DG can help distinguish between general effects of glycolytic inhibition and effects specific to mannose metabolism disruption.
B. The Natural Substrate Control: D-Mannose
Introducing an excess of the natural substrate, D-mannose, can serve as a competitive inhibitor for the uptake and processing of 2-FDM.[7] This control helps to confirm that the effects of 2-FDM are indeed mediated through pathways that utilize mannose.
Experimental Design: Analog Comparison
This experiment involves treating cells with equimolar concentrations of 2-FDM, 2-DG, and D-mannose.
| Treatment Group | Purpose |
| Untreated | Baseline |
| Vehicle Control | Control for solvent effects |
| 2-FDM | Experimental compound |
| 2-Deoxy-D-glucose (2-DG) | Control for glycolysis inhibition |
| D-Mannose | Control for non-specific sugar effects and competition |
Experimental Protocol: Analog Comparison
-
Cell Seeding and Growth: As described for the vehicle control.
-
Treatment: Prepare stock solutions of 2-FDM, 2-DG, and D-mannose in the same vehicle. Add each compound to the respective treatment groups at the same final concentration.
-
Incubation and Analysis: As described for the vehicle control.
Interpreting the Results:
-
Similar effects of 2-FDM and 2-DG: Suggests that the observed phenotype is likely due to the inhibition of glycolysis.
-
Unique effects of 2-FDM: Points towards mechanisms specific to the disruption of mannose metabolism, such as N-linked glycosylation.
-
No effect of D-Mannose: Confirms that the observed effects are not due to a general increase in sugar concentration.
III. Probing the Mechanism: Rescue Experiments
Rescue experiments are designed to confirm the specific metabolic pathway being disrupted by 2-FDM. By providing downstream metabolites that bypass the inhibited step, one can determine if the observed cellular phenotype can be reversed.
A. Mannose Rescue
Adding an excess of D-mannose can competitively inhibit the uptake and/or enzymatic processing of 2-FDM, thereby "rescuing" the cells from its effects.
B. N-Acetylglucosamine (GlcNAc) Supplementation
2-FDM can interfere with N-linked glycosylation by being incorporated into dolichol-linked oligosaccharides. Supplementing the culture medium with N-acetylglucosamine (GlcNAc) can help replenish the pool of substrates for the hexosamine biosynthesis and salvage pathways, potentially mitigating the effects of 2-FDM on glycosylation.[8][9][10][11]
Experimental Workflow: Rescue Experiments
Caption: Workflow for rescue experiments to probe the mechanism of 2-FDM.
Experimental Protocol: Rescue Experiment
-
Cell Seeding and Growth: As previously described.
-
Treatment:
-
Control Groups: Untreated and 2-FDM alone.
-
Rescue Groups: Co-treat cells with 2-FDM and a high concentration of either D-mannose or GlcNAc. The optimal concentration of the rescuing agent should be determined empirically.
-
-
Incubation and Analysis: As previously described.
Interpreting the Results:
-
Rescue with D-Mannose: Strongly suggests that the effects of 2-FDM are due to its competition with mannose for uptake and/or enzymatic processing.
-
Rescue with GlcNAc: Indicates that the primary mechanism of 2-FDM's toxicity is through the disruption of N-linked glycosylation.
IV. Assessing Downstream Consequences: The Unfolded Protein Response (UPR)
Inhibition of N-linked glycosylation by 2-FDM can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[12][13][14][15][16] Monitoring the activation of the UPR is a key experiment to confirm this downstream effect.
Key Markers of UPR Activation:
-
Phosphorylation of PERK and eIF2α: Indicates activation of the PERK branch of the UPR.
-
Splicing of XBP1 mRNA: A hallmark of IRE1 activation.
-
Cleavage of ATF6: Signifies the activation of the ATF6 pathway.
-
Upregulation of chaperone proteins: Such as BiP/GRP78 and CHOP.
Experimental Protocol: UPR Analysis
-
Treatment: Treat cells with 2-FDM and appropriate controls (e.g., untreated, tunicamycin as a positive control for UPR induction).
-
Protein and RNA Isolation: Harvest cells at various time points post-treatment and isolate protein and RNA.
-
Western Blotting: Analyze protein lysates for the phosphorylation status of PERK and eIF2α, and for the expression levels of BiP and CHOP.
-
RT-PCR: Analyze RNA for the splicing of XBP1 mRNA.
Signaling Pathway of UPR Activation
Caption: Simplified signaling pathways of the Unfolded Protein Response (UPR).
Summary of Control Experiments
| Control Experiment | Purpose | Key Comparison | Potential Outcome and Interpretation |
| Vehicle Control | To rule out solvent effects. | Untreated vs. Vehicle-treated. | No significant difference confirms the vehicle is inert. |
| Analog Comparison | To determine the specificity of 2-FDM's effects. | 2-FDM vs. 2-DG vs. D-Mannose. | Differentiates between glycolysis inhibition and mannose-specific pathway disruption. |
| Rescue Experiments | To confirm the mechanism of action. | 2-FDM vs. 2-FDM + rescuing agent. | Successful rescue confirms the specific metabolic step being inhibited. |
| UPR Analysis | To investigate downstream consequences. | Untreated vs. 2-FDM-treated. | Activation of UPR markers confirms disruption of protein folding and glycosylation. |
Conclusion
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. genophore.com [genophore.com]
- 3. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
- 11. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assays for induction of the unfolded protein response and selective activation of the three major pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-deoxy-2-fluoro-D-mannopyranose
Introduction
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-deoxy-2-fluoro-D-mannopyranose (CAS No. 31077-88-0), a fluorinated mannose derivative used in various research applications. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of all laboratory personnel and minimizing our environmental footprint. This document synthesizes information from safety data sheets and general best practices for laboratory chemical waste to provide a comprehensive and trustworthy resource.
Hazard Profile of this compound
Understanding the hazards associated with a chemical is the first step in handling it safely. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1].
The GHS07 "Exclamation Mark" pictogram is used to denote these warnings[1]. The causality behind these classifications lies in the compound's ability to react with biological tissues upon contact or ingestion. The fluorine atom, while integral to the molecule's function in research, contributes to its potential irritant properties. Therefore, all handling and disposal procedures must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.
Personal Protective Equipment (PPE) Protocol
Before handling this compound for any purpose, including waste disposal, the following Personal Protective Equipment (PPE) is mandatory. This protocol is a self-validating system; if any component is missing or compromised, the waste handling procedure should not proceed.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation[1]. |
| Body Protection | A lab coat or other suitable protective clothing. | Protects skin on arms and torso from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust, which can cause respiratory tract irritation[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a "cradle-to-grave" approach, where the waste is managed responsibly from the moment it is generated until its final treatment[2][3].
Step 1: Waste Identification and Segregation
-
Identify the Waste: The waste is solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, or absorbent pads from a spill cleanup).
-
Segregate the Waste: This compound is a halogenated organic solid. It is crucial to keep halogenated waste separate from non-halogenated waste, as the disposal methods and costs can differ significantly[2]. Do not mix this solid waste with liquid waste streams[4].
Step 2: Containerization
-
Select a Container: Choose a robust, leak-proof container with a tightly sealing lid. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Label the Container: As soon as the first waste is added, label the container clearly. The label must include[3]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards: "Harmful if swallowed, Causes skin and eye irritation "
-
The date accumulation started.
-
Step 3: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel[3][5].
-
Storage Practices:
-
Keep the waste container closed at all times, except when adding waste[2][5].
-
Store the container within secondary containment (such as a spill tray) to prevent environmental contamination in case of a leak[2].
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA[5].
-
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or has been in storage for a prolonged period (approaching your institution's limit, often up to 12 months), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[5].
-
Treatment Method: The recommended disposal method for this compound is incineration[1]. Fluorinated organic compounds require high-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers to ensure complete destruction and to manage the resulting halogenated byproducts[1][6]. Landfilling in a designated hazardous waste landfill is another option but is generally less preferred as it contains the chemical rather than destroying it[7]. Your EHS office will manage the transport and final disposal in accordance with federal, state, and local regulations[5].
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Wearing appropriate PPE, prevent the spill from spreading. For a solid spill, carefully sweep or shovel the material into a designated hazardous waste container[1][8]. Avoid generating dust[8].
-
Clean-Up: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste[2].
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][9].
-
Skin: Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical advice[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[1].
-
Ingestion: Rinse mouth with water. Call a poison control center or doctor for treatment advice[1].
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. crude.abx.de [crude.abx.de]
A Researcher's Guide to the Safe Handling of 2-deoxy-2-fluoro-D-mannopyranose
An In-Depth Technical Guide for Laboratory Professionals
As a key intermediate in the synthesis of various glycoconjugates and probes for studying carbohydrate metabolism, 2-deoxy-2-fluoro-D-mannopyranose is a compound of significant interest in drug development and chemical biology. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1] Understanding these hazards is the first step in the RAMP (Recognize, Assess, Minimize, and Prepare) framework for laboratory safety advocated by the American Chemical Society.[3][4]
Causality of Hazards:
-
Fluorination: The presence of a fluorine atom can significantly alter the biological and toxicological properties of a molecule compared to its non-fluorinated counterpart. While specific toxicological data for this compound is limited, fluorinated organic molecules can sometimes interfere with biological processes or release fluoride ions, which are toxic.
-
Physical Form: As a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure, emphasizing the need for strict hygiene measures.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves.[7] Immediately change gloves if they become contaminated. For prolonged or repeated contact, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect eyes from any potential splashes of solutions or contact with the powder.[1][7] A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[7] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | N95 mask or higher | A dust mask or respirator is recommended, especially when weighing or transferring the solid material, to prevent inhalation of fine particles.[8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10] |
Procedural Adherence: The effectiveness of PPE is contingent on its correct use. The infographic below outlines the critical steps for donning and doffing PPE to prevent cross-contamination.
Operational Plan: Engineering Controls and Safe Handling Practices
Beyond personal protective equipment, a multi-layered approach to safety is essential. This includes engineering controls and standardized handling procedures.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid form of this compound should be performed in a certified chemical fume hood.[11] This is the most effective way to control the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][11]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing:
-
Don all required PPE as outlined in the table above.
-
Use a dedicated, clean spatula and weighing paper.
-
Carefully transfer the desired amount of the compound, minimizing the creation of dust.
-
Clean the spatula and weighing area thoroughly after use.
-
-
Dissolution:
-
Add the solvent to the solid in a suitable, sealed container within the fume hood.
-
Cap the container and mix gently until the solid is fully dissolved.
-
-
General Hygiene:
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedure:
Waste disposal should be conducted in accordance with institutional, local, state, and federal regulations.[12][13][14] The recommended disposal method for this compound is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Emergency Preparedness: Responding to Accidental Exposures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][10] If the person feels unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse the mouth with water.[1] Call a poison center or doctor if you feel unwell.[1] |
| Spills | For small spills, carefully sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[1] For larger spills, evacuate the area and contact your institution's EHS department. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C6H11FO5 | CID 6323395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound - CD BioGlyco [bioglyco.com]
- 9. acs.org [acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. safetyculture.com [safetyculture.com]
- 12. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. capitalresin.com [capitalresin.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
